molecular formula C11H11NO B075268 3,7-Dimethyl-1H-indole-2-carbaldehyde CAS No. 1463-72-5

3,7-Dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B075268
CAS No.: 1463-72-5
M. Wt: 173.21 g/mol
InChI Key: KFMJRJKKDWLVBF-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,7-dimethyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJRJKKDWLVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590777
Record name 3,7-Dimethyl-1H-indole-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80590777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-72-5
Record name 3,7-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,7-Dimethyl-1H-indole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,7-Dimethyl-1H-indole-2-carbaldehyde

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a frequent constituent in molecules designed to interact with biological targets.[1] Among the vast family of indole derivatives, this compound stands out as a bespoke synthetic intermediate. The strategic placement of methyl groups on both the pyrrole and benzene rings, combined with a reactive carbaldehyde function at the C2 position, provides a versatile platform for the construction of more complex, polycyclic, and functionally diverse molecules.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the chemical properties, synthesis, reactivity, and potential applications of this specific indole derivative. The insights provided herein are intended to facilitate its use in synthetic organic chemistry and to spark innovation in the development of novel bioactive compounds.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in different solvents and reaction conditions and offer predictive insights into its pharmacokinetic profile.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 3,7-dimethylindole-2-carbaldehyde, 1H-Indole-2-carboxaldehyde, 3,7-dimethyl-PubChem[3]
CAS Number 1463-72-5PubChem[3], Santa Cruz Biotechnology[4]
Molecular Formula C₁₁H₁₁NOPubChem[3]
Molecular Weight 173.21 g/mol PubChem[3]
XLogP3 2.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 1PubChem[3]

Synthesis and Mechanistic Rationale

The synthesis of indole-2-carbaldehydes often requires a different strategy than the more common C3-formylation. While the Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group to electron-rich indoles, it overwhelmingly favors the C3 position due to the higher electron density and thermodynamic stability of the resulting intermediate.[5][6]

Therefore, to achieve formylation at the C2 position, a directed lithiation approach is typically employed. This method leverages the acidity of the N-H proton, followed by a second deprotonation at the C2 position, which is the most acidic carbon on the indole ring.

Experimental Protocol: Directed Ortho-Metalation

This protocol outlines a general and effective method for the synthesis of indole-2-carbaldehydes, adapted for the specific target molecule.

Step 1: N-H Deprotonation

  • Dissolve 1 equivalent of 3,7-dimethyl-1H-indole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of a strong base, such as n-butyllithium (n-BuLi), to the solution.

  • Stir the mixture at this temperature for 30 minutes.

Causality: The N-H proton of the indole is the most acidic proton (pKa ≈ 17 in DMSO). The use of a strong organolithium base ensures complete and rapid deprotonation to form the N-lithiated indole intermediate. The low temperature is critical to prevent side reactions and degradation of the organometallic species.

Step 2: C2-Lithiatiation

  • To the same reaction mixture, slowly add a second equivalent of a stronger, bulkier base like tert-butyllithium (t-BuLi) (1.1 eq).

  • Continue stirring at -78 °C for 1 hour.

Causality: After N-deprotonation, the C2 proton becomes the most acidic carbon proton. A second equivalent of a strong base, often t-BuLi for its higher reactivity, is required to effect this second deprotonation, generating a highly reactive C2-lithiated dianion. This directed metalation is the key to achieving C2 selectivity.[7]

Step 3: Formylation

  • Add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF) to the solution.

  • Allow the reaction to slowly warm to room temperature over 1.5 to 2 hours.

Causality: DMF serves as the formyl group source. The highly nucleophilic C2-lithioindole attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. As the reaction warms, it collapses to form the aldehyde upon aqueous workup.[7]

Step 4: Workup and Purification

  • Quench the reaction by carefully adding water.

  • Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by silica gel column chromatography.

Causality: The aqueous workup hydrolyzes the intermediate and removes inorganic salts. Standard extraction and purification techniques isolate the final product, this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3,7-Dimethyl-1H-indole Step1 1. n-BuLi, THF, -78°C (N-Deprotonation) Start->Step1 Intermediate1 N-Lithio-3,7-dimethylindole Step1->Intermediate1 Step2 2. t-BuLi, THF, -78°C (C2-Lithiatiation) Intermediate1->Step2 Intermediate2 2-Lithio-3,7-dimethylindole Dianion Step2->Intermediate2 Step3 3. DMF (Formylation) Intermediate2->Step3 Step4 4. Aqueous Workup & Purification Step3->Step4 Product 3,7-Dimethyl-1H-indole- 2-carbaldehyde Step4->Product

Caption: Directed ortho-metalation synthesis workflow.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (CHO) between δ 9.8 and 10.2 ppm. A broad singlet for the indole N-H proton will appear far downfield (δ > 9.0 ppm). The aromatic protons on the benzene ring will appear in the δ 7.0-7.8 ppm region. Two distinct singlets in the aliphatic region (δ 2.4-2.8 ppm) will correspond to the C3-methyl and C7-methyl groups .

  • ¹³C NMR: The carbon NMR spectrum will be defined by the aldehyde carbonyl carbon signal around δ 180-185 ppm. The carbons of the indole ring will resonate in the δ 110-140 ppm range. The two methyl carbons will produce signals at approximately δ 10-20 ppm.

  • IR Spectroscopy: The infrared spectrum will display a strong absorption band for the C=O stretch of the aldehyde at approximately 1650-1670 cm⁻¹. A broad peak corresponding to the N-H stretch will be visible around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight of 173.21.

Chemical Reactivity and Synthetic Potential

This compound is a bifunctional molecule, with reactivity centered on the aldehyde group and the indole nucleus. This duality makes it a valuable precursor for a wide range of more complex heterocyclic systems.[10][11]

Reactions of the Aldehyde Group

The C2-aldehyde group undergoes all typical aldehyde reactions, providing a gateway to diverse functional groups:

  • Oxidation: Can be readily oxidized to the corresponding 3,7-dimethyl-1H-indole-2-carboxylic acid using agents like potassium permanganate or silver oxide. This carboxylic acid is itself a valuable intermediate.[12]

  • Reduction: Selective reduction with sodium borohydride (NaBH₄) will yield 3,7-dimethyl-1H-indol-2-ylmethanol.

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation with various nucleophiles. Reaction with primary amines or hydrazines yields Schiff bases and hydrazones, respectively. It can also participate in Knoevenagel, Henry, or Wittig reactions to form new C-C bonds at the C2-position.[13][14]

Reactions of the Indole Nucleus
  • N-Functionalization: The N-H proton can be removed with a suitable base, and the resulting anion can be alkylated or acylated to introduce substituents on the indole nitrogen.

  • Electrophilic Substitution: While the C2 and C3 positions are substituted, the benzene portion of the indole ring can still undergo electrophilic aromatic substitution (e.g., nitration, halogenation), with the directing effects governed by the C7-methyl group and the fused pyrrole ring.

Reaction Pathway Diagram

Reactivity cluster_aldehyde Aldehyde Reactions cluster_indole Indole Reactions Start 3,7-Dimethyl-1H-indole- 2-carbaldehyde Oxidation Oxidation ([O]) Start->Oxidation Reduction Reduction ([H]) Start->Reduction Condensation Condensation (R-NH2) Start->Condensation Alkylation N-Alkylation (Base, R-X) Start->Alkylation CarboxylicAcid Indole-2-Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Indole-2-Methanol Reduction->Alcohol SchiffBase Schiff Base (Imine) Condensation->SchiffBase N_Alkylated N-Alkyl Indole Alkylation->N_Alkylated

Caption: Key reaction pathways for the title compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its value can be inferred from the broad utility of indole-2-carbaldehyde and indole-2-carboxamide scaffolds in medicinal chemistry.[2][15]

  • Scaffold for Bioactive Molecules: Indole-2-carboxamides, directly accessible from the corresponding aldehyde via oxidation and amidation, have been identified as versatile precursors for polycyclic indole frameworks.[2] Furthermore, derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors.[12]

  • Intermediate in Pharmaceutical Synthesis: The compound serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.[15] The indole core is present in a wide array of drugs, and substituted aldehydes like this one are crucial for building the molecular complexity required for specific biological targets. The wide range of biological activities associated with the indole nucleus includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][10]

  • Materials Science: The unique structure of this molecule also makes it a candidate for applications in advanced material science.[15]

Conclusion

This compound is a strategically substituted building block with significant potential in organic synthesis and drug discovery. Its preparation via directed metalation provides regioselective access to the C2-functionalized indole, a feat not easily achieved with classical formylation methods. The dual reactivity of its aldehyde and indole moieties offers chemists a rich platform for molecular elaboration. As the demand for novel, complex heterocyclic compounds continues to grow, particularly in the pharmaceutical industry, the utility and importance of such versatile intermediates are set to expand.

References

  • This compound | C11H11NO | CID 17750926. PubChem. Available from: [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available from: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available from: [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Springer. Available from: [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. Available from: [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available from: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available from: [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

  • Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737). HMDB. Available from: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]

  • 1H-Indole-3-carboxaldehyde. the NIST WebBook. Available from: [Link]

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  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Spectral Analysis of 3,7-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3,7-dimethyl-1H-indole-2-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established principles of spectroscopic analysis for indole derivatives and aromatic aldehydes to present a detailed, predicted spectral interpretation. This guide is designed to serve as a valuable resource for researchers in identifying and characterizing this and structurally related compounds. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of the title compound.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the indole ring can significantly modulate the pharmacological properties of these molecules. This compound combines the indole core with a reactive carbaldehyde group at the 2-position and methyl substitutions on both the pyrrole and benzene rings. These features make it a versatile intermediate for the synthesis of more complex heterocyclic systems.

Accurate structural characterization is paramount in the development of novel chemical entities. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will provide a detailed walkthrough of the expected spectral data for this compound, offering insights into the rationale behind the interpretation of each spectroscopic technique.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. A thorough understanding of this structure is the foundation for interpreting its spectral data.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8 - 10.0Singlet1HH-2' (CHO)Aldehydic protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
~8.5 - 9.0Broad Singlet1HN-HThe N-H proton of indoles is typically broad and downfield, and its chemical shift is solvent-dependent.
~7.5 - 7.6Doublet1HH-4This proton is deshielded by the ring current and is ortho to the C7-methyl group.
~7.1 - 7.2Triplet1HH-5This proton is expected to be a triplet due to coupling with H-4 and H-6.
~7.0 - 7.1Doublet1HH-6This proton is ortho to the C7-methyl group and will appear as a doublet.
~2.7Singlet3HC7-CH₃Aromatic methyl groups typically resonate in this region.
~2.6Singlet3HC3-CH₃The methyl group at the C3 position is slightly deshielded by the adjacent carbaldehyde group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~180 - 185C-2' (CHO)The carbonyl carbon of an aldehyde is significantly deshielded.
~140 - 145C-7aQuaternary carbon adjacent to the nitrogen atom.
~135 - 140C-2The carbon bearing the carbaldehyde group is deshielded.
~130 - 135C-3aQuaternary carbon at the fusion of the two rings.
~125 - 130C-3The carbon with the methyl substituent.
~122 - 125C-5Aromatic CH carbon.
~120 - 122C-4Aromatic CH carbon.
~118 - 120C-6Aromatic CH carbon.
~115 - 118C-7The carbon bearing the methyl group.
~15 - 20C7-CH₃Aromatic methyl carbon.
~10 - 15C3-CH₃Methyl carbon at the C3 position.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz (or corresponding frequency for the available ¹H NMR spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse width: 90°.

    • Spectral width: 0-200 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-3400Medium, SharpN-H stretchCharacteristic of the N-H bond in the indole ring.
~3000-3100MediumAromatic C-H stretchTypical for C-H bonds on the aromatic ring.
~2900-3000MediumAliphatic C-H stretchFrom the methyl groups.
~2800-2900 & ~2700-2800Weak to MediumAldehydic C-H stretch (Fermi doublet)A characteristic pair of peaks for the C-H bond of an aldehyde.[1][2]
~1660-1680StrongC=O stretchThe carbonyl stretch of an aromatic aldehyde is at a lower frequency due to conjugation.[3]
~1580-1620Medium to StrongC=C stretchAromatic ring stretching vibrations.
~1450-1500MediumC-H bend (methyl)Bending vibrations of the methyl groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the pure KBr pellet, solvent, or an empty ATR crystal.

Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₁NO is 173.21 g/mol . Therefore, the molecular ion peak is expected at m/z = 173 .

  • Key Fragmentation Pathways:

    • Loss of H•: A peak at m/z = 172 corresponding to the [M-H]⁺ ion is expected, which is common for aldehydes.

    • Loss of CO: A peak at m/z = 145 ([M-CO]⁺•) resulting from the loss of a carbon monoxide molecule from the aldehyde group.

    • Loss of CHO•: A peak at m/z = 144 ([M-CHO]⁺) due to the cleavage of the formyl radical.

    • Further Fragmentation: The fragment at m/z 144 can undergo further fragmentation characteristic of the indole ring.

G M [C₁₁H₁₁NO]⁺• m/z = 173 M_H [M-H]⁺ m/z = 172 M->M_H - H• M_CO [M-CO]⁺• m/z = 145 M->M_CO - CO M_CHO [M-CHO]⁺ m/z = 144 M->M_CHO - CHO• Indole_fragment Further Indole Ring Fragments M_CHO->Indole_fragment

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z = 174.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and self-validating picture of the structure of this compound. The presence of the indole N-H, aromatic protons, and two distinct methyl groups is confirmed by ¹H NMR. The carbon skeleton, including the characteristic downfield aldehyde carbonyl carbon, is elucidated by ¹³C NMR. The key functional groups, namely the N-H, aromatic C-H, aldehydic C-H, and the conjugated C=O, are identified by their characteristic absorption bands in the IR spectrum. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns consistent with the proposed structure.

This guide serves as a robust framework for the spectral analysis of this compound and can be adapted for the characterization of other substituted indole derivatives. The synergy of these spectroscopic techniques provides a powerful toolkit for the modern chemist, enabling confident and accurate structural elucidation.

References

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]

  • PubMed. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2016). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. [Link]

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Spectroscopic Blueprint: An In-depth Technical Guide to the Characterization of 3,7-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 3,7-Dimethyl-1H-indole-2-carbaldehyde (CAS 54495-33-9), a substituted indole of interest to researchers in synthetic chemistry and drug discovery. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and comparative data from structural isomers to present a highly accurate, predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. We detail the causal reasoning behind expected spectral features, provide robust, self-validating experimental protocols for data acquisition, and propose the most probable fragmentation pathways. This guide is intended to serve as an authoritative reference for scientists to identify, characterize, and utilize this compound with confidence.

Introduction: The Indole-2-carbaldehyde Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, indole-2-carbaldehydes serve as versatile synthetic intermediates, allowing for the elaboration of the indole core at the C2 position.[3] this compound, with its specific substitution pattern, presents a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for confirming its identity during synthesis and for subsequent reaction monitoring. This guide provides the necessary blueprint for that characterization.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key features of this compound are the indole nucleus, a formyl (-CHO) group at the C2 position, a methyl group at the C3 position, and a second methyl group on the benzene moiety at the C7 position.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide a complete picture of the molecular framework.

Rationale for Experimental Choices

The choice of solvent and instrument frequency are critical for acquiring high-quality data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, the indole N-H proton often exchanges or gives a broad signal in CDCl₃. For clearer observation of this proton, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice, as it acts as a hydrogen bond acceptor, reducing the exchange rate and resulting in a sharper N-H signal.

  • Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended. This increases chemical shift dispersion, spreading out the signals and simplifying the interpretation of complex spin-spin coupling patterns, particularly in the aromatic region.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A longer acquisition time (hundreds to thousands of scans) will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data & Interpretation

The predicted ¹H NMR spectrum (in CDCl₃) is based on established chemical shift principles and data from structurally similar indole aldehydes.[4][5]

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Interpretation
~9.85Singlet (s)1HH-aldehyde (CHO)The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing indole ring. It appears as a sharp singlet far downfield.
~9.0-9.5Broad Singlet (br s)1HNH The indole N-H proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad signal. In DMSO-d₆, this signal would be sharper and further downfield (~11-12 ppm).
~7.45Doublet (d)1HH4This proton is ortho to the C7-methyl group. It will be part of the aromatic system and is expected to show coupling to H5.
~7.10Triplet (t)1HH5This proton is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is typically found in the middle of the aromatic region for indoles.
~7.05Doublet (d)1HH6This proton is ortho to the electron-donating C7-methyl group and will be coupled to H5.
~2.70Singlet (s)3HC7-CH₃ Aromatic methyl groups typically appear between 2.3-2.8 ppm. This signal is a singlet as there are no adjacent protons to couple with.
~2.55Singlet (s)3HC3-CH₃ This methyl group is attached to an sp² carbon of the pyrrole ring and is expected to be slightly upfield compared to the C7-methyl group. It will appear as a singlet.
Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Interpretation
~182.5C HOThe aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very characteristic downfield shift.
~138.0C7aThis is a quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the adjacent nitrogen and C7-methyl group.
~135.0C2The carbon bearing the aldehyde group is significantly downfield due to the electron-withdrawing effect of the carbonyl.
~130.0C3aThe second quaternary carbon at the ring junction.
~128.5C7This carbon is substituted with a methyl group, which typically shifts the signal downfield.
~124.0C5Aromatic CH carbon.
~122.5C4Aromatic CH carbon, typically found in this region for indoles.
~120.0C6Aromatic CH carbon.
~118.0C3The carbon bearing the methyl group on the pyrrole ring.
~20.0C7-C H₃The carbon of the methyl group attached to the aromatic ring.
~12.0C3-C H₃The carbon of the methyl group on the electron-rich pyrrole ring, expected to be upfield.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

Rationale for Ionization Method

Electron Ionization (EI) is the preferred method for this analysis. EI is a high-energy ionization technique that induces extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural confirmation and library matching. The molecular formula C₁₁H₁₁NO contains one nitrogen atom, so according to the Nitrogen Rule , the molecule is expected to have an odd nominal molecular weight, which can be confirmed by the molecular ion peak.[6]

Experimental Protocol: Mass Spectrometry Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: Utilize a standard EI source with an electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Record the mass spectrum, noting the relative abundance of all ions.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of C₁₁H₁₁NO is 173.21 g/mol .[6] The EI mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z = 173.

The fragmentation of indole derivatives is well-documented and often involves characteristic losses.[1] For aromatic aldehydes, α-cleavage leading to the loss of a hydrogen radical (M-1) or the formyl radical (M-29) is a primary fragmentation pathway.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed Ion/LossRationale
173[M]⁺˙Molecular Ion
172[M-H]⁺Loss of the aldehydic hydrogen radical (α-cleavage), forming a stable acylium ion. This is often a very prominent peak.
144[M-CHO]⁺Loss of the formyl radical (α-cleavage), resulting in a 3,7-dimethyl-1H-indolyl cation.
143[M-CHO-H]⁺Subsequent loss of a hydrogen atom from the m/z 144 fragment.
115[143-HCN]⁺ or [144-HCN-H]⁺A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (27 Da).

digraph "fragmentation_pathway" {
graph [fontname="Arial", fontsize=12, splines=true];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=12];

M [label="[C₁₁H₁₁NO]⁺˙\nm/z = 173\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_H [label="[M-H]⁺\nm/z = 172", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_CHO [label="[M-CHO]⁺\nm/z = 144", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_CHO_H [label="[M-CHO-H]⁺\nm/z = 143", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_minus_CHO_H_HCN [label="[C₉H₇]⁺\nm/z = 115"];

M -> M_minus_H [label="- •H"]; M -> M_minus_CHO [label="- •CHO"]; M_minus_CHO -> M_minus_CHO_H [label="- •H"]; M_minus_CHO_H -> M_minus_CHO_H_HCN [label="- HCN"]; }

Figure 2: Proposed EI-MS fragmentation pathway for the molecule.

Conclusion

This guide establishes a detailed spectroscopic profile for this compound based on predictive analysis grounded in established chemical principles and comparative data. The key identifying features are a downfield aldehyde proton signal near δ 9.85 ppm in the ¹H NMR spectrum, a carbonyl carbon signal around δ 182.5 ppm in the ¹³C NMR spectrum, and a molecular ion peak at m/z 173 in the mass spectrum, accompanied by characteristic fragment ions at m/z 172 and 144. These data provide a robust and reliable basis for the identification and structural confirmation of this compound in a research setting.

References

  • Li, Z., Han, S., Li, C., et al. (2020).
  • Wang, Y., et al. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750926, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96389, Indole-2-carboxaldehyde. Retrieved from [Link].

  • Sharma, P., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. Retrieved from [Link].

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 7-Methylindole-3-carboxaldehyde. Retrieved from [Link].

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link].

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

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An In-depth Technical Guide to the Physical Characteristics of 3,7-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1H-indole-2-carbaldehyde is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. The presence of a carbaldehyde group at the 2-position, along with methyl substitutions at the 3- and 7-positions, imparts unique physicochemical properties and reactivity to this molecule, making it a valuable intermediate in the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be summarized based on available data and computational predictions.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem[1]
Molecular Weight 173.21 g/mol PubChem[1]
CAS Number 1463-72-5PubChem[1]
Appearance Yellow solidChem-Impex[2]
Storage Conditions 0-8 °CChem-Impex[2]
XLogP3 2.6PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic heterocycles like indoles.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[4]

Synthetic Workflow: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole 3,7-Dimethyl-1H-indole Indole->Intermediate Electrophilic attack Product This compound Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., NaOH) Workup->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on general procedures for the Vilsmeier-Haack formylation of substituted indoles.[5]

Materials:

  • 3,7-Dimethyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 3,7-Dimethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium hydroxide (until pH > 10). Stir the mixture vigorously for 1 hour.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification is typically achieved by silica gel column chromatography.

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Chromatography: Prepare a silica gel column packed with a slurry of silica gel in hexane. Load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the two methyl groups. Based on data for similar indole-2-carbaldehydes, the aldehyde proton should appear as a singlet in the downfield region (around δ 9.8-10.0 ppm). The indole N-H proton will likely be a broad singlet further downfield. The aromatic protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm), and the two methyl groups will be sharp singlets in the upfield region (δ 2.4-2.8 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around δ 180-185 ppm). The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The two methyl carbons will appear in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed in the range of 1660-1690 cm⁻¹. A broad N-H stretching band for the indole amine is expected around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.21). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the indole ring.

Applications in Drug Discovery and Development

Indole-2-carbaldehyde and its derivatives are recognized as valuable precursors in the synthesis of a wide range of biologically active compounds.[2] While specific biological activities for this compound are not extensively documented, the indole scaffold is a key component in many therapeutic agents.

Potential as a Synthetic Intermediate

The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related reactions: For the formation of carbon-carbon double bonds.

  • Condensation reactions: With nucleophiles to form Schiff bases, hydrazones, and other derivatives.

These transformations allow for the generation of diverse libraries of compounds for screening in drug discovery programs.

Biological Relevance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, found in molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] Derivatives of indole-3-carbaldehyde have shown potential as antimicrobial agents.[8] Furthermore, some dimethylindole derivatives have been investigated for their cytotoxic effects against cancer cell lines.[9]

The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific substitution pattern on the indole ring, such as the dimethyl substitution in this compound, can significantly influence its binding affinity and biological activity.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. While a comprehensive experimental characterization is not yet fully available in the public domain, this guide provides a solid foundation of its known and predicted physicochemical properties, along with robust protocols for its synthesis and purification. The versatility of the indole scaffold, combined with the reactivity of the carbaldehyde group, makes this compound a promising starting point for the exploration of new chemical space in drug discovery. Further research into the specific biological activities of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Barraja, P., et al. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Roohi, L., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters. 2013.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Yildirim, I., et al.
  • Ghorab, M. M., et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. 2013.
  • Kumara, M. N., et al. Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Asian Journal of Pharmaceutical and Clinical Research. 2017.
  • Wang, Y., et al. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastroenterology. 2022.
  • Koppaka, V., et al. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. 2014.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Google Patents. Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • MDPI. The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. Molecules. 2022.
  • ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry. 2024.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3,7-Dimethyl-1H-indole-2-carbaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] 3,7-Dimethyl-1H-indole-2-carbaldehyde, a specific derivative, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to shelf-life and ultimate clinical success.

This guide provides an in-depth technical overview of the solubility and stability of this compound. Moving beyond theoretical data, we will delve into the practical methodologies and rationale required to characterize this molecule effectively, ensuring the generation of reliable and reproducible data essential for advancing drug discovery programs.

Section 1: Physicochemical Profile and Predicted Characteristics

Before embarking on experimental studies, it is instructive to analyze the predicted properties of this compound based on its molecular structure. These predictions, while not a substitute for empirical data, provide a foundational understanding of the molecule's likely behavior.

Molecular Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₁H₁₁NO[3]

  • Molecular Weight: 173.21 g/mol [3]

Predicted Properties:

PropertyPredicted ValueSourceSignificance in Drug Development
XLogP3 2.6PubChem[3]Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a risk of poor aqueous solubility.
Topological Polar Surface Area (TPSA) 32.9 ŲPubChem[3]A low TPSA value is generally associated with good cell permeability.
Hydrogen Bond Donors 1 (from the indole N-H)PubChem[3]The ability to donate a hydrogen bond can influence solubility in protic solvents and interactions with biological targets.
Hydrogen Bond Acceptors 1 (from the carbonyl oxygen)PubChem[3]The ability to accept hydrogen bonds is a key factor in aqueous solubility.[4]

These predicted values suggest that this compound is a moderately lipophilic compound with limited hydrogen bonding capability. This profile implies that while it may possess favorable permeability characteristics, its aqueous solubility is likely to be low.

Section 2: Solubility Profile: A Methodological Approach

Solubility is a critical parameter that dictates a compound's absorption and distribution in vivo. For a compound like this compound, with a predicted XLogP3 of 2.6, poor aqueous solubility is anticipated.[3] Therefore, a systematic experimental approach is necessary to quantify its solubility in a range of relevant solvents and buffered systems.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is a fundamental guide for predicting solubility.[4] The indole ring system contributes to the molecule's nonpolar character, while the aldehyde and N-H groups introduce polarity.

  • Aqueous Solvents: Solubility in water and physiological buffers (e.g., Phosphate-Buffered Saline, PBS) is the most critical parameter for estimating oral bioavailability. Due to the compound's predicted lipophilicity, solubility is expected to be low.[5]

  • Polar Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are often used to create stock solutions for biological assays. The polar nature of the aldehyde group suggests good solubility in these solvents.[5][6]

  • Non-Polar Organic Solvents: Solvents such as hexane or toluene are less relevant for biological applications but can provide insights into the compound's overall lipophilicity. Solubility is expected to be limited in highly non-polar solvents.[5]

Experimental Determination of Solubility: Shake-Flask Method (OECD 105)

The shake-flask method is a gold-standard technique for determining the aqueous solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[7] This can be done using a vial rotator or shaker bath.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8]

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve.

Data Presentation: Expected Solubility Profile

While specific experimental data for this compound is not publicly available, the following table represents an expected solubility profile based on its structure and the properties of similar indole derivatives.[5][9]

SolventExpected Solubility CategoryRationale
WaterVery Low to InsolubleThe nonpolar indole ring and methyl groups dominate the molecule's character.
PBS (pH 7.4)Very Low to InsolubleThe compound lacks strongly ionizable groups, so pH changes in the physiological range are unlikely to significantly impact solubility.
DMSOSoluble to Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[9]
Ethanol/MethanolSolublePolar protic solvents that can interact with the aldehyde and N-H groups.[5][6]
Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add selected solvent A->B C Agitate at constant temp (24-48 hours) B->C D Centrifuge or Settle C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H H G->H Calculate Solubility

Caption: Workflow for experimental solubility determination.

Section 3: Chemical Stability Assessment

Assessing the chemical stability of a new chemical entity is a non-negotiable step in drug development. Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11][12]

Potential Degradation Pathways for Indole Derivatives

Indole-containing compounds are susceptible to specific degradation pathways:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of various degradation products, including oxindoles and isatins.[13] The aldehyde group is also susceptible to oxidation to the corresponding carboxylic acid.[14]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in the indole ring system.[15]

  • Hydrolysis (Acid/Base): While the core indole ring is generally stable to hydrolysis, extreme pH conditions can catalyze degradation, particularly if other labile functional groups are present.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[15]

Forced Degradation Studies: An ICH-Compliant Protocol

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11][15] This level of degradation is sufficient to detect and identify major degradation products without being so excessive that it leads to complex, secondary degradation pathways.[15]

Experimental Protocol:

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile or methanol) is subjected to the following stress conditions:[15]

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified time (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a specified time.[11]

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).[15]

  • Photodegradation: Expose a solid sample and a solution to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[15] A dark control should be run in parallel.[12]

Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.[16][17] This method must be capable of separating the parent compound from all significant degradation products.[11] A diode-array detector (DAD) is invaluable for assessing peak purity, and LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.[1]

Data Presentation: Expected Stability Profile
Stress ConditionExpected StabilityLikely Degradation Products
Acid Hydrolysis (0.1 M HCl) Likely StableMinimal degradation expected.
Base Hydrolysis (0.1 M NaOH) Likely StableMinimal degradation expected.
Oxidation (3% H₂O₂) Potential for DegradationOxidation of the indole ring and/or the aldehyde to a carboxylic acid (3,7-Dimethyl-1H-indole-2-carboxylic acid).
Thermal (80°C) Likely StableIndole rings are generally thermally robust.
Photolytic (ICH Q1B) Potential for DegradationFormation of various photoproducts via radical mechanisms or ring cleavage.
Logic Diagram for Forced Degradation Studies

This diagram outlines the decision-making process and workflow for conducting forced degradation studies according to ICH guidelines.

Forced_Degradation_Workflow cluster_stress ICH Stress Conditions A Prepare Compound Stock Solution (e.g., 1 mg/mL) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat, Solid & Soln) A->E F Photolytic (Light, with Dark Control) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze via Stability- Indicating HPLC-DAD/MS H->I J Assess Degradation (%) I->J K Degradation 5-20%? J->K L Stop & Characterize Degradants K->L Yes M Adjust Stress (Time/Temp/Conc) K->M No

Caption: Decision workflow for forced degradation studies.

Conclusion

A thorough understanding and experimental determination of the solubility and stability of this compound are indispensable for its successful development as a pharmaceutical intermediate or active ingredient. The predicted physicochemical properties suggest low aqueous solubility, necessitating careful formulation strategies. The indole scaffold's known susceptibility to oxidative and photolytic degradation underscores the importance of conducting rigorous forced degradation studies. The protocols and logical frameworks presented in this guide provide a robust starting point for researchers to generate the high-quality, reliable data needed to make informed decisions, mitigate risks, and accelerate the journey from discovery to development.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass. [Link]

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An In-depth Technical Guide to 3,7-Dimethyl-1H-indole-2-carbaldehyde (CAS 1463-72-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1H-indole-2-carbaldehyde, registered under CAS number 1463-72-5, is a versatile aromatic heterocyclic organic compound. Its unique indole scaffold, substituted with methyl and aldehyde functional groups, makes it a valuable building block in various scientific and industrial applications. This guide provides a comprehensive overview of its chemical properties, synonyms, and key applications, tailored for professionals in research and development.

Chemical Identity and Synonyms

The definitive identification of a chemical compound is crucial for scientific accuracy and reproducibility. CAS number 1463-72-5 is unequivocally assigned to this compound.[1][2][3] It is important to distinguish it from other compounds that may have been erroneously associated with this CAS number.

Common Synonyms:

  • 3,7-dimethyl-1H-indole-2-carboxaldehyde[4]

  • 1H-Indole-2-carboxaldehyde, 3,7-dimethyl-[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

PropertyValueSource
CAS Number 1463-72-5[1][2][3][5]
Molecular Formula C₁₁H₁₁NO[1][4][6]
Molecular Weight 173.21 g/mol [1][4][5][6]
Appearance Yellow solid[6]
Purity ≥ 99 % (HPLC)[6]
Storage Conditions Store between 0 and 8 °C[6]

This table summarizes key quantitative data for easy reference.

Chemical Structure and Visualization

The chemical structure of this compound is fundamental to its reactivity and function. The indole ring system provides a planar, aromatic core, while the aldehyde group at the 2-position and the methyl groups at the 3- and 7-positions confer specific steric and electronic properties.

Caption: 2D structure of this compound.

Applications in Research and Industry

This compound is a compound of significant interest across several fields due to its versatile chemical nature.

Pharmaceutical and Biochemical Research

The indole nucleus is a common motif in many biologically active compounds and natural products.[7] Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents.[6][8] Researchers utilize it as a building block for creating more complex indole derivatives to investigate biological pathways and develop new therapeutic agents.[6] Its derivatives have been explored for their potential in treating neurological disorders.[6]

Flavor and Fragrance Industry

The unique aromatic properties of this compound make it a valuable component in the formulation of specific flavors and fragrances.[6][8] Its distinct aroma profile contributes to its use in perfumery and cosmetics.[6]

Materials Science

In the field of materials science, this compound is investigated for its potential in developing novel materials.[6] Its structure can be incorporated into polymers and coatings to potentially enhance their durability and performance.[6]

Synthesis and Reactivity

The synthesis of indole-3-carboxaldehyde derivatives, a class to which this compound belongs, is well-documented.[9] A common method for the synthesis of indole aldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a disubstituted formamide like dimethylformamide (DMF).

Representative Synthetic Workflow

A general workflow for the synthesis of a substituted indole-2-carbaldehyde can be visualized as follows:

G start Substituted Indole Precursor reaction Electrophilic Formylation start->reaction 1. Dissolve in solvent reagent Vilsmeier Reagent (POCl₃/DMF) reagent->reaction 2. Add dropwise at low temp workup Aqueous Workup & Neutralization reaction->workup 3. Reaction monitoring (TLC) product This compound workup->product 4. Isolation & Purification

Caption: Generalized workflow for indole-2-carbaldehyde synthesis.

The aldehyde functionality of this compound makes it a versatile synthon for a variety of chemical transformations, including:

  • Oxidation: to form the corresponding carboxylic acid.

  • Reduction: to yield the alcohol.

  • Reductive amination: to produce various substituted amines.

  • Condensation reactions: with amines to form Schiff bases, which can have their own biological activities.[9]

  • Wittig and related reactions: for carbon-carbon bond formation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is intended for laboratory research use only. Users should consult the relevant Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation of dust or contact with skin and eyes.

Conclusion

This compound (CAS 1463-72-5) is a well-defined chemical entity with a range of applications in both academic research and industrial settings. Its utility as a synthetic intermediate in pharmaceuticals, its contribution to the flavor and fragrance industry, and its potential in materials science underscore its importance. A clear understanding of its properties and identity is paramount for its effective and safe use in advancing scientific discovery and product development.

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A Technical Guide to the Biological Activity of Dimethyl-Substituted Indoles: Mechanisms, Protocols, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Significance of Methyl Substitution

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This aromatic heterocyclic structure is a fundamental component of numerous natural products, alkaloids, and essential amino acids like tryptophan.[3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][4]

The biological profile of the indole core can be profoundly modulated by the introduction of substituents. Among these, dimethyl substitution is a particularly powerful strategy. The addition of methyl groups can enhance lipophilicity, thereby improving membrane permeability and oral bioavailability.[5] Furthermore, these groups can introduce steric hindrance that orients the molecule within a binding pocket, leading to increased potency and selectivity for a specific target.[6] The specific positioning of the two methyl groups (e.g., 2,3-dimethyl, 1,2-dimethyl) creates distinct isomers with unique chemical and pharmacological properties, opening up a vast chemical space for exploration.[7][8] This guide provides an in-depth exploration of the diverse biological activities of dimethyl-substituted indoles, focusing on their anticancer, antimicrobial, and neuroprotective properties, complete with the technical protocols required for their evaluation.

Part 1: Anticancer Activity of Dimethyl-Indoles

A significant body of research highlights the potential of dimethyl-substituted indoles as anticancer agents.[9][10] These compounds exert their effects through multiple mechanisms, including the disruption of cellular division, induction of programmed cell death (apoptosis), and inhibition of key signaling pathways essential for tumor growth.[6][11]

Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

A primary mechanism for many indole derivatives is the inhibition of tubulin polymerization.[6][10] Microtubules are dynamic polymers crucial for forming the mitotic spindle, which segregates chromosomes during cell division. By binding to tubulin, typically at the colchicine site, certain indole compounds prevent its assembly into functional microtubules.[6] This disruption of the microtubule network triggers the spindle assembly checkpoint, leading to a halt in the cell cycle, most commonly at the G2/M phase, and subsequent induction of apoptosis.[6]

For example, certain 2,3-dimethylindole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[12] Structure-activity relationship (SAR) studies often reveal that substitutions on the indole nitrogen (N-1 position) can significantly enhance this activity.[6]

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,3-dihydropyrazino[1,2-a]indole-1,4-dioneA549 (Lung)0.074[13]
3-substituted 2-methyl indoleMGC-803 (Gastric)0.011[13]
2,3-dimethylindole derivative 3aCalu1 (Lung)0.0027[12]
2,3-dimethylindole derivative 3bPanc1 (Pancreas)0.0032[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment for screening potential anticancer compounds.

Causality: This protocol relies on the principle that viable cells with active metabolism contain mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-indole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Cell Cycle Arrest Workflow

The following diagram illustrates the workflow for analyzing the effect of a dimethyl-indole compound on the cell cycle using flow cytometry.

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis A Seed Cancer Cells B Treat with Dimethyl-Indole Compound (24-48h) A->B C Harvest Cells (Trypsinization) B->C D Fix Cells in Cold 70% Ethanol C->D E Treat with RNase A D->E F Stain DNA with Propidium Iodide (PI) E->F G Acquire Data on Flow Cytometer F->G H Gate Cell Population G->H I Analyze DNA Content Histogram (G1, S, G2/M phases) H->I J J I->J Result Interpretation (e.g., G2/M Arrest)

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Part 2: Antimicrobial Activity of Dimethyl-Indoles

Indole derivatives are recognized for their broad-spectrum antimicrobial properties, and dimethyl-substituted variants are no exception.[14][15] They have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Mechanism of Action

The antimicrobial mechanisms of indole derivatives are diverse. They can disrupt bacterial cell membranes, inhibit biofilm formation, interfere with DNA synthesis, and inhibit key enzymes necessary for pathogen survival.[1] For instance, N-substituted indoles have demonstrated potent activity against strains like Staphylococcus aureus and Escherichia coli.[15] The lipophilic nature imparted by methyl groups can facilitate the compound's passage through the lipid-rich bacterial cell wall, enhancing its efficacy.

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for assessing antimicrobial potency.

Compound ClassOrganismMIC (µg/mL)Reference
Indole-Thiadiazole DerivativeMRSA<3.125[17]
Indole-Triazole DerivativeMRSA<3.125[17]
Indole-Triazole DerivativeC. krusei3.125[17]
Halo substituted indole dihydropyrimidine-50-100[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of a compound against a specific bacterial strain.

Causality: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound. Bacterial growth is assessed by observing turbidity. The absence of visible growth in a well indicates that the concentration of the compound in that well is sufficient to inhibit bacterial proliferation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the dimethyl-indole compound in DMSO to create a high-concentration stock solution. Prepare two-fold serial dilutions in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility. A standard antibiotic like Ciprofloxacin should be run in parallel as a quality control measure.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity. A resazurin-based indicator can be added to aid in visualization, where a color change from blue to pink indicates metabolic activity (growth).

Part 3: Neuroprotective Effects of Dimethyl-Indoles

Emerging evidence suggests that dimethyl-substituted indoles possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[19][20]

Mechanism of Action: Antioxidant and Anti-Inflammatory Pathways

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. Dimethyl-indole derivatives can combat these pathologies through several mechanisms:

  • Free Radical Scavenging: The indole nucleus can act as an antioxidant, directly neutralizing reactive oxygen species (ROS) that cause cellular damage.[20]

  • Activation of Nrf2-ARE Pathway: Some indole derivatives, such as diindolylmethane (DIM), can activate the Nrf2-antioxidant responsive element (ARE) pathway.[21] This pathway is a primary cellular defense mechanism that upregulates the expression of numerous antioxidant and detoxification enzymes.[21]

  • Modulation of BDNF/TrkB Signaling: These compounds can also promote neuronal survival by activating the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[21] Activation of the TrkB/Akt signaling cascade enhances neuronal resilience and protects against apoptosis.[21]

  • Anti-inflammatory Effects: Certain para-phenyl-substituted diindolylmethanes (C-DIMs) have been shown to reduce neuroinflammation in animal models of Parkinson's disease, preventing the loss of dopaminergic neurons.[19]

Data Summary: In Vivo Neuroprotective Efficacy

Animal models are critical for validating the therapeutic potential of neuroprotective compounds.

CompoundModelAdministrationKey FindingOral BioavailabilityReference
C-DIM5MPTP Mouse Model (Parkinson's)50 mg/kg, OralPrevented loss of dopaminergic neurons-[19]
C-DIM12MPTP Mouse Model (Parkinson's)50 mg/kg, OralPrevented loss of dopaminergic neurons42%[19]
Stobadine DerivativesMouse Head TraumaIntravenousSignificantly improved sensomotoric outcome-[20]
Visualization: BDNF/TrkB Signaling Pathway

This diagram illustrates the signaling cascade initiated by indole derivatives that mimic BDNF, leading to neuroprotection.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Recruits & Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Nrf2_Keap1 Nrf2 Keap1 Akt->Nrf2_Keap1 Phosphorylates, Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription Nrf2_nuc->ARE Binds to Survival Survival Genes->Survival CELL SURVIVAL & NEUROPROTECTION Indole Dimethyl-Indole Derivative Indole->TrkB Activates

Caption: Neuroprotective signaling via the TrkB/Akt and Nrf2 pathways.

Conclusion

Dimethyl-substituted indoles represent a versatile and highly promising class of molecules in drug discovery. The strategic placement of methyl groups on the indole scaffold provides a powerful tool to fine-tune pharmacological properties, leading to potent agents with diverse biological activities. The demonstrated efficacy of these compounds in anticancer, antimicrobial, and neuroprotective applications underscores their therapeutic potential. The experimental frameworks and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to further explore and harness the capabilities of this remarkable chemical class. Continued investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics.

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The Alchemist's Guide to the Indole Nucleus: A Technical Treatise on Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the world of organic chemistry and drug discovery. Its pervasive presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids with profound physiological effects, has cemented its status as a "privileged scaffold." For researchers, scientists, and drug development professionals, a deep understanding of the methodologies to construct and functionalize this core is not merely academic—it is fundamental to the art of medicinal chemistry. This guide provides an in-depth exploration of the seminal and enduring synthetic strategies for forging the indole ring system, with a focus on the underlying principles that govern these powerful transformations. We will dissect the "why" behind the "how," offering not just protocols, but a validated framework for strategic synthesis.

I. The Fischer Indole Synthesis: A Century of Reliable Ring Formation

Discovered in 1883 by Hermann Emil Fischer, this venerable reaction has remained a cornerstone of indole synthesis due to its reliability and broad substrate scope.[1] The Fischer indole synthesis facilitates the creation of the indole core from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1][2] This powerful transformation is notably utilized in the industrial synthesis of antimigraine drugs belonging to the triptan class.[1]

Causality in Action: The Fischer Indole Synthesis Mechanism

The elegance of the Fischer synthesis lies in a cascade of well-defined, acid-catalyzed steps. Understanding this mechanism is paramount to troubleshooting and adapting the reaction for novel substrates.

  • Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine with a carbonyl compound to yield the corresponding arylhydrazone. This is a classic imine formation, driven by the nucleophilicity of the hydrazine nitrogen and the electrophilicity of the carbonyl carbon. The choice of acid catalyst (Brønsted or Lewis acids are common) facilitates this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[3][4]

  • Tautomerization to the Ene-hydrazine: The formed hydrazone undergoes a crucial tautomerization to its enamine isomer, the ene-hydrazine. This step is critical as it sets the stage for the key bond-forming event. The equilibrium between the hydrazone and ene-hydrazine is influenced by the acidity of the medium and the substitution pattern of the carbonyl compound.[1][5]

  • The Decisive[2][2]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an irreversible electrocyclic rearrangement, specifically a[2][2]-sigmatropic shift.[5] This concerted pericyclic reaction is the heart of the Fischer indole synthesis, where the N-N bond is cleaved and a new C-C bond is formed at the ortho position of the aromatic ring.[6] This step dictates the regiochemistry of the final indole.

  • Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes to a more stable aniline derivative. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forges the five-membered pyrrole ring, forming a cyclic aminoacetal (aminal).[6]

  • Elimination and Final Aromatization: Under the acidic conditions, the aminal eliminates a molecule of ammonia, driven by the formation of the energetically favorable and highly stable aromatic indole ring.[1]

Diagrammatic Representation of the Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H2O Ketone Aldehyde/Ketone Ketone->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Protonated_Enehydrazine Protonated Ene-hydrazine Enehydrazine->Protonated_Enehydrazine + H+ Diimine Di-imine Intermediate Protonated_Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - NH3 - H+

Caption: Key mechanistic steps of the Fischer indole synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol provides a reliable method for the synthesis of 2-phenylindole, a common building block in medicinal chemistry.

Step 1: Synthesis of Acetophenone Phenylhydrazone [7]

  • Materials:

    • Acetophenone: 5.15 g (0.042 mol)

    • Phenylhydrazine: 4.53 g

    • Ethanol: 5 mL

    • Glacial Acetic Acid: 1 mL

    • Dilute Hydrochloric Acid

    • Cold Ethanol

  • Procedure:

    • In a conical flask, dissolve acetophenone in ethanol and glacial acetic acid.

    • Add phenylhydrazine dropwise to the mixture with constant swirling.

    • Heat the reaction mixture on a sand bath for 10 minutes.

    • Cool the mixture in an ice bath to induce precipitation of the product.

    • Collect the precipitate by filtration and wash with dilute hydrochloric acid followed by cold ethanol.

    • Air dry the precipitate.

    • Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [3]

  • Materials:

    • Acetophenone phenylhydrazone (from Step 1)

    • Powdered anhydrous zinc chloride (Lewis acid catalyst)

    • Water

    • Glacial Acetic Acid

    • Concentrated Hydrochloric Acid

    • 95% Ethanol

  • Procedure:

    • In a beaker, prepare an intimate mixture of acetophenone phenylhydrazone and powdered anhydrous zinc chloride.

    • Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will liquefy, and white fumes will evolve.

    • Remove the beaker from the bath and continue stirring for 5 minutes.

    • Pour the hot reaction mixture into a beaker containing water.

    • Add glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.

    • Collect the crude 2-phenylindole by filtration and wash with water.

    • Recrystallize the crude product from hot 95% ethanol.

Data Presentation: Scope of the Fischer Indole Synthesis

The versatility of the Fischer indole synthesis is evident in its tolerance for a wide range of substituents on both the arylhydrazine and the carbonyl partner.

Arylhydrazine SubstituentCarbonyl CompoundProductYield (%)
4-MethylphenylhydrazineIsopropyl methyl ketone2,3,5-Trimethylindole75
2-Nitrophenylhydrazine2-Methylcyclohexanone1-Methyl-1,2,3,4-tetrahydro-9H-carbazole68
PhenylhydrazineCyclohexanone1,2,3,4-Tetrahydrocarbazole85
4-MethoxyphenylhydrazineAcetone2-Methyl-5-methoxyindole70

Yields are representative and can vary based on specific reaction conditions.

II. The Bischler-Möhlau Indole Synthesis: A Direct Route to 2-Arylindoles

The Bischler-Möhlau synthesis offers a direct and powerful method for the preparation of 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[8] While historically requiring harsh reaction conditions, modern modifications, including the use of microwave irradiation, have rendered this method more accessible and environmentally benign.[1][9]

Dissecting the Mechanism: The Role of Excess Aniline

The mechanism of the Bischler-Möhlau synthesis is more complex than it initially appears and is highly dependent on reaction conditions. The use of excess aniline is crucial.

  • Initial Alkylation: The reaction commences with the nucleophilic attack of aniline on the α-bromo-acetophenone to form an α-arylamino ketone intermediate.[10]

  • Formation of a Key Intermediate: A second molecule of aniline then reacts with the ketone of the α-arylamino ketone to form an enamine or an imine intermediate. This step is critical for the subsequent cyclization.

  • Electrophilic Cyclization: The electron-rich aromatic ring of the aniline moiety then undergoes an intramolecular electrophilic attack on the enamine or imine, leading to the formation of the five-membered ring.[10]

  • Aromatization: The cyclized intermediate then eliminates a molecule of aniline (the one that initially acted as a nucleophile to displace the bromide) and tautomerizes to furnish the stable 2-arylindole.[8]

Diagrammatic Representation of the Bischler-Möhlau Synthesis Workflow

Bischler_Mohlau_Workflow Start α-Bromo-acetophenone + Excess Aniline Intermediate α-Arylamino ketone Start->Intermediate Alkylation Cyclization_Precursor Enamine/Imine Intermediate Intermediate->Cyclization_Precursor + Aniline Cyclized_Intermediate Cyclized Intermediate Cyclization_Precursor->Cyclized_Intermediate Intramolecular Electrophilic Cyclization Product 2-Arylindole Cyclized_Intermediate->Product Aromatization (- Aniline)

Caption: A simplified workflow of the Bischler-Möhlau indole synthesis.

Modernized Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis

This protocol, adapted from Menéndez and colleagues, offers a greener and more efficient approach to the Bischler-Möhlau synthesis.[9]

  • Materials:

    • Aniline (or substituted aniline): 2 equivalents

    • Phenacyl bromide (or substituted α-bromo-acetophenone): 1 equivalent

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix the aniline and the phenacyl bromide.

    • Irradiate the mixture with microwaves at 540 W for 45-60 seconds.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylindole.

III. The Reissert Indole Synthesis: A Two-Stage Construction

The Reissert indole synthesis provides a versatile route to indoles, particularly indole-2-carboxylic acids, through a two-step process starting from an ortho-nitrotoluene and diethyl oxalate.[11]

The Strategic Logic of the Reissert Synthesis Mechanism

The Reissert synthesis is a testament to strategic, multi-step synthesis, where each step purposefully sets up the next transformation.

  • Condensation: The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide.[2] The base deprotonates the methyl group of the o-nitrotoluene, which is rendered acidic by the electron-withdrawing nitro group. The resulting carbanion then attacks the diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[12]

  • Reductive Cyclization: The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, typically using zinc in acetic acid.[2] The newly formed amino group then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[12] This step often proceeds spontaneously upon reduction of the nitro group. The resulting indole-2-carboxylic acid can then be decarboxylated by heating to yield the parent indole.[11]

Diagrammatic Representation of the Reissert Indole Synthesis

Reissert_Synthesis cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Reductive Cyclization o_Nitrotoluene o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate o_Nitrotoluene->Pyruvate + Diethyl Oxalate (Base) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Pyruvate Indole_Carboxylic_Acid Indole-2-carboxylic acid Pyruvate->Indole_Carboxylic_Acid Reduction (e.g., Zn/AcOH) Indole Indole Indole_Carboxylic_Acid->Indole Heat (-CO2)

Caption: The two-stage process of the Reissert indole synthesis.

General Experimental Protocol for Reissert Indole Synthesis

This general procedure outlines the key steps for carrying out a Reissert indole synthesis.

  • Materials:

    • ortho-Nitrotoluene derivative

    • Diethyl oxalate

    • Potassium ethoxide (or sodium ethoxide)

    • Anhydrous ethanol

    • Zinc dust

    • Glacial acetic acid

  • Procedure:

    Step 1: Condensation

    • Prepare a solution of potassium ethoxide in anhydrous ethanol.

    • To this solution, add the ortho-nitrotoluene derivative followed by diethyl oxalate.

    • Stir the reaction mixture at room temperature until the condensation is complete (monitor by TLC).

    • Quench the reaction with an acidic workup to isolate the ethyl o-nitrophenylpyruvate.

    Step 2: Reductive Cyclization and Decarboxylation

    • Dissolve the isolated ethyl o-nitrophenylpyruvate in glacial acetic acid.

    • Add zinc dust portion-wise to the solution with stirring. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux to ensure complete cyclization.

    • Filter the hot solution to remove excess zinc.

    • Cool the filtrate to crystallize the indole-2-carboxylic acid.

    • Isolate the indole-2-carboxylic acid by filtration.

    • To obtain the decarboxylated indole, heat the indole-2-carboxylic acid above its melting point until carbon dioxide evolution ceases.

IV. Applications in Drug Development: The Indole Core in Modern Medicine

The synthetic methodologies detailed in this guide are not merely academic exercises; they are instrumental in the discovery and development of life-changing medicines.

  • Fischer Indole Synthesis: This method is famously used in the synthesis of the triptan class of drugs for migraine, such as Sumatriptan.[13] It is also employed in the production of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[13]

  • Bischler-Möhlau Indole Synthesis: The ability to readily introduce an aryl group at the 2-position makes this synthesis valuable for creating analogues of bioactive natural products and for structure-activity relationship (SAR) studies in drug discovery programs.[14] For instance, it has been used to synthesize precursors to antihyperglycemic agents.[14]

  • Reissert Indole Synthesis: This synthesis has been applied to the production of various substituted indoles with interesting biological activities. For example, it has been utilized in the synthesis of potent HIV-1 reverse transcriptase inhibitors and NMDA-glycine antagonists.[12]

V. Conclusion: A Foundation for Innovation

The Fischer, Bischler-Möhlau, and Reissert syntheses represent the classical pillars upon which the vast edifice of indole chemistry is built. A thorough understanding of their mechanisms, scope, and practical execution empowers the modern researcher to not only replicate known syntheses but also to innovate and develop novel routes to complex indole-containing targets. As the demand for new therapeutics continues to grow, the mastery of these fundamental synthetic transformations will remain an indispensable tool in the arsenal of the medicinal chemist.

References

  • 88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]

  • Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

  • Gribble, G. W. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ChemWis. (2024, December 20). Reissert Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Chemospecific. (2021, January 22). Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! [Video]. YouTube. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3,7-Dimethyl-1H-indole-2-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and in-depth scientific insights for the synthesis of 3,7-Dimethyl-1H-indole-2-carbaldehyde, a valuable substituted indole derivative for research and development in medicinal chemistry and drug discovery. This document outlines two robust synthetic strategies: the Vilsmeier-Haack formylation and formylation via directed ortho-lithiation. Each protocol is presented with a step-by-step methodology, mechanistic explanations for key transformations, and expected characterization data. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and well-documented procedure for the preparation of this key synthetic intermediate.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of a formyl group at the C2 position of the indole nucleus provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures with diverse biological activities. This compound, in particular, serves as a crucial building block in the synthesis of various therapeutic agents.[1]

This guide focuses on providing a detailed and practical approach to the synthesis of this compound, with a primary focus on the Vilsmeier-Haack reaction, a highly efficient and widely used method for the formylation of electron-rich heteroaromatic compounds.[2][3] An alternative strategy involving directed ortho-lithiation is also presented, offering a complementary approach for researchers.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of the target compound, this compound, is provided in the table below. While experimental spectroscopic data is not widely available in the public domain, expected values based on closely related structures are included for reference.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [4]
CAS Number 1463-72-5
Appearance Expected to be a solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.9-10.1 (s, 1H, CHO), 8.5-9.0 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 2.5-2.7 (s, 3H, C3-CH₃), 2.4-2.6 (s, 3H, C7-CH₃). (Predicted)[5][6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~185 (CHO), ~140 (C7a), ~135 (C2), ~130 (C3a), ~125 (C7), ~122 (C4), ~120 (C5), ~118 (C6), ~110 (C3), ~16 (C7-CH₃), ~10 (C3-CH₃). (Predicted)[6]
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch), ~2920, 2850 (C-H stretch), ~1650-1670 (C=O stretch, aldehyde), ~1600, 1470 (C=C stretch, aromatic). (Predicted)[5][7]
Mass Spectrometry (ESI-MS) m/z: 174 [M+H]⁺. (Predicted)[6]

Synthetic Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,7-Dimethylindole

The Vilsmeier-Haack reaction is the preferred method for the formylation of 3,7-dimethylindole due to its high efficiency and regioselectivity. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][8]

Mechanism of Vilsmeier-Haack Reaction:

The mechanism involves the initial formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich indole ring. For 3-substituted indoles, the electrophilic attack is directed to the C2 position. The resulting iminium salt is subsequently hydrolyzed to yield the aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole 3,7-Dimethylindole Iminium_intermediate Iminium Intermediate Indole->Iminium_intermediate + Vilsmeier Reagent (Electrophilic Attack at C2) Product This compound Iminium_intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Workup)

Vilsmeier-Haack Reaction Workflow

Materials:

  • 3,7-Dimethylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to white solid, may be observed.

  • Addition of Indole: Dissolve 3,7-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8. Be cautious as this will cause gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Formylation via Directed ortho-Lithiation

This method provides an alternative route to the target compound, particularly useful when the Vilsmeier-Haack reaction is not suitable. The strategy involves the protection of the indole nitrogen, followed by directed lithiation at the C2 position and subsequent quenching with a formylating agent like DMF.

Mechanism of Directed ortho-Lithiation and Formylation:

The N-protecting group directs an organolithium base to deprotonate the adjacent C2 position. The resulting 2-lithioindole intermediate is then quenched with DMF to form a tetrahedral intermediate, which upon acidic workup, collapses to the desired aldehyde.

Lithiation_Formylation N_Protected_Indole N-Protected 3,7-Dimethylindole Lithio_Indole 2-Lithioindole Intermediate N_Protected_Indole->Lithio_Indole + Organolithium Organolithium Organolithium Reagent (e.g., n-BuLi) Tetrahedral_Intermediate Tetrahedral Intermediate Lithio_Indole->Tetrahedral_Intermediate + DMF DMF DMF Product This compound Tetrahedral_Intermediate->Product + Acidic Workup Acid_Workup Acidic Workup

Sources

Application Notes: Vilsmeier-Haack Formylation of 3,7-Dimethylindole for the Synthesis of 3,7-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This transformation introduces a formyl group (-CHO) onto the substrate, yielding valuable aldehydes that serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2] Indole-carboxaldehydes, in particular, are foundational building blocks for a vast array of biologically active compounds.

This guide provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of 3,7-dimethylindole. A key point of interest in this specific transformation is the regioselectivity. In unsubstituted indoles, electrophilic substitution, including formylation, overwhelmingly occurs at the C3 position due to the superior stabilization of the reaction intermediate.[3][4] However, with the C3 position blocked by a methyl group in 3,7-dimethylindole, the reaction is directed to the C2 position, providing a reliable route to 2-formylindoles.[4] This protocol is designed for researchers, medicinal chemists, and process development scientists seeking a practical and reproducible method for synthesizing 3,7-dimethyl-1H-indole-2-carbaldehyde.

Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[5]

  • Electrophilic Attack and Regioselectivity: The electron-rich indole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For 3,7-dimethylindole, the C3 position is sterically hindered and electronically satisfied by a methyl group. Consequently, the electrophilic attack occurs at the next most nucleophilic site, the C2 position. While direct attack at C2 is possible, some mechanistic studies suggest an initial ipso-attack at the substituted C3 position, followed by a rapid 1,2-migration of the formylating group to the C2 position to restore aromaticity.[6][7] Regardless of the precise pathway, the thermodynamically stable product is the C2-formylated indole.

  • Hydrolysis: The resulting iminium ion intermediate is stable until the reaction mixture is quenched with water. During aqueous work-up, the iminium salt is readily hydrolyzed to yield the final aldehyde product, this compound.

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 3,7-dimethylindole.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack at C2 cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole 3,7-Dimethylindole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Water H₂O (Work-up) Product This compound Iminium_Intermediate->Product + H₂O

Caption: Mechanism of the Vilsmeier-Haack reaction on 3,7-dimethylindole.

Detailed Experimental Protocol

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Handle with care.

  • The reaction should be conducted under anhydrous conditions until the quenching step, as moisture will prematurely decompose the Vilsmeier reagent and POCl₃.

Materials and Reagents:

  • 3,7-Dimethylindole (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate (EtOAc), for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography or recrystallization)

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation (In Situ):

    • To a flame-dried three-neck flask under an inert atmosphere, add anhydrous DMF (approx. 5-10 mL per gram of indole).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.5 equiv) dropwise via a dropping funnel to the cooled, stirring DMF. Maintain the temperature below 10 °C during the addition. A thick, sometimes colored (yellow to pink) complex will form.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 3,7-dimethylindole (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature does not exceed 10-15 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction mixture will typically become a thick paste or slurry.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice to the flask. This step is highly exothermic and will release HCl gas. Perform this in the fume hood.

    • Once the initial exothermic reaction subsides, add more water to ensure all the iminium salt is dissolved, resulting in a clear solution.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. The product will often precipitate out of the solution at this stage.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

    • The final product, this compound, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Workflow Start Start ReagentPrep 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Start->ReagentPrep Reaction 2. Add 3,7-Dimethylindole (Stir at 50-60°C, 2-4h) ReagentPrep->Reaction Quench 3. Quench with Ice/Water (Cool to 0°C first) Reaction->Quench Neutralize 4. Neutralize with Base (Adjust pH to 7-8) Quench->Neutralize Extract 5. Extract with Ethyl Acetate Neutralize->Extract Dry 6. Dry & Concentrate Organic Layer Extract->Dry Purify 7. Purify Product (Recrystallization or Chromatography) Dry->Purify Characterize 8. Characterize Final Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data and Troubleshooting

The following table provides context by summarizing typical conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles. Researchers can use this as a baseline for optimizing the reaction for 3,7-dimethylindole.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of the Vilsmeier reagent.

    • Solution: Ensure strictly anhydrous conditions. Check the quality of POCl₃ and DMF. Consider increasing the reaction time or temperature moderately.

  • Formation of Dark, Tarry Byproducts:

    • Cause: Polymerization of the indole substrate under harsh acidic conditions or excessive heat.

    • Solution: Maintain careful temperature control, especially during reagent addition and quenching. Ensure efficient stirring.

  • Difficult Purification:

    • Cause: Presence of unreacted starting material or closely-related byproducts.

    • Solution: Optimize the reaction stoichiometry and monitor completion by TLC. Employ a well-chosen solvent system for column chromatography or recrystallization.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the C2-formylation of 3,7-dimethylindole. By understanding the underlying mechanism, particularly the factors governing regioselectivity, and by adhering to a carefully controlled protocol, researchers can reliably synthesize this compound. This protocol provides a self-validating framework with clear, actionable steps and troubleshooting guidance, empowering scientists in drug discovery and chemical synthesis to produce this valuable intermediate with high efficiency and purity.

References

  • Title: Electrophilic substitution at the indole Source: Química Organica.org URL: [Link]

  • Title: Synthesis and Chemistry of Indole Source: University of Lucknow URL: [Link]

  • Title: A New Theory of Electrophilic Substitution in 3-Substituted Indoles Source: RSC Publishing URL: [Link]

  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Growing Science URL: [Link]

  • Title: Synthesis of substituted indole-3-carboxaldehyde derivatives Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]

  • Title: THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE Source: Heterocycles URL: [Link]

  • Title: Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid Source: PubMed URL: [Link]

  • Title: Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles Source: ACS Publications URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

Sources

The Fischer Indole Synthesis: A Comprehensive Guide to Mechanism, Application, and Modern Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores the enduring need for robust and versatile synthetic methodologies. Among the arsenal of synthetic tools, the Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer and Friedrich Jourdan, stands as a testament to classic organic chemistry, offering a powerful and adaptable route to this privileged heterocycle.[1][2] This guide provides an in-depth exploration of the Fischer indole synthesis, from its intricate mechanism to modern, high-efficiency protocols, designed to empower scientists in their synthetic endeavors.

The Enduring Relevance of the Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[1][2] Its enduring popularity stems from its broad substrate scope and the relative accessibility of the starting materials. This reaction has been instrumental in the synthesis of numerous biologically active compounds, including the triptan class of anti-migraine drugs.[1]

Unraveling the Mechanism: A Step-by-Step Journey

The elegance of the Fischer indole synthesis lies in its intricate, acid-catalyzed cascade of reactions. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted pathway involves the following key transformations:

  • Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone. This is a reversible reaction, and in many protocols, the hydrazone is formed in situ.[1][2]

  • Tautomerization to the Ene-hydrazine: The hydrazone then tautomerizes to its more reactive enamine isomer, the ene-hydrazine.[1][2]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. Under acidic conditions, the protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate.[1][2]

  • Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia, driven by the formation of the stable, aromatic indole ring.[1]

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization D Protonated Ene-hydrazine C->D Protonation (H⁺) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate (Aminal) E->F Aromatization & Cyclization G Substituted Indole F->G Elimination of NH₃ + Aromatization

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols: From Classic to Contemporary

The versatility of the Fischer indole synthesis is reflected in the wide range of available protocols. The choice of acid catalyst, solvent, and reaction temperature is critical and often substrate-dependent.

General Protocol for the Synthesis of 2-Phenylindole

This two-step procedure involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.[1]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials: Phenylhydrazine, Acetophenone, Glacial Acetic Acid, 95% Ethanol.

  • Procedure:

    • In a flask, dissolve phenylhydrazine in glacial acetic acid.

    • Slowly add acetophenone to the solution while stirring.

    • Heat the mixture gently on a water bath for 15 minutes.

    • Cool the mixture and add 95% ethanol to induce crystallization.

    • Collect the crystals by filtration, wash with cold ethanol, and dry. A typical yield of acetophenone phenylhydrazone is 87-91%.[1]

Step 2: Cyclization to 2-Phenylindole

  • Materials: Acetophenone phenylhydrazone, Anhydrous Zinc Chloride (powdered), Glacial Acetic Acid.

  • Procedure:

    • In a round-bottom flask, thoroughly mix acetophenone phenylhydrazone with powdered anhydrous zinc chloride.

    • Add glacial acetic acid and heat the mixture to reflux.

    • After refluxing for one hour, pour the hot mixture into a beaker containing cold water and hydrochloric acid.

    • Collect the crude 2-phenylindole by filtration and wash with water.

    • Recrystallize the crude product from hot 95% ethanol. The typical yield of 2-phenylindole is 72-80%.[1]

Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improve yields.

  • Materials: Phenylhydrazine, Propiophenone, Eaton's Reagent (P₂O₅ in MeSO₃H).

  • Procedure:

    • In a microwave vial, combine phenylhydrazine and propiophenone.

    • Carefully add Eaton's Reagent to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 170°C for 10 minutes with stirring.

    • After cooling, quench the reaction by pouring it onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography. A reported yield for this microwave-assisted synthesis is 92%.[4]

One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is an example of a one-pot synthesis where the hydrazone is not isolated.

  • Materials: Phenylhydrazine hydrochloride, 2-Aminocyclohexanone hydrochloride, 2N Sodium Hydroxide, Glacial Acetic Acid.

  • Procedure:

    • To a mixture of 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride, add 2N sodium hydroxide solution dropwise and stir for 15 minutes at room temperature.

    • Add 80% acetic acid solution and reflux the mixture for 5 hours.

    • Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography.

Data Presentation: A Comparative Look at Catalysts

The choice of acid catalyst is a critical parameter that can significantly influence the yield and reaction time. Both Brønsted and Lewis acids are commonly employed.

EntryArylhydrazineKetone/AldehydeCatalystSolventTemp. (°C)TimeYield (%)Reference
1PhenylhydrazineCyclohexanoneZnCl₂Acetic AcidReflux3 min (MW)76[5][6]
2PhenylhydrazineCyclohexanonep-TSANoneMW3 min (MW)91[5][6]
3PhenylhydrazinePropiophenoneEaton's ReagentNone170 (MW)10 min (MW)92[4][7]
4PhenylhydrazineAcetophenoneZnCl₂Acetic AcidReflux1 hr72-80[1]
5PhenylhydrazinePyruvic AcidH₂SO₄EthanolReflux-Low[2]

MW = Microwave Irradiation

Modern Variations: Expanding the Synthetic Utility

While the classic Fischer indole synthesis is powerful, its scope can be limited by the availability and stability of certain arylhydrazines. Modern variations have been developed to address these limitations.

The Moody Variation: Accessing Indoles from Haloarenes

A significant advancement, developed by Christopher Moody and Martyn Inman, allows for the synthesis of indoles from readily available haloarenes, thus avoiding the need to handle potentially toxic arylhydrazines.[8][9] This two-step protocol involves:

  • Halogen-magnesium exchange of the haloarene followed by quenching with di-tert-butyl azodicarboxylate to form a protected hydrazine.

  • Reaction of the protected hydrazine with an aldehyde or ketone under acidic conditions to furnish the indole.[8][9]

Moody_Variation Haloarene Haloarene Grignard Aryl Grignard Reagent Haloarene->Grignard i-PrMgCl Hydrazine Protected Arylhydrazine Grignard->Hydrazine 1. Di-tert-butyl azodicarboxylate 2. H⁺ Indole Substituted Indole Hydrazine->Indole + Aldehyde/Ketone Acid Catalyst Ketone Aldehyde/ Ketone

Caption: A simplified workflow for the Moody variation of the Fischer indole synthesis.

Troubleshooting Common Issues

Even with a well-established reaction, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Cause: Incorrect acid catalyst or concentration. The optimal acid and its amount can be highly substrate-specific.

    • Solution: Screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, p-TSA, ZnCl₂, BF₃·OEt₂).

    • Cause: Unstable hydrazone intermediate. Some hydrazones can decompose under strongly acidic conditions.

    • Solution: Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization.

  • Mixture of Regioisomers:

    • Cause: Use of an unsymmetrical ketone with two possible enolization sites.

    • Solution: The regioselectivity is influenced by the acidity of the medium and steric effects. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. The use of bulky substituents on the ketone can also direct cyclization to the less sterically hindered position.

  • Side Reactions:

    • Cause: Aldol condensation of enolizable aldehydes or ketones under acidic conditions.

    • Solution: If possible, use a non-enolizable carbonyl compound. Alternatively, optimizing the reaction temperature and time may minimize this side reaction.

    • Cause: Oxidative decomposition of the indole product, leading to colored impurities.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

Conclusion

The Fischer indole synthesis, for over a century, has proven to be a remarkably powerful and versatile tool in the synthetic organic chemist's repertoire. Its ability to construct the intricate indole nucleus from simple starting materials has cemented its place in both academic research and industrial applications. By understanding the nuances of its mechanism, exploring the breadth of available protocols, and embracing modern variations, researchers can continue to harness the power of this classic reaction to forge the next generation of innovative molecules.

References

  • BenchChem. (2025).
  • Request, P. D. F. (2025). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
  • BenchChem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • ijrpr. (n.d.).
  • Thomson, J. (2010). Versatile variation on the Fischer indole synthesis. RSC Blogs.
  • Inman, M., Carbone, A., & Moody, C. J. (2012). Two-step route to indoles and analogues from haloarenes: a variation on the Fischer indole synthesis. Journal of Organic Chemistry, 77(3), 1217-32.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • (2011). One‐pot‐one‐step, microwave‐assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry.

Sources

Application Notes & Protocols: The Strategic Utility of 3,7-Dimethyl-1H-indole-2-carbaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Among the vast family of indole derivatives, 3,7-Dimethyl-1H-indole-2-carbaldehyde stands out as a highly versatile and strategic pharmaceutical intermediate.[4] Its unique substitution pattern—a methyl group at the C7 position and a reactive carbaldehyde at the C2 position—provides a valuable synthon for building molecular complexity. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, characterization, and downstream applications of this key intermediate. We provide field-proven protocols, explain the causality behind experimental choices, and offer a framework for its integration into drug discovery pipelines.

Introduction: The Significance of the Indole-2-Carbaldehyde Scaffold

The indole ring system is a privileged structure in drug discovery, mimicking the amino acid tryptophan and capable of engaging in various biological interactions.[1][3] While indole-3-carbaldehydes are common precursors for many bioactive alkaloids[5], the indole-2-carbaldehyde moiety offers a distinct vector for molecular elaboration. The aldehyde functional group at the C2 position is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, condensations, and oxidation/reduction, allowing for the construction of diverse compound libraries.

The presence of methyl groups at the C3 and C7 positions in the target molecule, this compound, serves two primary purposes:

  • Steric and Electronic Tuning: The methyl groups modify the electronic properties of the indole ring and provide steric bulk, which can be crucial for modulating binding affinity and selectivity for a biological target.

  • Blocking Reactive Sites: The C3-methyl group effectively blocks the most common site of electrophilic attack on the indole ring, thereby directing subsequent reactions to other positions and preventing unwanted side products.

This guide will focus on the practical synthesis of this intermediate via the Vilsmeier-Haack reaction and explore its subsequent conversion into more complex molecular architectures relevant to pharmaceutical development.

Physicochemical and Spectroscopic Data

A thorough understanding of the intermediate's properties is critical for its effective use.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 1463-72-5PubChem[6]
Molecular Formula C₁₁H₁₁NOPubChem[6]
Molecular Weight 173.21 g/mol PubChem[6], Santa Cruz Biotechnology[7]
Appearance Solid (Typical: Off-white to yellow powder)Inferred from similar compounds
¹H NMR (CDCl₃, 400 MHz) δ ~9.9 (s, 1H, -CHO), 8.5 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 2.7 (s, 3H, C3-CH₃), 2.5 (s, 3H, C7-CH₃) ppmPredicted based on analogous structures[8][9]
¹³C NMR (CDCl₃, 100 MHz) δ ~182 (-CHO), 140 (C7a), 135 (C3a), 128 (C2), 120-125 (aromatic C's), 115 (C7), 110 (C3), 15 (C7-CH₃), 10 (C3-CH₃) ppmPredicted based on analogous structures[9][10]
FT-IR (KBr) ν ~3300-3400 (N-H stretch), ~1650-1670 (C=O aldehyde stretch), ~1500-1600 (C=C aromatic stretch) cm⁻¹General spectroscopic principles
Mass Spec (ESI-MS) m/z: 174 [M+H]⁺Predicted

Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most efficient and widely adopted method for the formylation of electron-rich heterocycles like indoles.[11][12][13] The reaction mechanism involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the indole ring to install the formyl group.[14]

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation (In-situ) cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Reacts with Indole 3,7-Dimethylindole (Starting Material) Indole->Iminium Attack Product This compound (Final Product) Iminium->Product Hydrolysis Workup Aqueous Workup (e.g., H₂O, NaHCO₃) Workup->Product G Start 3,7-Dimethyl-1H- indole-2-carbaldehyde Product Indole Schiff Base Start->Product Condensation (Ethanol, cat. Acetic Acid, Reflux) Amine Primary Amine (R-NH₂) Amine->Product G Start 3,7-Dimethyl-1H- indole-2-carbaldehyde Product (3,7-Dimethyl-1H-indol-2-yl)methanol Start->Product Reduction (Methanol, 0 °C to RT) Reagent Sodium Borohydride (NaBH₄) Reagent->Product

Sources

Application Notes & Protocols: The Role of Indole-2-Carbaldehydes in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole-2-Carbaldehyde Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] Among its many derivatives, 1H-indole-2-carbaldehyde stands out as a uniquely versatile precursor in medicinal chemistry.[5][6] Its structure, featuring a reactive aldehyde group at the 2-position of the indole nucleus, provides a synthetic handle for constructing a diverse library of molecules. This reactivity allows for straightforward functionalization, enabling chemists to meticulously tailor compounds for specific therapeutic targets.[5] Consequently, derivatives of indole-2-carbaldehyde have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[2][5]

This guide provides an in-depth exploration of the applications of indole-2-carbaldehydes in drug discovery, detailing the underlying mechanisms of action and providing field-proven protocols for the synthesis and evaluation of their derivatives.

Core Synthetic Strategies

The accessibility of indole-2-carbaldehydes is crucial for their use as starting materials. Several reliable synthetic routes have been established. Two common and effective methods involve the oxidation of the corresponding alcohol and the McFadyen-Stevens reaction.

  • Oxidation of Indole-2-methanol: A straightforward approach involves the reduction of an appropriate indole-2-carboxylic ester with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield indole-2-methanol. This intermediate is then oxidized using activated manganese dioxide (MnO₂) to afford the desired indole-2-carbaldehyde.[7][8] This method is often preferred for its relatively clean conversion and manageable purification.

  • McFadyen-Stevens Reaction: This procedure begins with an ethyl indole-2-carboxylate, which is converted to its carbohydrazide. Subsequent tosylation and reaction with anhydrous sodium carbonate in a high-boiling solvent like ethylene glycol yields the target aldehyde.[7][8]

The choice of synthetic route often depends on the availability of starting materials and the scale of the reaction. The oxidation of indole-2-methanol is frequently employed for its efficiency.

G cluster_0 Route 1: Oxidation cluster_1 Route 2: McFadyen-Stevens A Indole-2-carboxylic Ester B Indole-2-methanol A->B  LiAlH₄ Reduction C Indole-2-carbaldehyde B->C  MnO₂ Oxidation D Indole-2-carboxylic Ester E Carbohydrazide D->E  Hydrazine F Tosylhydrazide E->F  TsCl G Indole-2-carbaldehyde F->G  Na₂CO₃, Heat

Caption: Common synthetic pathways to Indole-2-carbaldehydes.

Application I: Anticancer Drug Development

Derivatives of the indole-2-carboxamide and carbaldehyde scaffold are potent anticancer agents that primarily function by inhibiting key enzymes in cell signaling pathways or by disrupting cytoskeletal dynamics.[9][10]

Mechanism of Action: Multi-Targeted Kinase Inhibition

A significant strategy in modern oncology is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[9] Indole-2-carboxamide derivatives have been successfully designed as multi-target inhibitors, simultaneously blocking the activity of several key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[9][11][12]

  • EGFR/VEGFR-2 Inhibition: Overactivation of EGFR and VEGFR-2 is a hallmark of many cancers, promoting tumor growth and the formation of new blood vessels (angiogenesis).[9] Indole derivatives can bind to the ATP-binding site of these receptors, preventing their phosphorylation and blocking downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.

G Ligand EGF/VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor Binds Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer Indole Indole-2-Carboxamide Derivative Indole->Dimer Inhibition Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimer->Pathway Activates Response Cell Proliferation, Angiogenesis, Survival Pathway->Response

Caption: Mechanism of EGFR/VEGFR-2 kinase inhibition by indole derivatives.
Data Summary: Antiproliferative Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various cancer cell lines.

Compound ClassTarget Kinase(s)Cancer Cell LineGI₅₀ / IC₅₀ (nM)Reference
Indole-2-carboxamide (Va)EGFR, BRAFV600EGeneral PanelGI₅₀: 26[9]
Indole-2-carboxamide (Va)EGFR-IC₅₀: 71[9]
Indole-2-carboxamide (5e)EGFR, CDK2MCF-7 (Breast)IC₅₀: 800[12]
Thiazolyl-indole (6i)Multi-kinaseMCF-7 (Breast)IC₅₀: 6100[11]
Protocol: Synthesis of a 5-Chloro-indole-2-carboxamide Derivative

This protocol describes the coupling of an indole-2-carboxylic acid with an amine, a common final step in synthesizing these anticancer agents. The indole-2-carboxylic acid can be readily synthesized from indole-2-carbaldehyde via oxidation.

Materials & Reagents:

  • 5-Chloro-1H-indole-2-carboxylic acid

  • Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • A substituted amine (e.g., 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add BOP reagent (1.5 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. The formation of a reactive ester intermediate occurs during this step, which is crucial for efficient amide bond formation.

  • Amine Addition: Add the desired primary amine (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir overnight at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using silica gel column chromatography to yield the final indole-2-carboxamide.[9]

Application II: Antiviral Drug Development (Anti-HIV)

The indole scaffold is a key component in several approved antiviral drugs.[1] Specifically, derivatives of indole-2-carboxylic acid have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15][16]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. INSTIs block this process effectively. Indole-2-carboxylic acid derivatives exert their inhibitory effect through a dual-pronged mechanism:

  • Metal Chelation: The indole nucleus and the C2 carboxyl group coordinate with two essential magnesium ions (Mg²⁺) within the enzyme's active site.[13][14][15] This chelation disrupts the catalytic function of the integrase.

  • π-π Stacking: Aromatic substituents, often a halogenated benzene ring, are strategically added to the indole core. These groups form π-π stacking interactions with the viral DNA, further anchoring the inhibitor in the active site and enhancing its potency.[13][14]

G cluster_0 HIV-1 Integrase Active Site Integrase Integrase Enzyme Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Mg1 Chelation (Indole & COOH) Inhibitor->Mg2 Chelation Inhibitor->vDNA π-π Stacking (Substituent)

Caption: Inhibition of HIV-1 Integrase by an Indole-2-Carboxylic Acid derivative.
Data Summary: HIV-1 Integrase Inhibitory Activity
CompoundModificationIC₅₀ (μM)Reference
Indole-2-carboxylic acid (1)Parent Scaffold32.37[13]
Derivative 17aC6 Halogenated Benzene Ring3.11[13][14]
Derivative 20aLong Branch on C30.13[15][16]
Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol provides a general outline for evaluating the inhibitory activity of synthesized compounds against HIV-1 integrase.

Materials & Reagents:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA terminus)

  • Target DNA (oligonucleotide mimicking host DNA)

  • Assay buffer containing MgCl₂ and DTT

  • Test compounds (dissolved in DMSO)

  • DNA detection system (e.g., fluorescence-based or ELISA-based)

Procedure:

  • Reaction Setup: In a microplate well, combine the assay buffer, recombinant HIV-1 integrase, and the donor DNA.

  • Compound Addition: Add varying concentrations of the test compound (or DMSO for the control). Incubate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Strand Transfer: Add the target DNA to the mixture to start the integration reaction. Incubate for another period (e.g., 60-90 minutes) at 37°C.

  • Detection: Stop the reaction and detect the amount of integrated DNA product using a suitable detection system. The signal is inversely proportional to the inhibitor's activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Application III: Anti-inflammatory & Analgesic Agents

The indole-2-carbaldehyde scaffold is also a valuable starting point for creating agents that combat inflammation and pain.

Mechanism of Action: Modulation of Inflammatory Pathways

Derivatives of indole-2-carbaldehyde can modulate inflammation through various mechanisms:

  • Schiff Base Formation: Condensation of indole-2-carbaldehyde with various primary amines yields Schiff bases.[17] Some of these compounds have demonstrated significant central analgesic activity, though the exact targets are often part of broader screening investigations.[18][19]

  • MAPK Pathway Inhibition: More specifically, certain indole-2-carboxamide derivatives have been shown to directly bind to and inhibit key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as JNK and ERK.[20] These pathways are pivotal in the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting JNK and ERK phosphorylation, these compounds suppress the downstream activation of transcription factors like NF-κB, thereby reducing the inflammatory response.[20]

G Stimulus Inflammatory Stimulus (e.g., High Glucose) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK JNK / ERK MAPKK->MAPK P NFkB NF-κB Activation MAPK->NFkB Activates Indole Indole-2-Carboxamide Derivative Indole->MAPK Inhibition Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Caption: Inhibition of the MAPK inflammatory signaling pathway.
Protocol: Synthesis of a Schiff Base from Indole-2-Carbaldehyde

This protocol outlines the straightforward condensation reaction to form an imine (Schiff base).

Materials & Reagents:

  • 1H-Indole-2-carbaldehyde

  • A substituted primary amine (e.g., 2-chloroaniline)

  • Glacial acetic acid (catalyst)

  • A suitable solvent (e.g., ethanol)

  • Standard glassware for reflux

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-indole-2-carbaldehyde (1.0 eq) and the primary amine (1.0 eq) in the chosen solvent.[18]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, which is essential for the formation of the C=N double bond.[17]

  • Reaction: Heat the mixture to reflux (e.g., 80-90°C) for several hours (typically 12-14 hours).[18] The reaction progress should be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold solvent, and dry it. If not, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization.

Protocol: In Vivo Analgesic Activity (Eddy's Hot Plate Method)

This is a standard method for evaluating central analgesic activity in animal models.

Materials & Reagents:

  • Test animals (e.g., mice)

  • Eddy's hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • Test compounds formulated for administration (e.g., in a vehicle like 0.5% CMC)

  • Standard reference drug (e.g., Indomethacin)

  • Stopwatch

Procedure:

  • Acclimatization & Baseline: Acclimatize the animals to the testing environment. Gently place each mouse on the hot plate and record the time it takes for a response, such as licking its paws or jumping (reaction time). This is the baseline reading. An upper cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Dosing: Divide the animals into groups: a control group (receives vehicle), a standard group (receives Indomethacin), and test groups (receive different doses of the synthesized compound). Administer the substances, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Dosing Measurement: At set time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure its reaction time.[18][19]

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect. The data are typically analyzed using statistical methods (e.g., ANOVA) to determine significance.

Conclusion

Indole-2-carbaldehyde is a powerful and versatile scaffold that continues to fuel significant advancements in medicinal chemistry. Its synthetic tractability allows for the creation of highly functionalized molecules capable of interacting with a wide array of biological targets. From multi-targeted kinase inhibitors for cancer therapy to potent HIV-1 integrase inhibitors and novel anti-inflammatory agents, the derivatives of this humble starting material demonstrate immense therapeutic potential. The protocols and data presented herein serve as a foundational guide for researchers aiming to harness the power of the indole-2-carbaldehyde core in the ongoing quest for new and more effective medicines.

References

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • Youssif, B. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5569. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 30-38. Retrieved from [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Youssif, B. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Retrieved from [Link]

  • Biradar, J. S., & Siddappa, S. (1965). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Youssif, B. G., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5244. Retrieved from [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ResearchGate. Retrieved from [Link]

  • Laneri, S., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(23), 7137. Retrieved from [Link]

  • Mubassir, M., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate. Retrieved from [Link]

  • Wang, G., et al. (2017). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 142, 146-157. Retrieved from [Link]

  • ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 1-15. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2351. Retrieved from [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Retrieved from [Link]

  • Wang, Y., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Journal of Inflammation Research, 14, 1633-1645. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 3,7-Dimethyl-1H-indole-2-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, allow indole-containing molecules to bind with high affinity to a diverse range of biological targets.[2][3] Among the myriad of indole derivatives, 3,7-dimethyl-1H-indole-2-carbaldehyde stands out as a particularly valuable starting material for the synthesis of compound libraries aimed at biological screening.[4] The aldehyde functionality at the C-2 position serves as a versatile chemical handle for a multitude of synthetic transformations, enabling the systematic exploration of chemical space around the core indole structure.[5][6]

This document provides a detailed guide for the derivatization of this compound, outlining key synthetic strategies and providing step-by-step protocols. The rationale behind each derivatization approach is discussed in the context of generating molecular diversity for biological screening campaigns, with a focus on producing compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and antiviral agents.[1][7][8]

Core Reagent: this compound

The starting material, this compound, is a commercially available compound.[9] Its structure features a dimethyl-substituted indole ring with a reactive carbaldehyde group at the 2-position. The methyl groups at positions 3 and 7 can influence the compound's lipophilicity and steric profile, potentially impacting its binding to biological targets.

Synthesis of the Core Reagent (If Necessary)

While commercially available, this compound can be synthesized through various established methods. One common approach involves the Vilsmeier-Haack formylation of 3,7-dimethylindole.[10] Alternatively, oxidation of the corresponding 2-hydroxymethylindole, which can be obtained by the reduction of the ethyl ester of 3,7-dimethyl-1H-indole-2-carboxylic acid with a reducing agent like lithium aluminum hydride, is a viable route.[11][12]

Derivatization Strategies for Biological Screening

The aldehyde group of this compound is the primary site for derivatization. The following sections detail key reaction types that can be employed to generate a library of diverse compounds.

Schiff Base Formation: Introducing Diverse Amine Moieties

The reaction of the indole-2-carbaldehyde with primary amines to form Schiff bases (imines) is a robust and straightforward method for introducing a wide variety of functional groups. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[5] The resulting imine bond can also be subsequently reduced to a more stable secondary amine.

Rationale

This strategy allows for the rapid incorporation of diverse R-groups from a vast commercial library of primary amines. These R-groups can introduce different physicochemical properties, such as charge, polarity, and steric bulk, which are critical for modulating biological activity.

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Workflow reagent This compound reaction Reaction Mixture reagent->reaction amine Primary Amine (R-NH2) amine->reaction solvent Ethanol or Methanol solvent->reaction catalyst Glacial Acetic Acid (catalytic) catalyst->reaction reflux Reflux (2-6 h) reaction->reflux monitoring TLC Monitoring reflux->monitoring workup Work-up & Purification monitoring->workup product Schiff Base Derivative workup->product

Caption: Workflow for Schiff base synthesis.

Protocol: General Procedure for Schiff Base Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add the desired primary amine (1.0 - 1.2 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterCondition
Solvent Ethanol, Methanol
Temperature Room Temperature to Reflux
Catalyst Glacial Acetic Acid
Reaction Time 2 - 6 hours
Knoevenagel Condensation: Introducing Activated Methylene Compounds

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a weak base. This reaction is highly effective for forming new carbon-carbon bonds and introducing a variety of functional groups that can act as Michael acceptors or be further modified.

Rationale

This approach generates α,β-unsaturated compounds, which are known to be reactive intermediates and can exhibit a range of biological activities.[5] The diversity of commercially available active methylene compounds allows for the creation of a library with varied electronic and steric properties.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow reagent This compound reaction Reaction Mixture reagent->reaction methylene Active Methylene Compound methylene->reaction base Piperidine or Pyrrolidine base->reaction solvent Ethanol or Toluene solvent->reaction reflux Reflux with Dean-Stark (if using Toluene) reaction->reflux monitoring TLC Monitoring reflux->monitoring workup Work-up & Purification monitoring->workup product Knoevenagel Adduct workup->product

Caption: Workflow for Knoevenagel condensation.

Protocol: General Procedure for Knoevenagel Condensation
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add the active methylene compound (1.0 - 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a weak base such as piperidine or pyrrolidine.

  • Reaction: Stir the mixture at room temperature or heat to reflux. If using toluene, a Dean-Stark apparatus can be used to remove water and drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterCondition
Solvent Ethanol, Toluene
Temperature Room Temperature to Reflux
Base Catalyst Piperidine, Pyrrolidine
Reaction Time 4 - 12 hours
Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. By reacting this compound with a phosphorus ylide, a diverse range of substituted alkenes can be prepared.

Rationale

This strategy is excellent for introducing a double bond with controlled stereochemistry (depending on the ylide used) and for appending various substituents at the olefinic position. The resulting alkenes can serve as key intermediates for further functionalization or be screened directly for biological activity.

Experimental Workflow: Wittig Reaction

Wittig_Workflow ylide_prep Phosphonium Salt + Strong Base (e.g., n-BuLi) ylide Phosphorus Ylide ylide_prep->ylide reaction Reaction at Low Temperature ylide->reaction reagent This compound reagent->reaction solvent Anhydrous THF or Diethyl Ether solvent->reaction warming Warm to Room Temperature reaction->warming workup Aqueous Work-up & Extraction warming->workup purification Column Chromatography workup->purification product Alkene Derivative purification->product

Caption: Workflow for the Wittig reaction.

Protocol: General Procedure for Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide (indicated by a color change).

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction mixture to stir at low temperature for a period of time (e.g., 1-2 hours) and then gradually warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

ParameterCondition
Solvent Anhydrous THF, Diethyl Ether
Temperature -78 °C to Room Temperature
Base n-Butyllithium, Sodium Hydride
Reaction Time 12 - 24 hours
Reductive Amination: Access to Secondary and Tertiary Amines

Reductive amination is a powerful two-step, one-pot reaction that first forms a Schiff base in situ, which is then reduced to the corresponding amine. This method is highly efficient for creating C-N bonds and is a cornerstone of medicinal chemistry for introducing amine diversity.

Rationale

This strategy produces secondary or tertiary amines, which are common functionalities in many bioactive molecules. The resulting amines are generally more stable than the corresponding imines and can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition by biological targets.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow reagent This compound reaction Reaction Mixture reagent->reaction amine Primary or Secondary Amine amine->reaction solvent Methanol, Dichloromethane, or THF solvent->reaction reducing_agent Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) monitoring TLC Monitoring reducing_agent->monitoring stirring Stir at Room Temperature reaction->stirring stirring->reducing_agent Add reducing agent workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Amine Derivative purification->product

Caption: Workflow for reductive amination.

Protocol: General Procedure for Reductive Amination
  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0 - 1.5 eq) in a suitable solvent (e.g., methanol, dichloromethane, or THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for several hours or until the reaction is complete.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with water or a dilute acid (e.g., 1M HCl). If the product is basic, neutralize the solution with a base (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

ParameterCondition
Solvent Methanol, Dichloromethane, THF
Temperature Room Temperature
Reducing Agent Sodium Borohydride, Sodium Triacetoxyborohydride
Reaction Time 4 - 24 hours

Biological Screening Cascade

Once a library of derivatives has been synthesized, a tiered screening approach is recommended to efficiently identify promising lead compounds.

Screening_Cascade library Synthesized Compound Library primary_screen Primary Screening (e.g., Cell Viability Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., Target-Based Assays) hit_id->secondary_screen lead_gen Lead Generation secondary_screen->lead_gen in_vivo In Vivo Studies lead_gen->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A typical biological screening cascade.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse compound libraries for biological screening. The derivatization strategies outlined in this document, including Schiff base formation, Knoevenagel condensation, the Wittig reaction, and reductive amination, provide a robust toolkit for medicinal chemists. By systematically applying these methods, researchers can efficiently explore the chemical space around the indole scaffold and identify novel bioactive compounds with therapeutic potential.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 29). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2024, March 8). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, May 12). Indole-2-Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton. Retrieved from [Link]

  • PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors from Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step in the viral replication cycle.[1][2][3] This enzyme presents a prime target for antiretroviral therapy because it has no functional equivalent in human cells, which allows for the development of highly selective inhibitors with potentially fewer off-target effects.[3] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this integration process.[1][2] While several INSTIs have been approved for clinical use, the emergence of drug-resistant viral strains necessitates the continuous development of new inhibitors with diverse chemical scaffolds.[1][2]

The indole-2-carboxylic acid scaffold has emerged as a promising framework for the design of novel HIV-1 integrase inhibitors.[1][2][4] Derivatives of this scaffold have demonstrated potent inhibitory activity against the strand transfer function of HIV-1 integrase.[1][4] This document provides detailed application notes and protocols for the synthesis of these promising therapeutic candidates, offering insights into the synthetic strategies and experimental procedures.

Mechanism of Action: A Tale of Metal Chelation

The inhibitory activity of indole-2-carboxylic acid derivatives is primarily attributed to their ability to chelate the two divalent magnesium ions (Mg²⁺) present in the active site of HIV-1 integrase.[1][4] These magnesium ions are crucial for the catalytic activity of the enzyme. The indole core and the C2 carboxyl group of the inhibitor form a key pharmacophore that coordinates with these metal ions, effectively blocking the binding of the viral DNA and preventing the strand transfer reaction.[1][4]

Further structural optimizations, particularly at the C3 and C6 positions of the indole ring, have been shown to significantly enhance the inhibitory potency.[1][5] Substituents at these positions can engage in additional interactions with the enzyme and the viral DNA, such as π-π stacking with DNA bases and hydrophobic interactions with protein residues, further stabilizing the inhibitor-enzyme complex.[4][6]

G cluster_0 HIV-1 Integrase Active Site cluster_1 Indole-2-Carboxylic Acid Inhibitor Mg2+_1 Mg²⁺ Mg2+_2 Mg²⁺ ActiveSiteResidues DDE Motif (Asp64, Asp116, Glu152) ActiveSiteResidues->Mg2+_1 ActiveSiteResidues->Mg2+_2 InhibitorCore Indole Ring InhibitorCore->Mg2+_1 Chelation Carboxyl C2-Carboxylic Acid Carboxyl->Mg2+_1 Chelation Carboxyl->Mg2+_2 Chelation C3_Substituent C3-Substituent C3_Substituent->ActiveSiteResidues Hydrophobic Interaction C6_Substituent C6-Substituent ViralDNA Viral DNA C6_Substituent->ViralDNA π-π Stacking

Caption: Mechanism of action of indole-2-carboxylic acid inhibitors.

General Synthetic Strategies

The synthesis of substituted indole-2-carboxylic acid derivatives typically commences from commercially available bromo-substituted indole-2-carboxylic acids, such as 3-bromoindole-2-carboxylic acid or 6-bromoindole-2-carboxylic acid. A general workflow involves the protection of the carboxylic acid group as an ester, followed by functionalization of the indole core, and concluding with the deprotection of the carboxylic acid.

G Start Bromo-indole-2-carboxylic acid Esterification Esterification Start->Esterification Functionalization Functionalization of Indole Core (e.g., Buchwald-Hartwig Amination) Esterification->Functionalization Hydrolysis Hydrolysis Functionalization->Hydrolysis FinalProduct Target Inhibitor Hydrolysis->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet sensitive reaction. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions grounded in mechanistic principles.

Section 1: Foundational Issues & Initial Checks

This section addresses the most fundamental parameters that can lead to low yield or reaction failure. Always verify these points before proceeding to more complex troubleshooting.

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the first things I should check?

When a reaction underperforms, it's crucial to return to the basics. Several factors unrelated to the core reaction mechanism can be the cause.

  • Purity of Starting Materials : The Fischer indole synthesis is highly sensitive to impurities in both the arylhydrazine and the carbonyl compound.[1]

    • Arylhydrazines : These compounds can oxidize upon storage. It is often best to use freshly purified arylhydrazine or its hydrochloride salt, which is typically more stable.[2]

    • Carbonyl Compounds : Aldehydes can oxidize to carboxylic acids or undergo self-condensation. Ketones should be free of contaminants from their synthesis. Ensure purity via NMR or distillation before use.

  • Reaction Setup : Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially if your substrates or intermediates are sensitive to oxidation.

  • Stoichiometry : Double-check the molar ratios of your reactants. While a 1:1 ratio is common, slight excesses of one reactant may be beneficial depending on the specific substrates.

A logical first step in troubleshooting is to systematically verify these foundational elements before investing time in optimizing reaction conditions.

start Low Yield or Reaction Failure check_purity Verify Purity of Starting Materials (Arylhydrazine & Carbonyl) start->check_purity check_setup Confirm Inert Atmosphere & Correct Stoichiometry check_purity->check_setup Purity OK re_purify Re-purify Starting Materials check_purity->re_purify Impure optimize Proceed to Optimizing Reaction Conditions check_setup->optimize Setup OK correct_setup Correct Setup/ Stoichiometry check_setup->correct_setup Error Found re_purify->start correct_setup->start

Caption: Initial troubleshooting workflow for Fischer indole synthesis.

Section 2: Reaction Conditions & Catalysis

The choice of acid catalyst, solvent, and temperature are interdependent and critical for success. This is the most common area where optimization is required.

Q2: How do I choose the right acid catalyst? My reaction isn't proceeding with my current choice.

The selection of the acid catalyst is a decisive factor in the Fischer indole synthesis.[3] There is no single "best" catalyst; the optimal choice is substrate-dependent.[4] Both Brønsted and Lewis acids are commonly employed.[5]

  • Mechanism Insight : The acid's primary roles are to catalyze the formation of the hydrazone and, crucially, to protonate the enamine intermediate, which enables the key[6][6]-sigmatropic rearrangement.[5][7] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of starting materials or the final indole product.[4]

  • Troubleshooting Steps :

    • Screen Different Acid Types : If a standard Brønsted acid like HCl or H₂SO₄ is causing decomposition, consider a weaker acid like acetic acid, which can also serve as the solvent.[2]

    • Try Lewis Acids : Lewis acids such as ZnCl₂, BF₃·OEt₂, FeCl₃, and AlCl₃ are often effective and can sometimes provide different regioselectivity or milder conditions.[3][6]

    • Consider Polyphosphoric Acid (PPA) : PPA is an excellent choice for less reactive or electron-deficient substrates as it serves as both a powerful catalyst and a dehydrating agent.[4]

Catalyst TypeExamplesTypical Use Cases & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOH, Acetic AcidWidely used. Strength needs to be matched to substrate reactivity. Acetic acid is a mild and effective choice, often used as a solvent.[2][7]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Beneficial for many substrates. Can prevent degradation seen with strong protic acids. Often require anhydrous conditions.[3][8]
Polymeric Acids Polyphosphoric Acid (PPA)Excellent for difficult or deactivating substrates. High viscosity can make handling and workup challenging.[4]
Q3: My reaction is producing a lot of tar and polymeric byproducts. What's going wrong?

The formation of tar is a classic sign that the reaction conditions are too harsh.[4]

  • Causality : High temperatures and overly strong acids can promote undesired side reactions, including polymerization of the indole product, which is often unstable in strong acid.[9] Friedel-Crafts type reactions and other intermolecular condensations can also contribute to tar formation.[4]

  • Corrective Actions :

    • Reduce Temperature : This is the most straightforward solution. The optimal temperature is a balance between providing enough energy for the rearrangement and avoiding decomposition.[3] Careful, controlled heating is essential.[2]

    • Use a Milder Catalyst : Switch from a strong mineral acid (H₂SO₄) to p-toluenesulfonic acid (p-TsOH), acetic acid, or a Lewis acid like ZnCl₂.[4]

    • Change the Solvent : Solvents can influence reaction outcomes. High-boiling point solvents like Dowtherm or N-methyl-2-pyrrolidone (NMP) can be effective, but sometimes a lower-boiling solvent like tert-butanol or even running the reaction in neat acetic acid is preferable.[2][3]

    • Consider Microwave Synthesis : Microwave-assisted synthesis can provide rapid, uniform heating, often leading to cleaner reactions, higher yields, and significantly shorter reaction times.[4]

Section 3: Substrate-Specific Challenges

The electronic and steric nature of your starting materials profoundly impacts the reaction's feasibility and outcome.[10]

Q4: Why is my reaction failing with a C3-amino substituted indole target? I only observe N-N bond cleavage.

This is a well-documented and challenging failure mode of the Fischer indole synthesis.[11]

  • Mechanistic Explanation : The key step is the[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. However, a competing pathway exists: heterolytic cleavage of the N-N bond.[12] Strong electron-donating groups (EDGs) on the carbonyl component (which becomes the C2 and C3 part of the indole) can stabilize the iminylcarbocation formed from N-N cleavage to such an extent that this side reaction completely dominates.[9][13] An amino group is a very strong EDG, making this cleavage pathway highly favorable.[12]

  • Potential Solutions :

    • Switch to Lewis Acids : Protic acids almost always fail for these substrates. Lewis acids like ZnCl₂ have shown some success in related cyclizations and may offer a viable alternative.[11][12]

    • Modify the Substituent : If possible, use a less electron-donating protecting group on the nitrogen (e.g., an amide instead of a free amine) that can be removed after cyclization. The N-acyl group increases the N-N bond strength.[11]

    • Alternative Synthetic Routes : For 3-aminoindoles, the Fischer synthesis is often not the ideal method. Consider alternative named reactions like the Reissert or Madelung syntheses.[5]

cluster_paths Reaction Pathways Intermediate Protonated Ene-hydrazine Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Desired Path Cleavage Heterolytic N-N Bond Cleavage Intermediate->Cleavage Competing Path Product Desired Indole Product Rearrangement->Product Byproducts Side Products (e.g., Aniline, Iminylcarbocation) Cleavage->Byproducts EDG Strong Electron-Donating Group (e.g., -NH2) at C3 position EDG->Cleavage Stabilizes & Favors

Caption: Competing pathways in Fischer indole synthesis.

Q5: How do substituents on the phenylhydrazine ring affect the reaction?

Substituents on the aryl ring of the hydrazine also play a critical role.

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): These groups generally increase the electron density of the ring, which facilitates the[6][6]-sigmatropic rearrangement and increases the reaction rate.[12][14]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl): These groups decrease the electron density, making the key rearrangement step more difficult.[12] Reactions with strongly deactivated phenylhydrazines often require harsher conditions (stronger acids, higher temperatures) to proceed and may still result in lower yields.[2][15]

Section 4: Side Reactions & Byproduct Formation

Even when the reaction proceeds, it may not yield the desired product exclusively. Understanding and controlling selectivity is key.

Q6: I'm using an unsymmetrical ketone and getting a mixture of two regioisomers. How can I improve the selectivity?

This is a classic challenge. The cyclization can occur towards either of the two non-equivalent α-carbons of the ketone.

  • Controlling Factors : The product ratio is influenced by a complex interplay of steric hindrance and the acidity of the medium, which dictates whether the kinetic or thermodynamic enamine intermediate is favored.[9]

    • Kinetic vs. Thermodynamic Control : Weaker acids and lower temperatures tend to favor cyclization at the less-substituted α-carbon (the kinetic product). Stronger acids and higher temperatures can allow for equilibration to the more stable, more-substituted enamine, leading to the thermodynamic product.[9]

    • Steric Hindrance : Bulky substituents on either the ketone or the hydrazine can direct the cyclization towards the less sterically hindered position.[9]

  • Strategies for Control :

    • Systematic Acid Screening : Test a range of acids from weak (acetic acid) to strong (PPA) to determine the effect on the isomer ratio.[9]

    • Temperature Variation : Run the reaction at different temperatures (e.g., room temperature, 80 °C, reflux) and analyze the product mixture to find the optimal conditions.[3]

    • Substrate Modification : If feasible, use a symmetrical ketone to avoid the issue entirely.[2] Alternatively, introduce a bulky protecting group that can be removed later to direct the initial cyclization.

Section 5: Workup & Purification Problems
Q7: My reaction seems to be complete by TLC, but I'm having trouble isolating the product during workup and purification.

Indoles can be sensitive, and purification can be challenging, especially if tars or closely-related isomers are present.

  • Workup Strategy :

    • Neutralization : After the reaction, it is crucial to neutralize the acid catalyst promptly, as the indole product can be unstable under prolonged exposure to strong acid.[9] Use a suitable base like sodium carbonate or sodium bicarbonate solution.

    • Extraction : Extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Purification :

    • Chromatography : Column chromatography is the most common purification method. If you are struggling to separate isomers or byproducts, try different solvent systems. Sometimes a switch in the stationary phase (e.g., from silica to alumina or reverse-phase C18) can be effective.[16]

    • Recrystallization : If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.

Section 6: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (e.g., Tetrahydrocarbazole from Cyclohexanone)

This protocol is a general guideline and should be optimized for specific substrates.[2]

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (5.5 g, 56 mmol) and glacial acetic acid (18 g).[2]

  • Heating : Begin stirring and heat the mixture to reflux (approx. 118 °C).[2]

  • Addition : Slowly add phenylhydrazine (5.4 g, 50 mmol) dropwise to the refluxing solution over 30 minutes. The intermediate hydrazone may form in situ.

  • Reaction : Continue refluxing for an additional hour after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Cool the reaction mixture in an ice bath. The product will often precipitate.[2]

  • Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and starting materials.

  • Purification : The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: One-Pot Synthesis for Unstable Hydrazones

This method is useful when the arylhydrazone intermediate is prone to decomposition.[4]

  • Hydrazone Formation : In a round-bottom flask, dissolve the arylhydrazine (1 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid) at room temperature. Stir for 30-60 minutes until TLC analysis indicates complete formation of the hydrazone.

  • Catalyst Addition : Add the chosen acid catalyst (e.g., p-TsOH, ZnCl₂) to the mixture containing the pre-formed hydrazone.

  • Cyclization : Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor by TLC until the hydrazone is consumed and the indole product is formed.

  • Workup & Purification : Proceed with the standard workup and purification as described in Protocol 1.

References
  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. [Link]

  • Fischer Indole Synthesis. Collegedunia. [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. DOI:10.1039/D2GC00724J. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Thieme Chemistry. [Link]

  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020). YouTube. [Link]

  • Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]

  • Problems with Fischer indole synthesis. (2021). Reddit. [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). PMC - NIH. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

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Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this versatile and widely used reaction. As a cornerstone of synthetic chemistry, the introduction of a formyl group onto the indole nucleus, typically at the C3 position, yields valuable indole-3-carboxaldehyde derivatives which are key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] This resource will help you navigate the nuances of the reaction, optimize your conditions, and troubleshoot common issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it work for indoles?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1][2] The reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a chloroiminium salt, known as the Vilsmeier reagent.[1][3] This electrophilic species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, typically at the C3 position due to its high electron density.[4] This leads to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to yield the corresponding indole-3-carboxaldehyde.[1][4]

Vilsmeier_Haack_Indole cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate Electrophilic Attack Indole_Aldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Indole_Aldehyde Aqueous Work-up (Hydrolysis)

Caption: A systematic approach to troubleshooting low product yield.

Problem 1: Low or No Yield of the Desired Product

Possible Cause & Solution

  • Substrate Reactivity: The electronic properties of your indole substrate are crucial. Electron-withdrawing groups on the indole ring can deactivate it, making the reaction more difficult.

    • Solution: For less reactive substrates, consider using more forcing conditions, such as a higher reaction temperature (e.g., 60-100 °C) or a longer reaction time. [1][5][6]Using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can also be beneficial. [6]

  • Reagent Quality: The Vilsmeier-Haack reaction is sensitive to moisture.

    • Solution: Ensure that you are using anhydrous DMF and freshly distilled or a new bottle of POCl₃. [7][8]The presence of water can decompose the Vilsmeier reagent and POCl₃.

  • Improper Reaction Temperature: The optimal temperature is substrate-dependent.

    • Solution: For highly reactive, electron-rich indoles, the reaction may proceed well at room temperature or even lower. [6]For less reactive indoles, heating is often necessary. [1]It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time. [1]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: A slight excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the indole) is often employed to drive the reaction to completion. [6]

Problem 2: Formation of Multiple Products or Byproducts

Possible Cause & Solution

  • Di-formylation: Although formylation typically occurs at the C3 position, under harsh conditions or with highly activated indoles, a second formyl group may be introduced. [6] * Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the reagent to the substrate is a good starting point for optimization. [5]Adding the indole solution dropwise to the Vilsmeier reagent can help avoid localized high concentrations.

  • Formation of Indole Trimers: In some cases, particularly with certain cyclic amides, the formation of tri-(1H-indol-3-yl) derivatives can occur. [9] * Solution: This is a less common side reaction but can be influenced by the specific amide used. If you observe unexpected high molecular weight byproducts, consider using standard DMF.

  • Reaction at other positions: With a substituted C3 position, formylation can occur at other positions on the indole ring. For instance, 2-methylindole can yield a mixture of 1-formyl-3-methylindole and 2-formyl-3-methylindole. [1] * Solution: The regioselectivity is highly dependent on the substrate. Careful analysis of the product mixture and potentially chromatographic separation will be necessary.

Problem 3: Difficult Workup and Product Isolation

Possible Cause & Solution

  • Incomplete Hydrolysis: The iminium intermediate must be fully hydrolyzed to the aldehyde during the aqueous workup.

    • Solution: After quenching the reaction mixture with ice, ensure the solution is stirred for a sufficient amount of time to allow for complete hydrolysis. The pH of the solution after neutralization is also critical for product stability and precipitation. [1]

  • Emulsion Formation: During aqueous extraction, a stable emulsion can form, making phase separation difficult.

    • Solution: Adding a saturated brine solution can help to break the emulsion. Alternatively, filtering the mixture through a pad of celite may be effective.

  • Product Solubility: The product may be soluble in the aqueous layer, especially if it is polar.

    • Solution: If the product does not precipitate upon neutralization, perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. [1]

Experimental Protocols

Standard Protocol for the Vilsmeier-Haack Formylation of Indole

This protocol is a general guideline and may require optimization for specific indole derivatives.

Materials:

  • Indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.

    • Cool the flask in an ice bath to 0-5 °C. [1] * Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. [1]Control the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent. [1]

  • Formylation Reaction:

    • In a separate flask, dissolve the indole (1.0 equivalent) in anhydrous DMF.

    • Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring. [1] * After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours. [1] * Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. [1]Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. [1] * Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. [1]This step is exothermic and should be performed with caution. The product will often precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water. [1] * If the product does not precipitate, extract the aqueous mixture with DCM or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. [1] * Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [1] Quantitative Data Summary for Vilsmeier-Haack Formylation of Various Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is robust, certain substrates may benefit from alternative formylation methods. Recent advancements have focused on developing milder and more environmentally benign protocols.

  • Boron-Catalyzed Formylation: A practical approach using trimethyl orthoformate as the formylating agent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst has been developed. This method offers a broad substrate scope, including C2, C6, and C7 formylation of indoles. [10]* Photochemical Formylation: Visible-light-mediated C-3 formylation of indoles using tetramethylethylenediamine as a carbon source and air as an oxidant provides a metal- and oxidant-free alternative under mild conditions. [11] These alternative methods can offer advantages in terms of functional group tolerance and milder reaction conditions, providing valuable options for complex molecule synthesis. [10]

References

  • Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses - ACS Publications.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.
  • Synthesis of Vilsmeier reagent - PrepChem.com.
  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Technical Support Center: Formylation Reactions of N-Substituted Indoles - Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier–Haack reaction of indole - YouTube.
  • Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. - Benchchem.
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate.
  • Optimization of Vilsmeier-Haack reaction parameters - Benchchem.
  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Publications.
  • Synthesis of indoles - Organic Chemistry Portal.
  • 3 - Organic Syntheses Procedure.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier haack reaction | PPTX - Slideshare.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI.
  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal.
  • Indole Test Protocol - American Society for Microbiology.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.

Sources

Technical Support Center: Purification of Crude 3,7-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,7-Dimethyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explaining the causality behind each step to ensure robust and reproducible results.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the purification of this compound.

Question 1: After my synthesis (e.g., Vilsmeier-Haack reaction) and aqueous workup, my crude product is a sticky, oily solid instead of a filterable powder. What should I do?

Answer: This is a common issue often caused by the presence of residual solvents, unreacted starting materials, or byproducts. The Vilsmeier-Haack reaction, a frequent synthetic route for indole-carbaldehydes, uses reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) which must be thoroughly removed.[1][2][3]

  • Causality: The "gumminess" indicates that the crude product is not pure enough to crystallize effectively. Residual DMF, being a high-boiling point solvent, is a frequent culprit. Incomplete hydrolysis of the Vilsmeier intermediate can also lead to a complex mixture.

  • Immediate Action:

    • Trituration: Try triturating the crude material with a non-polar solvent in which the desired product has low solubility, such as cold hexanes or diethyl ether. This will wash away highly non-polar impurities and can often induce crystallization.

    • Aqueous Wash: If not already done, dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash it thoroughly with water and then brine. This helps remove any remaining water-soluble impurities like salts or residual DMF.

  • Advanced Protocol: If the above fails, consider an initial purification step before attempting crystallization or chromatography. One effective method is the formation of a bisulfite adduct, which is specific to aldehydes.

Question 2: My TLC plate shows multiple spots after column chromatography, even though I thought I collected the pure fractions. Why is this happening?

Answer: This can be a frustrating experience and can point to several issues, including compound instability on the stationary phase, improper solvent selection, or co-elution of impurities.

  • Causality & Solutions:

    • On-Column Degradation: Indole derivatives can be sensitive to the slightly acidic nature of standard silica gel.[4] Your target compound might be degrading during the purification.

      • Solution: Deactivate the silica gel by treating it with a small amount of a suitable amine, like triethylamine (typically 0.5-1% v/v in your eluent), before running the column. Alternatively, use a different stationary phase like neutral alumina.

    • Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your product and a similarly polar impurity.

      • Solution: Re-optimize your solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ideal system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.3.[4]

    • Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods. The carboxylic acid will have a much lower Rf on silica gel.

      • Solution: Work reasonably quickly and consider flushing your collected fractions with an inert gas like nitrogen or argon before storage.

Question 3: My yield is very low after recrystallization. How can I improve it?

Answer: Low recovery during recrystallization is typically due to one of two main factors: the compound having high solubility in the chosen cold solvent or using an excessive amount of solvent.

  • Causality & Optimization:

    • Protocol Refinement:

      • Solvent Screening: Test a range of solvents on a small scale. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). A good candidate will not dissolve the solid at room temperature but will dissolve it upon heating.

      • Minimize Solvent Usage: During the main recrystallization, add the hot solvent portion-wise to your crude material, with heating and stirring, until the solid just dissolves. Using a large excess of solvent will keep a significant portion of your product in solution even after cooling.

      • Cooling Process: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.

      • Mother Liquor: If yields are still low, concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for crude this compound?

For a moderately pure crude product (e.g., >80%), flash column chromatography on silica gel is often the most effective and versatile method. It allows for the separation of the aldehyde from both more polar and less polar impurities. For very crude mixtures or to specifically remove non-aldehydic impurities, purification via a bisulfite adduct is an excellent chemical method.

Q2: What are the likely impurities in my crude this compound?

The impurities will largely depend on the synthetic route. For a Vilsmeier-Haack synthesis, expect:

  • Starting materials: e.g., 3,7-dimethylindole.

  • Reaction reagents/solvents: Residual DMF.

  • Oxidation product: 3,7-Dimethyl-1H-indole-2-carboxylic acid, especially if the product has been exposed to air.

  • Byproducts from workup: Various salts.

Q3: Can I use reverse-phase HPLC for purification?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying indole derivatives, especially for obtaining high-purity material on a smaller scale.[1][6] A typical mobile phase would consist of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: My purified product is a white solid, but it turns yellow/brown over time. What is happening and how can I prevent it?

Indole derivatives and aldehydes can be sensitive to light and air. The color change is likely due to slow oxidation or polymerization. To ensure long-term stability, store the purified this compound as a solid in a sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20°C). For related compounds, storage at -20°C is recommended for stability over years.[6]

III. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for purifying indole derivatives on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane) and Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The optimal eluent system will provide an Rf value of ~0.2-0.3 for the desired product spot.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column bed.

  • Elution: Begin elution with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions containing only the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes.[2][3]

Materials:

  • Crude this compound

  • Methanol or Ethanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution

  • Separatory funnel, flasks, and filtration apparatus

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture in a minimal amount of methanol.[7] Transfer this solution to a flask and add a saturated aqueous solution of sodium bisulfite while stirring vigorously. A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes.

  • Isolation of Adduct: Filter the solid adduct and wash it thoroughly with diethyl ether to remove non-aldehydic impurities. If the adduct is slow to precipitate, the entire mixture can be transferred to a separatory funnel, and the organic layer containing impurities can be separated from the aqueous layer containing the dissolved adduct.[2][7]

  • Regeneration of Aldehyde: Transfer the filtered adduct (or the aqueous layer) to a clean flask. Add saturated sodium bicarbonate solution or dilute NaOH dropwise with stirring.[7] This reverses the reaction and regenerates the pure aldehyde, which will often precipitate as a solid.

  • Final Extraction & Isolation: Extract the regenerated aldehyde into a fresh portion of an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified product.

IV. Data & Visualization

Quantitative Data Summary
PropertyValue / Recommended ConditionSource / Rationale
Molecular Weight 173.21 g/mol PubChem CID: 17750926[7]
TLC Eluent Ratio (Typical) Hexane:Ethyl Acetate (4:1 to 2:1 v/v)Based on general procedures for indole derivatives.[4]
Target TLC Rf Value 0.2 - 0.3Standard practice for good separation in column chromatography.[4]
Recrystallization Solvents (Suggested) Aqueous Methanol, Ethanol, IsopropanolExtrapolated from similar indole-2-carbaldehydes.[5]
Storage Conditions -20°C, under inert atmosphere, protected from lightTo prevent oxidation and degradation.[6]
Purification Workflow Diagram

Purification_Workflow Crude Crude Product TLC TLC Analysis (Optimize Eluent) Crude->TLC Small Sample Column Column Chromatography (Silica Gel) Crude->Column High Purity Needed Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Selective Aldehyde Purification TLC->Column Optimized Eluent Recrystal Recrystallization Column->Recrystal Further Polishing Pure Pure Product (>95%) Column->Pure If Sufficiently Pure Recrystal->Pure Bisulfite->Recrystal Final Purification

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_0 cluster_1 Impure TLC Solutions cluster_2 Low Yield Solutions cluster_3 Sticky Crude Solutions Start Problem with Purification? Impure_TLC Multiple Spots on TLC? Start->Impure_TLC Low_Yield Low Recrystallization Yield? Start->Low_Yield Sticky_Crude Crude Product Oily/Sticky? Start->Sticky_Crude Deactivate Deactivate Silica (e.g., with Et3N) Impure_TLC->Deactivate Reoptimize Re-optimize Eluent Impure_TLC->Reoptimize Change_Phase Use Neutral Alumina Impure_TLC->Change_Phase Solvent_Screen Screen for Better Solvent Low_Yield->Solvent_Screen Minimize_Solvent Use Minimal Hot Solvent Low_Yield->Minimize_Solvent Slow_Cool Cool Slowly Low_Yield->Slow_Cool Triturate Triturate with Non-polar Solvent Sticky_Crude->Triturate Aqueous_Wash Thorough Aqueous Wash Sticky_Crude->Aqueous_Wash Bisulfite_First Initial Bisulfite Purification Sticky_Crude->Bisulfite_First

Caption: Decision-making diagram for troubleshooting common purification issues.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography. Retrieved from BenchChem Technical Guides.

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Frankenberger, Jr., W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.

  • Human Metabolome Database. (2012). Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • BenchChem. (n.d.). 2,6-Dimethyl-1H-indole-3-carbaldehyde. Retrieved from BenchChem Product Information.

  • Lee, C. F., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization. Retrieved from Benchchem Technical Guides.

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How to avoid bis(indolyl)methane formation in Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Suppressing Bis(indolyl)methane Formation

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered during the formylation of indoles: the formation of bis(indolyl)methanes. As Senior Application Scientists, we understand that achieving high yields of the desired indole-3-carboxaldehyde is paramount. This resource combines mechanistic understanding with field-proven strategies to help you optimize your reaction conditions and minimize unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is bis(indolyl)methane and why does it form during the Vilsmeier-Haack reaction?

A1: Bis(indolyl)methane is a common byproduct in the Vilsmeier-Haack formylation of indoles. It arises when a molecule of the desired product, indole-3-carboxaldehyde, reacts with a second molecule of the starting indole material under the acidic conditions of the reaction.[1] The newly formed aldehyde is sufficiently electrophilic to be attacked by another electron-rich indole molecule, leading to this dimeric impurity.

Q2: How can I detect the presence of bis(indolyl)methane in my reaction mixture?

A2: The presence of bis(indolyl)methane can typically be detected using standard analytical techniques. Thin-Layer Chromatography (TLC) will often show a distinct spot with a different Rf value compared to your starting material and the desired aldehyde product. For confirmation and quantification, 1H NMR and 13C NMR spectroscopy are invaluable, as bis(indolyl)methane derivatives have characteristic signals.[2] Mass spectrometry can also be used to identify the molecular weight of the byproduct.

Q3: Are there alternatives to the classic POCl₃/DMF system for indole formylation?

A3: Yes, several modifications and alternative reagents have been developed. For instance, a catalytic version of the Vilsmeier-Haack reaction has been reported, which can offer milder reaction conditions.[3][4][5] Other phosphorus-based reagents and different amide sources can also be employed to modulate the reactivity and selectivity of the formylation.[6]

Troubleshooting Guide: Minimizing Bis(indolyl)methane Formation

Low yields and the presence of high molecular weight byproducts are common challenges in the Vilsmeier-Haack formylation of indoles.[1][7] The following section provides a systematic approach to troubleshooting and optimizing your reaction to favor the formation of indole-3-carboxaldehyde.

The Core Problem: A Competing Reaction Pathway

The formation of bis(indolyl)methane is a direct consequence of the reaction conditions enabling a secondary electrophilic substitution. The primary reaction is the formylation of indole at the electron-rich C3 position by the Vilsmeier reagent (a chloroiminium ion).[8][9][10] However, the product of this reaction, indole-3-carboxaldehyde, can then be protonated under the acidic conditions, making its carbonyl carbon electrophilic enough to be attacked by another indole molecule.

G cluster_0 Desired Pathway: Formylation cluster_1 Side Reaction: Bis(indolyl)methane Formation Indole Indole Iminium Iminium Salt Intermediate Indole->Iminium Electrophilic Attack Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Iminium Aldehyde Indole-3-carboxaldehyde Iminium->Aldehyde Hydrolysis Aldehyde2 Indole-3-carboxaldehyde BIM Bis(indolyl)methane Aldehyde2->BIM Electrophilic Attack Indole2 Indole Indole2->BIM

Figure 1. Competing reaction pathways in the Vilsmeier-Haack formylation of indole.
Key Experimental Parameters and Optimization Strategies

The outcome of the Vilsmeier-Haack reaction is highly sensitive to several parameters. By carefully controlling these, you can significantly suppress the formation of the bis(indolyl)methane byproduct.

Parameter Problem Scientific Rationale Recommended Action
Stoichiometry Excess indole or localized high concentrations of the aldehyde product.An excess of the nucleophilic indole increases the probability of it attacking the newly formed electrophilic aldehyde.[1]Add the indole solution dropwise to the pre-formed Vilsmeier reagent. Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) to ensure full conversion of the indole.[7]
Temperature High reaction temperatures.Elevated temperatures can accelerate the rate of the undesired secondary reaction leading to bis(indolyl)methane formation.[1]Form the Vilsmeier reagent at a low temperature (0-5 °C) to prevent its decomposition.[7] Maintain a low to moderate temperature (0 °C to room temperature) during the addition of indole.[1] For less reactive substrates, carefully optimize by gradually increasing the temperature while monitoring the reaction.[1]
Reaction Time Prolonged reaction times after indole consumption.Once the starting indole is consumed, allowing the reaction to continue provides more opportunity for the aldehyde product to react with any remaining nucleophiles or undergo other side reactions.Monitor the reaction progress closely using TLC.[1][11] Quench the reaction promptly after the complete consumption of the starting indole.
Reagent Quality Presence of moisture in reagents or solvents.The Vilsmeier reagent is highly sensitive to moisture. Water will quench the reagent, leading to lower yields of the desired product and potentially favoring side reactions.[1][7]Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or high-purity phosphorus oxychloride (POCl₃).[7] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Optimized Experimental Protocol

This protocol provides a starting point for the formylation of indole, with specific steps designed to minimize bis(indolyl)methane formation.

Materials:

  • Indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (3 equivalents).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[12]

    • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[11]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 7-8.[1] This will hydrolyze the intermediate iminium salt.[9]

    • The product, indole-3-carboxaldehyde, will often precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under reduced pressure.[11]

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Figure 2. Optimized workflow for the Vilsmeier-Haack formylation of indole.

By implementing these troubleshooting strategies and following the optimized protocol, researchers can significantly improve the yield and purity of indole-3-carboxaldehyde, a valuable building block in medicinal chemistry and drug development.

References

  • BenchChem. (n.d.). Reaction condition modifications for indole-3-carboxaldehyde synthesis.
  • BenchChem. (n.d.). .
  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10.
  • (N.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy, 12, 187-195.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Yang, J.-D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15689–15699.
  • TCI. (2025, April 21). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent.
  • Reddy, G. S., & Manjunath, S. (2012). An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. Journal of the Serbian Chemical Society, 77(10), 1361-1371.

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of 3-Aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminoindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this valuable heterocyclic motif. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.

PART 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most immediate and common issues encountered in 3-aminoindole synthesis.

Q1: Why is my reaction mixture turning dark and tarry?

A dark, insoluble, or tarry reaction mixture is a common observation and typically indicates the decomposition of the electron-rich 3-aminoindole product or sensitive intermediates.[1] Unprotected 3-aminoindoles are highly susceptible to oxidative dimerization and polymerization, especially when exposed to air and light.[2][3][4]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Light Protection: Protect your reaction from light by using amber glassware or wrapping the flask in aluminum foil.[1][5]

  • Temperature Control: Avoid excessive heating, as this can accelerate decomposition.

Q2: My initial attempts at Fischer indole synthesis of a 3-aminoindole are failing. Why?

The Fischer indole synthesis is notoriously challenging for the preparation of C3 N-substituted indoles, including 3-aminoindoles.[6][7] The primary reason for failure is a competing reaction pathway involving the heterolytic cleavage of the N-N bond in a key intermediate. This cleavage is often favored over the desired[8][8]-sigmatropic rearrangement, especially when electron-donating groups are present on the carbonyl component.[6][7][9] To date, there are no successful examples of a direct 3-aminoindole synthesis using the standard Fischer method.[6][7]

Q3: How can I improve the stability of my 3-aminoindole product during workup and purification?

The inherent instability of unprotected 3-aminoindoles is a major hurdle.[3][4][10] To mitigate this, consider the following strategies:

  • In-situ Protection: If the final application allows, consider protecting the amino group immediately after its formation and before workup. This can significantly enhance stability.

  • Acid-Free Workup: Avoid acidic conditions during workup, as this can promote decomposition. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) if necessary.

  • Rapid Purification: If chromatography is unavoidable, perform it quickly on a neutral support like deactivated silica or alumina.[11] The acidic nature of standard silica gel can lead to product degradation.[11]

  • Minimize Oxygen and Light Exposure: As with the reaction itself, maintain an inert atmosphere and protect from light throughout the workup and purification process.

Q4: What are the best practices for storing unprotected 3-aminoindoles?

Long-term stability requires stringent storage conditions. Store your purified 3-aminoindole in a cool, dark place under an inert atmosphere (argon or nitrogen).[11] An amber vial stored in a freezer within a desiccator or a glovebox provides the ideal environment.[11]

PART 2: In-Depth Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed, method-specific troubleshooting for common synthetic strategies.

Guide 1: The Copper-Catalyzed Three-Component Coupling

This modern approach involves the reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[8]

Problem: Low yield of the desired 3-aminoindole with isolation of the propargylamine intermediate.

This is a common issue indicating incomplete cyclization of the propargylamine intermediate.[1][8]

Causality and Solutions:

The cyclization step is often the rate-limiting step and is sensitive to the reaction conditions.

  • Catalyst System: While various copper salts can be used, a binary system of CuI/CuII in the presence of an amine base like DMAP has been shown to be highly effective in promoting cyclization.[8]

  • Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically 80°C) and for an adequate duration (12-16 hours) to drive the cyclization to completion.[8]

  • Solvent: Acetonitrile is a commonly used and effective solvent for this transformation.[8]

Experimental Protocol: Optimizing the Cyclization

  • To a solution of the isolated propargylamine intermediate in acetonitrile, add CuI (5 mol%) and Cu(OTf)₂ (5 mol%).

  • Add DMAP (1.5 equivalents).

  • Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed.

Data Summary: Effect of Additives on Cyclization

Catalyst SystemAdditive (equiv.)Result
AuCl, AuCl₃, AgOTf, CuClNonePropargylamine intermediate only[8]
CuI/Cu(OTf)₂Et₃N (1.0)Improved yield of indoline[8]
CuI/Cu(OTf)₂Cs₂CO₃ (1.0)Improved yield of indoline[8]
CuI/Cu(OTf)₂DMAP (1.5)Nearly quantitative formation of indoline[8]
Guide 2: Two-Step Synthesis from Indoles and Nitrostyrene

This method involves the formation of a spiro-isoxazole intermediate, followed by its conversion to the 3-aminoindole.[2]

Problem: The first step proceeds well, but the conversion of the spiro-isoxazole to the 3-aminoindole using hydrazine hydrate results in a low yield.

Causality and Solutions:

The second step is a cascade reaction that is highly dependent on the reaction conditions, particularly temperature.[2]

  • Microwave Irradiation: The use of microwave heating has been shown to be highly effective in promoting this transformation, leading to good or excellent yields.[2][4]

  • Reaction Time and Temperature: With microwave assistance, the reaction can be completed in as little as 15 minutes at 200°C.[2]

  • Solvent: Glacial acetic acid is a suitable solvent for this step.[2]

Experimental Protocol: Microwave-Assisted Conversion

  • In a microwave vial, combine the 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate, glacial acetic acid, and hydrazine hydrate.

  • Seal the vial and heat in a microwave reactor at 200°C for 15 minutes.

  • After cooling, concentrate the reaction mixture in vacuo and purify the crude product.

Guide 3: Reduction of 3-Nitroindoles

A common strategy for accessing 3-aminoindoles is the reduction of the corresponding 3-nitroindole.[5]

Problem: Low yield due to over-reduction or product decomposition.

Causality and Solutions:

The choice of reducing agent and the control of reaction conditions are critical to prevent side reactions and manage the instability of the product.[5]

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a clean and efficient method, often providing high yields.[5]

    • Stannous Chloride (SnCl₂·2H₂O): A classic and reliable reagent, though it requires acidic conditions which can be detrimental to the product if not carefully controlled.[5]

    • Sodium Dithionite (Na₂S₂O₄): An inexpensive and effective option that works under basic conditions, which can be advantageous for the stability of the 3-aminoindole.[5]

  • In-situ Derivatization: Given the instability of the free 3-aminoindole, it is often advantageous to use it immediately in the next step or to protect the amino group in situ.[5]

Data Summary: Comparison of Reduction Methods for 3-Nitroindole

MethodReagents and CatalystSolventTemperatureReported Yield
Catalytic Hydrogenation10% Pd/C, H₂ (balloon)EthanolRoom TemperatureHigh
Sodium DithioniteNa₂S₂O₄, NaOHEthanol/Water50°CGood
Stannous ChlorideSnCl₂·2H₂O, conc. HClEthanolRefluxGood

Yields can vary based on the specific substrate and reaction scale.[5]

PART 3: Visualization of Key Processes

Diagram 1: General Troubleshooting Workflow

G start Low Yield or Failed Reaction check_stability Is the reaction mixture dark/tarry? start->check_stability inert_conditions Implement strict inert atmosphere and protect from light. check_stability->inert_conditions Yes check_method Which synthetic method is being used? check_stability->check_method No inert_conditions->check_method fischer Fischer Indole Synthesis check_method->fischer tcc Three-Component Coupling check_method->tcc nitrostyrene Nitrostyrene Method check_method->nitrostyrene reduction Reduction of 3-Nitroindole check_method->reduction fischer_fail High probability of failure due to N-N bond cleavage. Consider alternative routes. fischer->fischer_fail tcc_issue Is the propargylamine intermediate isolated? tcc->tcc_issue tcc_solution Optimize cyclization: - Use CuI/Cu(OTf)₂/DMAP - Ensure sufficient heat and time tcc_issue->tcc_solution Yes success Improved Yield tcc_issue->success No tcc_solution->success nitrostyrene_issue Low yield in the hydrazine step? nitrostyrene->nitrostyrene_issue nitrostyrene_solution Use microwave irradiation. nitrostyrene_issue->nitrostyrene_solution Yes nitrostyrene_issue->success No nitrostyrene_solution->success reduction_issue Product decomposition? reduction->reduction_issue reduction_solution Optimize reducing agent. Consider in-situ protection. reduction_issue->reduction_solution Yes reduction_issue->success No reduction_solution->success

Caption: A decision tree for troubleshooting common issues in 3-aminoindole synthesis.

Diagram 2: Competing Pathways in Fischer Indole Synthesis

G cluster_0 Fischer Indole Synthesis Pathways intermediate Ene-hydrazine Intermediate rearrangement [3,3]-Sigmatropic Rearrangement intermediate:f0->rearrangement:f0 Desired Pathway cleavage N-N Bond Cleavage intermediate:f0->cleavage:f0 Competing Pathway (Favored for 3-aminoindoles) product 3-Aminoindole (Desired) rearrangement:f0->product:f0 side_product Decomposition Products cleavage:f0->side_product:f0

Caption: The competing reaction pathways in the Fischer indole synthesis of 3-aminoindoles.

References

  • Streuff, J. et al. (2017). Development, Scope, and Applications of Titanium(III)‐Catalyzed Cyclizations to Aminated N‐Heterocycles. ResearchGate. Available at: [Link]

  • BenchChem. (2025). The Discovery and Synthesis of 3-Aminoindole: A Technical Guide. BenchChem.
  • Gevorgyan, V. et al. (2011). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC, NIH. Available at: [Link]

  • BenchChem. (2025).
  • Houk, K. N. & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? PMC, NIH. Available at: [Link]

  • Houk, K. N. & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Aminoindoles. BenchChem.
  • Balan, T. et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Available at: [Link]

  • Song, Q. et al. (2019). Motivation and 3‐Aminoindoles Synthesis. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
  • Moriyama, K. & Watanabe, K. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. PubMed. Available at: [Link]

  • Zhang, G. et al. (2019). 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines. ResearchGate. Available at: [Link]

  • Balan, T. et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC, NIH. Available at: [Link]

  • Various Authors. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • BenchChem. (2025).

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Technical Support Center: Column Chromatography Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of indole derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable heterocyclic compounds. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purifications effectively.

Introduction: The Nuances of Purifying Indole Derivatives

Indole derivatives are a cornerstone of medicinal chemistry and natural product synthesis, forming the scaffold for a vast array of biologically active molecules.[1][2] However, their purification by column chromatography is often fraught with challenges. The indole nucleus, with its electron-rich pyrrole ring and weakly acidic N-H proton, imparts unique chemical properties that demand careful consideration during chromatographic method development. Issues such as on-column degradation, peak tailing, and poor resolution are common hurdles. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when planning the purification of an indole derivative.

Q1: What is the best stationary phase for purifying my indole derivative?

A1: For most neutral or weakly acidic/basic indole derivatives, silica gel is the standard and most cost-effective choice.[1] However, the slightly acidic nature of silica can cause issues for sensitive indoles.[1]

  • When to consider alternatives:

    • Acid-sensitive indoles: If you observe streaking on your TLC plate or a new, more polar spot appearing, your compound may be degrading. Consider using deactivated (neutral) silica gel or alumina (basic or neutral) .[3][4]

    • Highly polar indoles: For derivatives with multiple polar functional groups (e.g., carboxylic acids, diols), normal-phase chromatography can be challenging. Reversed-phase (C18 or C8) silica is an excellent alternative, where a polar mobile phase is used to elute compounds from a non-polar stationary phase.[5][6]

    • Basic indoles (e.g., tryptamines): The basic nitrogen can interact strongly with acidic silanol groups on silica, leading to significant peak tailing. Using alumina or adding a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) to your mobile phase can mitigate this issue.[1][4]

Q2: How do I select the right mobile phase (eluent)?

A2: The process should always begin with Thin Layer Chromatography (TLC) analysis.[1][7]

  • Start with a standard solvent system: A combination of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[4]

  • Aim for an optimal Rf value: For the best separation on a column, the Rf (retention factor) of your target compound on the TLC plate should be between 0.2 and 0.4 .[1][7]

  • Adjust polarity:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexanes).

    • If the Rf is too high (spot runs to the top), decrease the polarity.

  • Consider alternative solvents for better selectivity: If your compound co-elutes with an impurity, changing the solvent system entirely can alter the separation selectivity.[8] For example, substituting ethyl acetate with dichloromethane or an ether can change the interactions and improve resolution.

Solvent System (in order of increasing polarity)Typical Applications
Hexanes / Ethyl AcetateStandard for a wide range of indole derivatives.[4][9]
Hexanes / Dichloromethane (DCM)Good for less polar compounds, offers different selectivity.
Dichloromethane (DCM) / MethanolUsed for more polar indole derivatives.[4]
Toluene / NitromethaneAn aprotic system that can be effective when others fail.[10]

Q3: My indole derivative is not very soluble in the chromatography eluent. How should I load it onto the column?

A3: This is a common problem that, if handled incorrectly, leads to poor separation. The best approach is dry loading .[3][11]

  • Wet Loading (Standard Method): Dissolve your crude sample in the minimum amount of the initial, low-polarity mobile phase.[11] If it doesn't dissolve, you risk it precipitating at the top of the column.

  • Dry Loading (Recommended for Poor Solubility):

    • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).

    • Add a small amount of silica gel (or your chosen stationary phase) to this solution, typically 5-10 times the mass of your crude product.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.[11] This ensures your compound is introduced to the column in a concentrated band, leading to much better separation.

Troubleshooting Guide: From Tailing Peaks to Missing Compounds

This section addresses specific problems you might encounter during the purification process and provides a logical workflow for diagnosing and solving them.

Problem 1: Tailing or Streaking Peaks

This is arguably the most frequent issue when purifying nitrogen-containing heterocycles like indoles.

  • Symptom: On TLC, the spot is not round but elongated. In the column, the compound elutes over a large number of fractions.

  • Primary Cause: Strong, non-ideal interactions between the indole derivative and the stationary phase, most commonly the acidic silanol (Si-O-H) groups on silica gel.[1] Basic indoles are particularly susceptible.

  • Troubleshooting Workflow:

G start Tailing Peak Observed cause1 Is your indole derivative basic? (e.g., contains an amine) start->cause1 sol1 Add 0.1-1% Triethylamine (TEA) or Ammonia to the mobile phase. cause1->sol1 Yes cause2 Is the compound highly polar or contains a carboxylic acid? cause1->cause2 No end Improved Peak Shape sol1->end sol2 Add 0.1-1% Acetic Acid or Formic Acid to the mobile phase. cause2->sol2 Yes cause3 Is the column overloaded? cause2->cause3 No sol2->end sol3 Reduce sample load. (Rule of thumb: 1:30 to 1:100 sample:silica ratio) cause3->sol3 Yes sol3->end

Sources

Technical Support Center: Managing Steric Hindrance in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the indole scaffold, particularly when faced with sterically demanding substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to steric hindrance in your synthetic routes.

Introduction to Steric Hindrance in Indole Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, making its synthesis a critical endeavor.[1] However, the efficiency of many classical and modern indole syntheses can be significantly hampered by steric hindrance. Bulky substituents on the starting materials can impede key bond-forming or cyclization steps, leading to low yields, undesired side products, or complete reaction failure.[2][3] This guide will explore the impact of steric effects in common indole syntheses and provide actionable strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is failing with a bulky ketone. What are the likely causes and solutions?

A: Failure in the Fischer indole synthesis with sterically hindered substrates often stems from two key issues: inefficient hydrazone formation and obstruction of the critical[1][1]-sigmatropic rearrangement.[2][4]

  • Causality: Large substituents on the ketone or the arylhydrazine can physically block the approach of the reactants, slowing down or preventing the initial condensation to form the hydrazone. Even if the hydrazone forms, these bulky groups can destabilize the transition state of the subsequent[1][1]-sigmatropic shift, which is essential for forming the indole ring.[5][6]

  • Troubleshooting:

    • Catalyst Choice: The selection of the acid catalyst is critical.[7] For sterically demanding substrates, stronger Lewis acids like ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA) may be more effective than Brønsted acids (e.g., HCl, H₂SO₄).[2][7] Eaton's reagent (P₂O₅/MeSO₃H) has also shown success in controlling regioselectivity, which can be influenced by steric factors.[8]

    • Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this can also lead to decomposition. Microwave irradiation can sometimes provide the necessary energy input more efficiently and with shorter reaction times.

    • Alternative Routes: If the Fischer synthesis consistently fails, consider alternative methods that are more tolerant of steric bulk, such as the palladium-catalyzed indole syntheses.[9]

Q2: I am observing low yields in my Bischler-Moehlau synthesis when using a substituted aniline. How can I improve this?

A: The Bischler-Moehlau synthesis, which forms 2-aryl-indoles from α-halo-ketones and an excess of aniline, is notoriously sensitive to harsh conditions and steric effects.[10][11]

  • Causality: Bulky groups on the aniline can hinder its nucleophilic attack on the α-halo-ketone and impede the subsequent electrophilic cyclization step.[12] The traditional high temperatures required for this reaction can also lead to side reactions and degradation of starting materials.[11]

  • Troubleshooting:

    • Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst can promote the reaction under milder conditions.[12] Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times.[12]

    • Protecting Groups: If the aniline contains other sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.[2]

    • Stoichiometry: Ensure a sufficient excess of the aniline is used, as it often acts as both reactant and solvent.

Q3: In my palladium-catalyzed indole synthesis, the C-N cross-coupling is inefficient with my sterically hindered aryl halide. What adjustments can I make?

A: Palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for forming the indole core, but are highly dependent on the ligand used, especially with sterically demanding substrates.[9][13]

  • Causality: Bulky substituents near the reacting centers (the halide on the aryl group or the amine) can prevent the substrate from effectively coordinating to the palladium catalyst, thus inhibiting the oxidative addition or reductive elimination steps of the catalytic cycle.

  • Troubleshooting:

    • Ligand Selection: The choice of phosphine ligand is paramount. For sterically hindered couplings, bulky, electron-rich ligands are often required to promote the reaction.[14] Ligands like Josiphos and those with bulky N-heterocyclic carbene (NHC) moieties have been shown to be effective.[13][15] The use of sterically demanding phosphine ancillary ligands can significantly improve the efficiency of the Buchwald-Hartwig amination.[13]

    • Catalyst System: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands.

    • Base and Solvent: The choice of base and solvent can also influence the reaction outcome. A non-coordinating, strong base is typically required.

Troubleshooting Guides for Specific Indole Syntheses

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of indole chemistry, but its success is highly dependent on substrate structure and reaction conditions.[1]

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Low or no product yield with hindered ketones - Steric hindrance preventing hydrazone formation.[2] -[1][1]-sigmatropic rearrangement is disfavored.[5]1. Optimize Acid Catalyst: Switch from Brønsted acids to stronger Lewis acids (ZnCl₂, PPA).[2][7] 2. Increase Temperature: Carefully increase the reaction temperature to provide sufficient energy for the rearrangement. 3. Microwave Synthesis: Employ microwave irradiation for more efficient heating.
Formation of undesired regioisomers With unsymmetrical ketones, enolization can occur on either side, leading to a mixture of products.[6]1. Use Milder Acids: Strong acids like methanesulfonic acid can favor enolization at the less substituted side.[6] 2. Strategic Blocking: Introduce a temporary blocking group on one side of the ketone if possible.
N-N bond cleavage side reaction Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage instead of cyclization.[2][5]1. Use Lewis Acids: Lewis acids like ZnCl₂ can sometimes favor the desired cyclization pathway.[5] 2. Modify Substrate: If possible, alter the electronic properties of the arylhydrazine.
Experimental Protocol: Fischer Indole Synthesis with a Sterically Hindered Ketone
  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the sterically hindered ketone (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Acid Catalyst: Add the acid catalyst (e.g., ZnCl₂ (1.2 eq) or a catalytic amount of a stronger acid) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Palladium-Catalyzed Indole Synthesis (Buchwald-Hartwig Approach)

This method offers a versatile route to indoles, especially for substrates that are not amenable to classical methods.[9]

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Inefficient C-N coupling with bulky substrates Steric hindrance preventing coordination to the palladium center.1. Ligand Screening: Test a variety of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[14][15] 2. Increase Catalyst Loading: A higher catalyst loading may be necessary for challenging substrates. 3. Optimize Base and Solvent: Screen different bases (e.g., NaOtBu, K₃PO₄) and solvents (e.g., toluene, dioxane).
Dehalogenation of the aryl halide A common side reaction, particularly with electron-rich aryl halides.1. Use Milder Conditions: Lower the reaction temperature. 2. Choose a Different Ligand: Some ligands are more prone to promoting dehalogenation than others.
Homocoupling of the aryl halide Can occur at higher temperatures.1. Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for efficient coupling. 2. Control Stoichiometry: Ensure the amine is not the limiting reagent.
Experimental Protocol: Buchwald-Hartwig Amination for Indole Synthesis
  • Reaction Setup: In a glovebox, combine the sterically hindered aryl halide (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) in a reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene).

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general decision-making process when encountering difficulties in indole synthesis due to steric hindrance.

Caption: A decision tree for troubleshooting indole synthesis.

Advanced Strategies for Highly Hindered Systems

For particularly challenging substrates where conventional methods fail, consider these advanced strategies:

  • Directed C-H Functionalization: In some cases, a directing group can be installed on the substrate to facilitate an intramolecular C-H activation/amination sequence, bypassing the need for a traditional cross-coupling reaction.[9]

  • Novel Catalytic Systems: Stay abreast of the latest developments in catalysis. New generations of ligands and catalysts are continuously being developed to address challenging coupling reactions.[14][15]

  • Flow Chemistry: For reactions that are sensitive to temperature or mixing, a flow chemistry setup can provide better control over reaction parameters and potentially improve yields.

By systematically evaluating the potential points of failure and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in the synthesis of sterically hindered indoles.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • Benchchem. (n.d.). A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives.
  • Fadaeinasab, M., et al. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC.
  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Wiley. (n.d.). Bischler-Möhlau Indole Synthesis.
  • ResearchGate. (n.d.). Indole Synthesis Based On A Modified Koser Reagent.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis.
  • Hughes, D. L. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(26), 5361-5373.
  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey.
  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • National Institutes of Health. (n.d.). Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement. PMC.
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ResearchGate. (n.d.). Effects of the Substituents of the Indole Ring on Activity Profiles.
  • PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Royal Society of Chemistry. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • National Institutes of Health. (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. PMC.
  • The Open Medicinal Chemistry Journal. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • ScienceDirect. (2025). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.
  • National Institutes of Health. (2025). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. PMC.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • National Institutes of Health. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer.
  • ResearchGate. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
  • ResearchGate. (n.d.). Möhlau‐Bischler indole synthesis.
  • ResearchGate. (n.d.). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex.
  • ACS Publications. (n.d.). Indoles in Multicomponent Processes (MCPs). Chemical Reviews.
  • ResearchGate. (2025). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.

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Technical Support Center: Navigating the Solubility Challenges of Indole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet critical challenge of solubilizing indole-containing compounds for biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your experimental results.

Introduction: Why Indole Compounds Can Be a Solubility Nightmare

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] However, the inherent characteristics of the indole ring system—being largely hydrophobic and aromatic—often lead to poor aqueous solubility.[3][4] This low solubility can significantly hinder biological evaluation, causing issues such as compound precipitation, underestimated activity, and poor reproducibility in assays.[5][6] This guide will walk you through a systematic approach to overcoming these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Immediate Precipitation Upon Dilution

Question: I've dissolved my indole compound in 100% DMSO to make a concentrated stock solution. However, when I dilute it into my aqueous cell culture medium or assay buffer, it immediately crashes out, forming a cloudy precipitate. What's happening, and how can I prevent this?

Answer: This is a classic and frequent problem known as "crashing out." It occurs when the concentration of your indole compound exceeds its thermodynamic solubility in the final aqueous medium.[3] The DMSO concentration, while high enough to solubilize the compound in the stock, is significantly diluted in the final solution, which cannot maintain the compound's solubility.

Here is a systematic approach to troubleshoot this issue:

1. Optimize Your Dilution Protocol:

  • Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution. This gradual reduction in DMSO concentration can help keep the compound in solution.[7]

  • Temperature Matters: Always use pre-warmed (e.g., 37°C) aqueous media or buffer for your dilutions. Solubility is often temperature-dependent, and many compounds are less soluble in cold solutions.[4][8]

  • Mixing Technique: Add the stock solution dropwise into the vortex of the gently stirring aqueous medium. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

2. Reduce the Final DMSO Concentration:

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations, typically above 0.5% - 1%.[6][7] If your protocol allows, lowering the final DMSO concentration by preparing a less concentrated stock solution might be necessary.

3. Employ Solubility-Enhancing Excipients:

If the above steps are insufficient, the next line of defense is to modify your aqueous buffer with solubilizing agents.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of non-polar molecules.[9][10][]

    • Common Choices: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[3][]

    • Mechanism: They reduce the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, effectively increasing their apparent solubility in water.[3][12]

    • Common Choices: Non-ionic surfactants like Tween® 80 (Polysorbate 80) are often preferred in biological assays due to their lower toxicity.[3][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, like many indole derivatives.[13][14][15][16]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its higher solubility and low toxicity.[16]

    • Mechanism: The hydrophobic indole moiety gets encapsulated within the cyclodextrin's apolar cavity, while the hydrophilic outer surface of the cyclodextrin ensures solubility of the entire complex in the aqueous medium.[14]

Below is a decision-making workflow to guide you through these choices.

G start Precipitation Observed step1 Perform Serial Dilution with Pre-warmed (37°C) Buffer start->step1 q1 Precipitation Persists? step1->q1 step2 Introduce a Co-solvent (e.g., 1-5% Ethanol or PEG 400) q1->step2 Yes success Compound Solubilized q1->success No q2 Still Precipitates? step2->q2 step3 Add a Non-ionic Surfactant (e.g., 0.1% Tween® 80) q2->step3 Yes q2->success No q3 Still Precipitates? step3->q3 step4 Use Cyclodextrins (e.g., HP-β-CD) q3->step4 Yes q3->success No step4->success Likely fail Consider Compound Modification or Alternative Assay step4->fail If Not

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Delayed Precipitation in the Incubator

Question: My compound solution is clear right after I prepare it, but after a few hours or a day in the incubator, I see a precipitate. What causes this delayed effect?

Answer: Delayed precipitation is often due to changes in the media over time or the compound existing in a supersaturated, metastable state that eventually crashes out.

  • Potential Causes & Solutions:

    • pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive indole compound.[8] Monitor the pH of your culture medium, especially in dense cultures, and consider more frequent media changes.

    • Evaporation: In long-term experiments, evaporation can concentrate all media components, including your compound, pushing it beyond its solubility limit.[8] Ensure proper humidification in your incubator and use sealed plates or flasks when possible.

    • Temperature Fluctuations: Repeatedly moving culture plates in and out of the incubator can cause temperature cycling, which may affect compound solubility.[8] Minimize the time your experimental plates are at room temperature.

    • Binding to Serum Proteins: If you are using a serum-containing medium, your compound might be binding to proteins like albumin. While this can sometimes increase apparent solubility, changes in protein conformation or concentration over time could lead to precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of a new indole compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of a wide range of nonpolar and polar compounds, including indoles.[3] It is miscible with water, which facilitates its dilution into aqueous assay buffers.[6] Other options include N,N-Dimethylformamide (DMF) and ethanol, but DMSO is generally the first choice for initial screening.[17][18]

Q2: How can I determine the maximum soluble concentration of my indole compound in my specific assay buffer?

A2: You can perform a simple kinetic solubility test.[6]

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Create a series of dilutions of this stock solution into your final assay buffer (pre-warmed to the experimental temperature). For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM.

  • Let these solutions incubate for a relevant period (e.g., 1-2 hours) under the same conditions as your assay.

  • Visually inspect each tube or well for any signs of precipitation. A nephelometer or a plate reader capable of detecting light scatter can provide a more quantitative assessment.

  • The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.

Q3: Can adjusting the pH of my buffer improve the solubility of my indole compound?

A3: Yes, if your indole derivative has an ionizable group, pH modification can be a very effective strategy.[3][][19] The indole nitrogen itself is very weakly basic, but many synthetic indole derivatives contain acidic (e.g., carboxylic acid) or basic (e.g., aliphatic amine) functional groups.[20]

  • For a weakly acidic compound , increasing the pH above its pKa will deprotonate it, forming a more soluble salt.

  • For a weakly basic compound , decreasing the pH below its pKa will protonate it, leading to a significant increase in aqueous solubility.[3]

It is crucial to know the pKa of your compound to effectively use this method.[21] However, you must also ensure that the final pH of your buffer is compatible with your biological system (e.g., cells, enzymes).

Q4: Are there any potential downsides to using solubility enhancers like co-solvents or surfactants?

A4: Yes, while they are powerful tools, it's important to be aware of their potential effects on your assay.

  • Co-solvents can sometimes alter protein structure or enzyme activity at higher concentrations.

  • Surfactants can disrupt cell membranes or interfere with protein-protein interactions.

  • Cyclodextrins can sometimes interact with components of the cell membrane or extract lipids.

Therefore, it is essential to run proper vehicle controls in your experiments. This means testing the effect of the buffer containing the same concentration of the co-solvent, surfactant, or cyclodextrin without your compound of interest to ensure it does not affect the biological outcome.

Part 3: Data Tables and Protocols

Table 1: Predicted Solubility of Indole Derivatives in Common Solvents

This table provides a qualitative prediction of solubility for typical indole-based compounds based on general principles. Experimental verification is always necessary.[17]

Solvent ClassSolvent NamePolarityPredicted SolubilityRationale for Solubilization
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellentA strong hydrogen bond acceptor with high polarity, effectively solvating the indole moiety.[17]
N,N-Dimethylformamide (DMF)HighHighSimilar to DMSO, it is a highly polar solvent capable of strong intermolecular interactions.[17][18]
Acetonitrile (ACN)ModerateModerateIts polar nature and ability to accept hydrogen bonds suggest good solubility.[17][18]
Polar Protic Methanol (MeOH)HighModerate to HighCapable of both donating and accepting hydrogen bonds, which facilitates the dissolution of the indole structure.[17]
Ethanol (EtOH)ModerateModerateSimilar to methanol but slightly less polar, which may slightly reduce solubility compared to methanol.[4][17]
Non-Polar TolueneLowLow to ModerateAromatic nature can interact with the indole ring, but the polarity difference may limit high solubility.[17]
HexanesLowLowAs a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[17]
Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a hydrophobic indole compound.[22][23]

  • Weighing the Compound: Accurately weigh the desired amount of your indole compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C as recommended for the compound's stability.[7]

G cluster_0 Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add 100% DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a compound stock solution.
Protocol 2: Using HP-β-Cyclodextrin to Enhance Solubility

This protocol outlines how to prepare a formulation using HP-β-CD.[13][24]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 1-10% w/v). Warm the solution slightly (e.g., to 40-50°C) and stir until the cyclodextrin is fully dissolved. Let it cool to room temperature.

  • Add Compound: Add the powdered indole compound directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock of the compound to the cyclodextrin solution (the final DMSO concentration should be kept to a minimum, e.g., <1%).

  • Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution.

  • Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

References

  • BenchChem. (n.d.). Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents.
  • Cao, J., Zhao, C., Huang, L., Ding, Y., Wang, L., & Han, S. (2000). Solubilization of substituted indole compounds by beta-cyclodextrin in water. Chemosphere, 40(12), 1411-1416. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole.
  • Zapadka, T., et al. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLoS One, 11(4), e0154566. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Wiley Online Library. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

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  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • MedChemExpress. (n.d.). Compound Handling Instructions.
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  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
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  • Semantic Scholar. (n.d.). Solubility measurement and correlation of 2-phenyl-1H-indole in fourteen mono organic solvents from 289.05K to 338.55K. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
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  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
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Validation & Comparative

A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Foundational and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence in molecules ranging from the neurotransmitter serotonin to the anti-cancer drug vincristine underscores the perpetual need for efficient and versatile synthetic routes to access this privileged heterocycle.[2]

This guide provides an in-depth comparative analysis of the most significant methods for indole synthesis. We move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is on the causality behind experimental choices, empowering researchers to select and optimize the ideal synthesis for their specific target molecule.

Part 1: The Pillars of Indole Synthesis: Classical Name Reactions

For over a century, a set of robust, named reactions have formed the bedrock of indole chemistry. While sometimes demanding harsh conditions, their reliability and broad applicability have cemented their place in the synthetic chemist's toolbox.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely practiced method for indole construction.[3][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][6][7]

Mechanistic Rationale: The power of the Fischer synthesis lies in a predictable cascade of reactions. The key step is an irreversible[8][8]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[5][9] This rearrangement breaks the weak N-N bond and forms a new C-C bond, setting the stage for cyclization. Subsequent aromatization through the elimination of ammonia drives the reaction to completion, yielding the energetically favorable indole ring.[3]

Causality in Experimental Design:

  • Acid Catalyst: The choice of acid, ranging from Brønsted acids like H₂SO₄ and polyphosphoric acid (PPA) to Lewis acids like ZnCl₂, is critical.[3][5] The acid's role is to catalyze both the initial hydrazone formation and the subsequent tautomerization and cyclization steps. Harsher acids and higher temperatures are often required, which can be a significant limitation for substrates with sensitive functional groups.

  • Substrate Choice: The carbonyl component must possess at least two α-hydrogens to form the necessary enamine intermediate.[6] The use of unsymmetrical ketones can lead to mixtures of regioisomeric indoles, a key strategic challenge that must be managed.[9]

Advantages:

  • High versatility and broad substrate scope.

  • Readily available and inexpensive starting materials.

  • Can be performed as a one-pot reaction.[9]

Limitations:

  • Often requires harsh acidic conditions and high temperatures.

  • Limited functional group tolerance.

  • Potential for regioisomeric mixtures with unsymmetrical ketones.

  • Synthesis of the precursor arylhydrazines can be hazardous.[1]

Caption: Key steps of the Fischer indole synthesis.

The Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-halo-ketone (typically an α-bromo-acetophenone) with an excess of an aniline.[10][11] While historically significant, it is often plagued by harsh reaction conditions and inconsistent yields.[10][12]

Mechanistic Rationale: The reaction proceeds through the initial formation of an α-anilino ketone intermediate. A second molecule of aniline then acts as a catalyst and condensing agent, facilitating a complex cyclization and dehydration cascade to form the 2-arylindole product.[10][11] The exact mechanism can be complex and substrate-dependent, sometimes leading to unpredictable regiochemical outcomes.[12]

Advantages:

  • Provides access to 2-arylindoles.

  • Utilizes relatively simple starting materials.

Limitations:

  • Requires harsh conditions (high temperatures).

  • Often results in low yields and byproducts.[12]

  • The use of a large excess of aniline can complicate purification.

  • Regioselectivity can be difficult to control.[12]

The Reissert Indole Synthesis

The Reissert synthesis is a reliable two-step pathway to indoles, particularly indole-2-carboxylic acids.[8] It begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[8][13]

Mechanistic Rationale: The first step is a base-catalyzed Claisen condensation to form an ethyl o-nitrophenylpyruvate.[8] The crucial second step involves the reduction of the nitro group to an amine (e.g., using zinc in acetic acid), which spontaneously cyclizes onto the adjacent ketone.[8][13] This intramolecular condensation is highly efficient and regioselective.

Causality in Experimental Design:

  • Reducing Agent: The choice of reducing agent is key to the success of the second step. Mild reducing agents are preferred to avoid over-reduction of other functionalities. Common choices include zinc/acetic acid or catalytic hydrogenation.[14]

  • Decarboxylation: The initial product is an indole-2-carboxylic acid, which can be a useful synthetic handle. If the parent indole is desired, the carboxylic acid can be easily removed by heating.[8][15]

Advantages:

  • Good yields and high regioselectivity.

  • Provides a straightforward route to indole-2-carboxylic acids.

  • Tolerates a range of substituents on the starting o-nitrotoluene.

Limitations:

  • Multi-step process.

  • The availability of substituted o-nitrotoluenes can be a limiting factor.

Part 2: The New Wave: Transition-Metal Catalyzed Syntheses

Modern organic synthesis has been revolutionized by transition-metal catalysis, and indole synthesis is no exception. These methods often proceed under much milder conditions, exhibit superior functional group tolerance, and provide access to substitution patterns that are difficult to achieve with classical approaches.

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction constructs indoles from an o-haloaniline (typically iodo or bromo) and a disubstituted alkyne.[16][17]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond of the aniline. The alkyne then undergoes regioselective syn-insertion into the resulting aryl-palladium bond. The key ring-forming step is a nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate, followed by reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[16]

Causality in Experimental Design:

  • Palladium Catalyst & Ligands: While early versions were "ligand-less," the development of bulky, electron-rich phosphine ligands has dramatically expanded the scope to less reactive o-chloroanilines and allowed for lower reaction temperatures.[18]

  • Base and Additives: A base (e.g., K₂CO₃) is required to neutralize the HX formed during the reaction. Chloride salt additives like LiCl are often crucial for facilitating the reductive elimination step.[16]

Advantages:

  • Excellent functional group tolerance.

  • Generally high yields and regioselectivity.

  • Milder reaction conditions compared to classical methods.

  • Provides access to a wide variety of 2,3-disubstituted indoles.[18]

Limitations:

  • Requires pre-functionalized starting materials (o-haloanilines).

  • Cost of the palladium catalyst can be a concern for large-scale synthesis.

  • Terminal alkynes are generally not suitable.

Caption: The catalytic cycle of the Larock indole synthesis.

Intramolecular Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, can be adapted for indole synthesis through an intramolecular cyclization strategy.[19] This typically involves the Pd-catalyzed reaction of an N-allyl-2-haloaniline.[20]

Mechanistic Rationale: Similar to the Larock synthesis, the reaction is initiated by the oxidative addition of a Pd(0) catalyst to the aryl halide. This is followed by an intramolecular migratory insertion of the tethered alkene (the allyl group) into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the indole double bond and regenerates the active Pd(0) catalyst.[20]

Advantages:

  • Good for forming specific, often complex, indole structures.

  • Utilizes the well-understood and robust Heck reaction manifold.

  • Can be rendered asymmetric with chiral ligands.

Limitations:

  • Requires synthesis of a specifically functionalized precursor.

  • Control of regioselectivity in the β-hydride elimination step can be a challenge.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[21] While not a direct indole synthesis in a single step, its power can be harnessed to create the crucial N-heterocycle. One common strategy involves an intramolecular C-N coupling of a 2-halo-phenethylamine derivative to form an indoline, which is subsequently oxidized to the indole.[2]

Mechanistic Rationale: The palladium catalyst, supported by specialized bulky phosphine ligands, facilitates the intramolecular coupling between the aryl halide and the amine nitrogen. This forms the five-membered indoline ring. A separate oxidation step (e.g., with MnO₂ or DDQ) is then required to introduce the double bond and form the aromatic indole.

Advantages:

  • Extremely high functional group tolerance.

  • Proceeds under very mild conditions.

  • Reliable and well-established catalytic system.[21]

Limitations:

  • A two-step process (cyclization then oxidation).

  • Requires a pre-functionalized substrate.

Part 3: At-a-Glance Comparison and Practical Guidance

Choosing the correct synthetic strategy is paramount. The decision hinges on factors like the desired substitution pattern, functional group tolerance, cost, and scale.

Comparative Data Summary
MethodStarting MaterialsConditionsScope & LimitationsRegioselectivity
Fischer Arylhydrazine, Aldehyde/KetoneHarsh; Strong Acid (PPA, ZnCl₂), High Temp.Broad scope but poor tolerance for acid-labile groups. Unsymmetrical ketones give mixtures.[9]Depends on ketone substitution; can be poor.
Bischler-Möhlau α-Halo-ketone, AnilineHarsh; High Temp, Excess AnilineGenerally limited to 2-arylindoles; often low yields.[12]Can be unpredictable.[12]
Reissert o-Nitrotoluene, Diethyl OxalateMulti-step; Base condensation then acidic reduction.Good for electron-rich and -poor systems. Limited by starting material availability.Excellent; yields indole-2-carboxylic acid.[8]
Larock o-Haloaniline, Disubstituted AlkyneMild; Pd catalyst, Base, 60-110 °C.Excellent functional group tolerance. Does not work with terminal alkynes.Excellent; controlled by alkyne substituents.
Heck (Intramol.) N-alkenyl-o-haloanilineMild; Pd catalyst, Base.Good tolerance; requires specific precursor synthesis.Excellent for ring formation; β-hydride elimination can vary.
Buchwald-Hartwig o-Halo-phenethylamine deriv.Very Mild; Pd catalyst, Bulky Ligand, Base.Superb functional group tolerance.[21]Excellent; cyclization is defined by substrate.
Workflow for Method Selection

Method_Selection_Workflow Indole Synthesis Method Selection Start Define Target Indole Q1 Acid/Heat Sensitive Functional Groups? Start->Q1 Classical Consider Classical Methods: Fischer, Reissert Q1->Classical No Modern Prioritize Modern Methods: Larock, Heck, Buchwald Q1->Modern Yes Q2 Specific Regiochemistry Required? Fischer Fischer Synthesis (if ketone is symmetrical) Q2->Fischer No Larock Larock Synthesis (for 2,3-disubstitution) Q2->Larock Yes Reissert Reissert Synthesis (for 2-COOH) Q2->Reissert Yes Heck_BH Heck / Buchwald-Hartwig (for complex targets from specific precursors) Q2->Heck_BH Yes Q3 Starting Materials Readily Available? Q3->Fischer Yes Q3->Larock Yes Q3->Reissert Yes Q3->Heck_BH Yes Classical->Q2 Modern->Q2 Fischer->Q3 Larock->Q3 Reissert->Q3 Heck_BH->Q3

Caption: Decision workflow for selecting an indole synthesis method.

Part 4: Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Fischer Synthesis of 2-Phenylindole

This protocol demonstrates a classic, robust synthesis using readily available materials.

Materials:

  • Phenylhydrazine (5.41 g, 50 mmol)

  • Acetophenone (6.01 g, 50 mmol)

  • Polyphosphoric acid (PPA) (approx. 60 g)

  • Toluene

  • Ethanol

  • Ice water

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve phenylhydrazine and acetophenone in 50 mL of ethanol. Add 2-3 drops of glacial acetic acid. Heat the mixture at reflux for 30 minutes. The formation of the hydrazone is often indicated by a color change or precipitation.

  • Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the crude hydrazone residue, add ~60 g of polyphosphoric acid.

  • Heating: Immerse the flask in an oil bath preheated to 150 °C. Stir the viscous mixture mechanically for 10-15 minutes. The reaction is often exothermic and the color will darken significantly.

  • Workup: Cautiously pour the hot reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-phenylindole as off-white crystals. (Typical yield: 70-80%).

Protocol 2: Larock Synthesis of 1-Methyl-2,3-diphenylindole

This protocol showcases a modern, mild, and highly regioselective palladium-catalyzed method.

Materials:

  • 2-Iodo-N-methylaniline (233 mg, 1.0 mmol)

  • Diphenylacetylene (214 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Lithium chloride (LiCl) (42 mg, 1.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂, K₂CO₃, and LiCl. Seal the tube with a septum, and purge with argon for 10 minutes.

  • Reagent Addition: Add 2-iodo-N-methylaniline, diphenylacetylene, and 5 mL of anhydrous DMF via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-2,3-diphenylindole. (Typical yield: 85-95%).

Conclusion

The synthesis of the indole nucleus remains a vibrant and evolving field of research. Classical methods like the Fischer synthesis, while powerful, are often limited by harsh conditions. The advent of transition-metal catalysis, exemplified by the Larock, Heck, and Buchwald-Hartwig reactions, has fundamentally transformed the landscape, offering milder conditions, superior functional group compatibility, and novel pathways to complex molecular architectures. The judicious selection of a synthetic method, guided by a deep understanding of its mechanism and limitations as outlined in this guide, is the critical first step toward the successful synthesis of any target indole.

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A Comparative Guide to Indole Aldehydes in Biological Assays: Spotlight on 3,7-Dimethyl-1H-indole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of indole derivatives, indole aldehydes have emerged as a particularly versatile class of compounds, demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][4] This guide provides a comparative analysis of 3,7-Dimethyl-1H-indole-2-carbaldehyde and other key indole aldehydes, offering insights into their structure-activity relationships and performance in biological assays. While direct biological data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally related analogs to infer its potential activities and guide future research.

The Indole Aldehyde Scaffold: A Privileged Structure in Drug Discovery

The biological activity of indole aldehydes is intrinsically linked to their chemical structure. The position of the aldehyde group (typically at C2 or C3) and the nature and position of substituents on the indole ring profoundly influence their pharmacological properties. The aldehyde moiety can act as a hydrogen bond acceptor and participate in the formation of Schiff bases with biological amines, contributing to target binding and modulation of cellular pathways.[3]

Comparative Analysis of Indole Aldehydes in Key Biological Assays

This section compares the reported biological activities of various indole aldehydes, providing a framework for understanding the potential of this compound.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[1] The aldehyde functionality can contribute to this activity through various mechanisms, including the induction of apoptosis and inhibition of key cancer-related enzymes.

Compound Assay Cell Line Activity (IC50/GI50) Reference
Indole-3-carbaldehyde derivatives AntiproliferativeVarious cancer cell linesVaries with substitution[5]
2-Phenylindole-3-carbaldehyde analogs Tubulin polymerization inhibition-IC50 in the low µM range[1]
Indole-2-carboxamides (related structure) EGFR inhibitory activity-IC50 = 71 ± 06 nM (for compound Va)[6]
Indole-2-carboxamides (related structure) BRAFV600E inhibitory activity-IC50 = 67 ± 5 nM (for compound Va)[6]

Expert Insights: The anticancer activity of indole aldehydes is often dictated by the substitution pattern on the indole ring. For instance, lipophilic substituents on 2-phenylindole-3-carbaldehydes have been shown to enhance antiproliferative activity.[1] The methyl groups in This compound are expected to increase its lipophilicity, which may enhance its cell permeability and potential anticancer effects. The position of the aldehyde at C2, as opposed to the more commonly studied C3, presents an interesting structural variation that warrants investigation.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indole-3-carbaldehyde has been shown to exert anti-inflammatory effects by modulating cytokine production.[7][8]

Compound Assay Model Effect Reference
Indole-3-carbaldehyde Cytokine releaseLPS-stimulated RAW264.7 macrophagesReduction of NO, TNF-α, IL-6, and IL-1β[7]
Indole-3-carbaldehyde Colitis modelDSS-induced colitis in miceAttenuation of inflammation and restoration of intestinal barrier function[8]
Indole-2-one derivatives (related structure) Cytokine releaseLPS-stimulated RAW264.7 macrophagesInhibition of TNF-α and IL-6 release[9]

Expert Insights: The anti-inflammatory activity of indole-3-carbaldehyde is partly mediated through the aryl hydrocarbon receptor (AhR).[8] The substitution pattern on the indole ring can influence AhR agonistic activity. It is plausible that This compound could also exhibit anti-inflammatory properties, and its specific substitution may modulate its interaction with AhR or other inflammatory pathways.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown promise in this area.[7][10]

Compound Assay Organism Activity (MIC) Reference
Indole-3-aldehyde hydrazone derivatives Broth microdilutionS. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25-100 µg/mL[7]
Synthetic indole derivatives (SMJ-2, SMJ-4) Broth microdilutionMultidrug-resistant Gram-positive bacteria0.25 - 16 µg/mL[10]
2-(1H-indol-3-yl)quinazolin-4(3H)-one (synthesized from indole-3-carbaldehyde) Broth microdilutionMRSA0.98 µg/mL

Expert Insights: The antimicrobial spectrum and potency of indole aldehydes can be significantly enhanced through chemical modification, such as the formation of hydrazones. The core indole aldehyde scaffold itself possesses intrinsic antimicrobial properties. The activity of This compound against various bacterial and fungal strains would be a valuable area of investigation.

Structure-Activity Relationship (SAR) and the Potential of this compound

The collective data on various indole aldehydes allow for informed hypotheses on the potential biological profile of this compound.

Caption: Hypothesized structure-activity relationships for this compound.

  • C2-Aldehyde: The placement of the aldehyde at the C2 position is less common than at C3. This will likely alter the molecule's interaction with biological targets compared to its C3-aldehyde isomers.

  • 3-Methyl Group: The methyl group at the C3 position blocks a site that is often a point of metabolic transformation or derivatization in other indole compounds. This could potentially increase the metabolic stability of the molecule.

  • 7-Methyl Group: The methyl group at the C7 position adds to the steric bulk and lipophilicity of the molecule, which could influence its binding to hydrophobic pockets in target proteins.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and other indole aldehydes, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Workflow:

MTT_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of indole aldehyde Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

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Spectroscopic Validation of 3,7-Dimethyl-1H-indole-2-carbaldehyde: A Comparative Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, indole-based scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents.[1] Among these, substituted indole-2-carbaldehydes serve as critical precursors for the synthesis of complex heterocyclic systems with diverse biological activities.[2] This technical guide provides an in-depth comparison of a robust synthetic route to 3,7-Dimethyl-1H-indole-2-carbaldehyde and a rigorous spectroscopic framework for its validation. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and unequivocally characterize this valuable intermediate.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, particularly in the fragrance, flavor, and pharmaceutical industries.[3][4] The strategic placement of methyl groups at the 3 and 7 positions of the indole ring influences the molecule's electronic properties and steric hindrance, offering unique opportunities for the synthesis of novel therapeutic agents and functional materials. The aldehyde functionality at the 2-position is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, paving the way for the construction of more complex molecular architectures.

This guide will detail a reliable synthetic protocol for the preparation of this compound via the Vilsmeier-Haack reaction and provide a comprehensive spectroscopic validation workflow utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Comparative Synthesis of this compound

While several methods exist for the formylation of indoles, the Vilsmeier-Haack reaction stands out for its efficiency and applicability to a wide range of substituted indoles.[5][6] This electrophilic aromatic substitution reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[7][8]

An alternative approach, the Reimer-Tiemann reaction, offers a pathway to phenolic aldehydes but is generally less suitable for non-phenolic heterocycles like indoles.

The Vilsmeier-Haack Approach: A Protocol for Success

The following protocol is an optimized procedure for the formylation of 3,7-dimethylindole, leveraging the principles of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,7-Dimethylindole

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. The formation of the chloroiminium salt (Vilsmeier reagent) will result in a viscous, pale-yellow mixture.

  • Substrate Addition: Dissolve 3,7-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Product Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure aldehyde.

Causality in Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and a dry atmosphere is critical to prevent its decomposition and ensure a high yield of the desired product.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ prevents side reactions and ensures the stability of the reagent.

  • Stepwise Addition: The dropwise addition of reagents helps to control the reaction rate and temperature, minimizing the formation of byproducts.

  • Aqueous Work-up and Neutralization: The hydrolysis of the intermediate iminium salt to the final aldehyde occurs during the aqueous work-up. Neutralization is necessary to remove acidic byproducts and facilitate the precipitation of the organic product.

Spectroscopic Validation Workflow

The unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following workflow outlines the necessary steps for a comprehensive characterization.

Caption: Correlation of spectroscopic data to the structure of the target molecule.

Conclusion

This guide has provided a comprehensive framework for the synthesis and spectroscopic validation of this compound. The detailed Vilsmeier-Haack protocol, coupled with the expected spectroscopic data, offers a reliable pathway for researchers to obtain and characterize this important synthetic intermediate. The principles and techniques outlined herein are foundational for ensuring the quality and identity of synthesized compounds in a research and development setting.

References

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]

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  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PURE & APPLIED CHEMISTRY & SCIENCES, 3(1), 25-43.
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  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Substituted Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound therapeutic potential.[1][2] Its unique aromatic and heterocyclic structure allows it to mimic peptides and bind reversibly to a wide array of proteins, making it a cornerstone in drug discovery.[2] Among the vast family of indole derivatives, those featuring a carbaldehyde group at the C2 position (indole-2-carbaldehydes) serve as both critical synthetic intermediates and possess intrinsic biological activities that are finely tuned by the nature and position of substituents on the indole ring.[1][3][4]

This guide offers a comparative analysis of the biological activities of differently substituted indole-2-carbaldehydes and their close derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and explore the mechanistic underpinnings of their action.

Part 1: Anticancer Activity - Targeting the Machinery of Cell Survival

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), and angiogenesis.[3][5] The substitution pattern on the indole-2-carbaldehyde core is a critical determinant of cytotoxic potency and selectivity against different cancer cell lines.

Comparative Anticancer Potency

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. While comprehensive data for a single, uniform series of substituted indole-2-carbaldehydes is sparse, analysis of closely related indole derivatives reveals clear structure-activity relationships.

For instance, studies on indole-based inhibitors targeting the anti-apoptotic protein Bcl-2 have shown promising results. Bcl-2 is overexpressed in many cancers, allowing tumor cells to evade apoptosis. Inhibiting this protein can restore the natural cell death pathway. The following table summarizes the IC50 values for a series of synthesized indole-based compounds against various cancer cell lines.[6]

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)[6]
U2 Indole core with piperazine and methoxy-phenyl moietiesMCF-7 (Breast)0.83 ± 0.11
A549 (Lung)0.73 ± 0.07
MDA-MB-231 (Breast, Triple-Negative)5.22 ± 0.55
U3 Indole core with piperazine and phenyl moietiesMCF-7 (Breast)1.17 ± 0.10
A549 (Lung)2.98 ± 0.19
MDA-MB-231 (Breast, Triple-Negative)4.07 ± 0.35

These data illustrate that even subtle changes, such as the presence of a methoxy group on a terminal phenyl ring (Compound U2 vs. U3 ), can significantly impact potency and selectivity across different cancer types. Notably, these compounds displayed minimal toxicity against normal human dermal fibroblast (HDF) cells, indicating a favorable safety profile.[6]

Mechanism of Action: Induction of Apoptosis via Bcl-2 Inhibition

The primary mechanism for potent indole analogs like U2 involves the direct inhibition of the Bcl-2 protein. This restores the cell's ability to undergo apoptosis. Molecular docking studies suggest that these compounds fit into a critical binding groove on the Bcl-2 protein, preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[6] This frees Bax/Bak to trigger the mitochondrial pathway of apoptosis.

Bcl2_Inhibition_Pathway Indole Indole-2-Carbaldehyde Derivative (e.g., U2) Bcl2 Bcl-2 Protein Indole->Bcl2 Inhibits Bax Pro-Apoptotic Proteins (Bax, Bak) Bcl2->Bax Sequesters Mito Mitochondrion Bax->Mito Activates CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Indole derivatives can inhibit Bcl-2, leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][7] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement A 1. Seed cancer cells in 96-well plate B 2. Incubate (24h) to allow attachment A->B C 3. Treat cells with serial dilutions of indole compound B->C D 4. Incubate with compound (e.g., 48-72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4h) (Formazan formation) E->F G 7. Add solubilization solvent (e.g., DMSO) F->G H 8. Read absorbance (570 nm) G->H I 9. Calculate % viability and IC50 value H->I

Caption: Standard workflow for assessing cell viability via MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed adherent cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the substituted indole-2-carbaldehyde derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The indole scaffold is a key component of molecules that exhibit potent activity against a wide range of bacterial and fungal pathogens, including multi-drug-resistant strains.[10] The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[11]

Comparative Antimicrobial Potency

The antimicrobial activity of indole derivatives is highly dependent on the substituents. Electron-withdrawing groups, lipophilicity, and the presence of additional heterocyclic rings (e.g., triazoles, thiadiazoles) can dramatically enhance potency.[10][11] The table below presents MIC values for a series of indole derivatives against various microorganisms.

Compound ClassKey Structural FeaturesMicroorganismMIC (µg/mL)[10][11]
Indole-thiadiazole Indole core + thiadiazole ring + p-chlorophenylS. aureus (MRSA)3.125
Indole-triazole Indole core + triazole ring + p-chlorophenylS. aureus (MRSA)3.125
Indole-triazole Indole core + triazole ring + m-chlorophenylS. aureus (MRSA)6.25
Ciprofloxacin (Control) Fluoroquinolone antibioticS. aureus (MRSA)6.25
Indole-triazole Indole core + triazole ring + p-chlorophenylC. krusei (Fungus)3.125
Fluconazole (Control) Azole antifungalC. krusei (Fungus)6.25

Analysis of Structure-Activity Relationship (SAR):

  • Heterocyclic Moiety: The incorporation of 1,2,4-triazole and 1,3,4-thiadiazole rings often enhances antimicrobial activity.[10]

  • Substitution Pattern: The presence and position of a chloro-substituent on the terminal phenyl ring significantly impacts potency. In several cases, derivatives with a para-chloro or meta-chloro phenyl group showed activity comparable or superior to the standard drug ciprofloxacin against MRSA.[10]

  • Broad Spectrum: Many of these derivatives show a broad spectrum of activity, inhibiting both Gram-positive bacteria (like MRSA) and fungi (like Candida krusei).[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[12][13] It involves challenging a standardized bacterial or fungal inoculum with two-fold serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells. Add 100 µL of the indole compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells.[14]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column used for dilution. This creates a gradient of compound concentrations.

  • Prepare Inoculum: Grow the test microorganism (e.g., S. aureus) overnight on an agar plate. Select several colonies to suspend in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the compound plate. This brings the final volume in each well to 200 µL and dilutes the compound concentrations to their final test values.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[4]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.[13]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[4]

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in immune cells like macrophages.

While specific comparative data on substituted indole-2-carbaldehydes is limited, studies on isomers like indole-3-carboxaldehyde (IAld) and indole-4-carboxaldehyde provide strong evidence for the anti-inflammatory potential of this compound class. For example, IAld has been shown to alleviate intestinal inflammation by inhibiting the production of Reactive Oxygen Species (ROS) and suppressing the activation of the NLRP3 inflammasome in response to lipopolysaccharide (LPS), a component of bacterial cell walls. Similarly, indole-4-carboxaldehyde was found to attenuate LPS-induced expression of inflammatory genes like TNF-α and IFN-γ in liver cells.

Mechanism of Action: Suppression of Inflammatory Signaling

LPS stimulation of macrophages (e.g., RAW 264.7 cell line) triggers signaling cascades, primarily through the NF-κB pathway, leading to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This results in the production of large amounts of NO and prostaglandins, respectively. Indole derivatives can interfere with this process.

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates ROS ROS Production TLR4->ROS NFkB NF-κB Pathway TLR4->NFkB Indole Indole-Carbaldehyde Derivative Indole->ROS Inhibits NLRP3 NLRP3 Inflammasome Indole->NLRP3 Inhibits Indole->NFkB Inhibits ROS->NLRP3 Activates Mediators Pro-inflammatory Mediators (NO, Prostaglandins, IL-1β) NLRP3->Mediators Activates Caspase-1 to produce IL-1β iNOS iNOS / COX-2 Gene Expression NFkB->iNOS Upregulates iNOS->Mediators Produces

Caption: Indole-carbaldehydes can suppress key inflammatory pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with LPS. The amount of NO is quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2]

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the indole compounds for 1-2 hours before stimulation.

  • Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only control.

Conclusion

Substituted indole-2-carbaldehydes and their derivatives represent a versatile and highly adaptable chemical scaffold for the development of novel therapeutics. The biological activity of these compounds is profoundly influenced by the specific substituents on the indole ring, allowing for fine-tuning of their potency and selectivity against cancer cells, microbial pathogens, and inflammatory targets. Structure-activity relationship studies consistently show that modifications affecting lipophilicity, electronic properties, and steric bulk are key to optimizing activity. The standardized protocols provided herein for assessing anticancer, antimicrobial, and anti-inflammatory efficacy serve as a robust framework for the continued exploration and development of this promising class of molecules.

References

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A Researcher's Guide to Validating the Anti-proliferative Activity of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer properties. Its unique structure allows for diverse chemical modifications, leading to the development of derivatives that can target various hallmarks of cancer, most notably, uncontrolled cell proliferation. This guide provides a comprehensive framework for researchers validating the anti-proliferative activity of novel indole derivatives, emphasizing a multi-assay, mechanism-driven approach to generate robust and publishable data. We will compare the validation workflow for a hypothetical indole derivative, "IND-5," with established anti-proliferative agents to provide context and highlight best practices.

The Rationale: Beyond a Single IC50 Value

Determining the half-maximal inhibitory concentration (IC50) is a crucial first step, but it only provides a snapshot of a compound's cytostatic or cytotoxic potential. A thorough validation strategy must investigate the underlying mechanisms. Does the compound halt cell cycle progression? Does it induce programmed cell death (apoptosis)? Does it inhibit long-term clonogenic survival? Answering these questions provides a more complete picture of the compound's therapeutic potential.

This guide will detail a tiered experimental approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.

Experimental Validation Workflow: A Multi-Faceted Approach

A robust validation pipeline ensures that the observed anti-proliferative effects are specific and reproducible. The following workflow is recommended for a comprehensive assessment.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Proliferation & Survival Assays cluster_2 Tier 3: Mechanistic Deep Dive A Cell Viability/Metabolic Assay (e.g., MTT, PrestoBlue) B Determine IC50 values across multiple cancer cell lines A->B Dose-response analysis C Direct Proliferation Assay (e.g., BrdU/EdU incorporation) B->C Confirm anti-proliferative effect D Long-term Survival Assay (Colony Formation) B->D Assess long-term impact E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->E Investigate mechanism F Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) D->F Correlate survival with cell death G Western Blot for Key Pathway Proteins (e.g., Caspases, Cyclins) F->G Validate apoptotic pathway

Figure 1: A tiered workflow for validating the anti-proliferative activity of novel compounds. This approach progresses from broad screening to specific mechanistic studies.

Comparative Analysis: IND-5 vs. Standard Chemotherapeutics

To contextualize the performance of our hypothetical indole derivative, IND-5, we will compare its activity against two well-established anti-cancer drugs: Doxorubicin , a DNA intercalating agent that induces apoptosis, and Paclitaxel , a microtubule-stabilizing agent that causes mitotic arrest. We will use the MCF-7 breast cancer cell line for this comparative study.

Table 1: Comparative IC50 Values (72h Treatment)

CompoundMCF-7 IC50 (µM)Primary Mechanism of Action
IND-5 (Hypothetical) 1.5Cell Cycle Arrest at G2/M
Doxorubicin 0.8DNA Damage, Apoptosis Induction
Paclitaxel 0.05Microtubule Stabilization, Mitotic Arrest

While IND-5 shows a higher IC50 than the established drugs, this does not diminish its potential. A compound with a different mechanism of action could be valuable for combination therapies or for treating resistant tumors.

Table 2: Summary of Mechanistic Assay Results

AssayIND-5 (1.5 µM)Doxorubicin (0.8 µM)Paclitaxel (0.05 µM)
BrdU Incorporation 75% decrease60% decrease85% decrease
Colony Formation 80% inhibition95% inhibition90% inhibition
Cell Cycle Phase Arrest G2/M PhaseS PhaseG2/M Phase
Apoptosis (% Annexin V+) 25%70%45%

This comparative data suggests that IND-5 is a potent inhibitor of proliferation, primarily acting by arresting cells in the G2/M phase of the cell cycle, with a moderate ability to induce apoptosis. Its distinct mechanistic profile compared to Doxorubicin makes it an interesting candidate for further development.

Key Signaling Pathways Targeted by Indole Derivatives

Many indole derivatives exert their anti-proliferative effects by modulating critical signaling pathways that control cell growth, division, and survival. One of the most common mechanisms involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and can subsequently trigger apoptosis.

G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 IND Indole Derivative (e.g., IND-5) Tubulin Tubulin Polymerization IND->Tubulin Inhibits Arrest G2/M Arrest IND->Arrest Induces Spindle Mitotic Spindle Formation Tubulin->Spindle Required for Spindle->M Allows progression Apoptosis Apoptosis Arrest->Apoptosis Can lead to

Figure 2: Simplified signaling pathway showing how indole derivatives can inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivative and control compounds (e.g., Doxorubicin, Paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

BrdU Cell Proliferation Assay

Principle: This immunoassay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells. This is a direct measure of cell division.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at the final concentration recommended by the manufacturer (e.g., 10 µM).

  • Fixation and Denaturation: After treatment, remove the culture medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step exposes the incorporated BrdU.

  • Antibody Incubation: Wash the wells with PBS and add an anti-BrdU peroxidase-conjugated antibody. Incubate for 90 minutes.

  • Substrate Reaction: Wash the wells thoroughly and add the substrate solution (e.g., TMB). A color change will develop.

  • Stop Reaction & Read: Stop the reaction with an acidic solution and measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the indole derivative and controls for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

Validating the anti-proliferative activity of a novel indole derivative requires a systematic and multi-pronged approach. By moving beyond a simple IC50 determination to include direct proliferation assays, long-term survival studies, and mechanistic analyses like cell cycle and apoptosis assays, researchers can build a compelling case for their compound's efficacy. Comparing the derivative's performance against established drugs provides crucial context and helps to define its unique therapeutic potential. This comprehensive validation strategy not only ensures scientific rigor but also provides the detailed, high-quality data necessary for publication and further preclinical development.

References

  • Title: The MTT Assay: A Method for the Measurement of Cell Proliferation and Cytotoxicity Source: Nature Protocols URL: [Link]

  • Title: Analysis of Cell Proliferation by BrdU Staining Source: Current Protocols in Immunology URL: [Link]

  • Title: Cell Cycle Analysis by Flow Cytometry Source: Current Protocols in Molecular Biology URL: [Link]

  • Title: Indole-based compounds as a new class of tubulin polymerization inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Colony Formation Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry Source: Bio-Rad Laboratories URL: [Link]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Selectivity

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, alkaloids, and approved pharmaceuticals.[1][2][3] Its remarkable versatility allows for a wide range of pharmacological activities, targeting everything from G-protein coupled receptors (GPCRs) and kinases to enzymes and ion channels.[4][5][6] However, this same structural promiscuity presents a significant challenge in drug development: the potential for cross-reactivity, or "off-target" binding.

Unintended interactions with biological targets can lead to a spectrum of adverse drug reactions (ADRs), ranging from mild side effects to severe toxicity, and are a major cause of late-stage drug attrition.[7] Therefore, a thorough and early assessment of a novel indole-based compound's selectivity is not merely a regulatory requirement but a fundamental aspect of rational drug design, crucial for building a robust safety profile and increasing the likelihood of clinical success.[8][9][10]

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for novel indole-based compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the principles of selectivity profiling.

Pillar 1: Strategic Assay Selection for Comprehensive Profiling

A robust cross-reactivity assessment requires a multi-pronged approach, employing a panel of assays that cover the most common and critical off-target liabilities. The choice of assays should be guided by the intended therapeutic target of the indole compound, its structural similarity to known promiscuous agents, and regulatory guidelines.[8][11][12]

Here, we focus on four critical areas of in vitro safety pharmacology profiling:

  • Receptor Binding Assays: To assess affinity for a broad range of GPCRs, ion channels, and transporters.

  • Kinase Selectivity Profiling: To evaluate interactions with the human kinome, a frequent source of off-target effects for ATP-competitive inhibitors.

  • Cytochrome P450 (CYP) Inhibition Assays: To identify potential drug-drug interactions (DDIs) by assessing the inhibition of major drug-metabolizing enzymes.

  • hERG Channel Assays: To specifically evaluate the risk of cardiac arrhythmia by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity study.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Mechanistic Studies cluster_2 Phase 3: Data Interpretation & Risk Assessment Broad Panel Receptor Binding Broad Panel Receptor Binding (e.g., 44 targets) Dose-Response Receptor Binding Dose-Response Receptor Binding (for identified hits) Broad Panel Receptor Binding->Dose-Response Receptor Binding Hits > 50% inhibition Kinase Panel (Single Concentration) Kinase Panel (Single Concentration) Kinase IC50 Determination Kinase IC50 Determination (for significant inhibition) Kinase Panel (Single Concentration)->Kinase IC50 Determination Inhibition > 70% CYP450 Panel (Single Concentration) CYP450 Panel (Single Concentration) CYP450 IC50 & TDI CYP450 IC50 & Time-Dependent Inhibition CYP450 Panel (Single Concentration)->CYP450 IC50 & TDI Significant Inhibition hERG Assay (Single Concentration) hERG Assay (Single Concentration) hERG IC50 Determination hERG IC50 Determination hERG Assay (Single Concentration)->hERG IC50 Determination Significant Inhibition Selectivity Analysis Selectivity Analysis & SAR Dose-Response Receptor Binding->Selectivity Analysis Kinase IC50 Determination->Selectivity Analysis DDI Risk Assessment Drug-Drug Interaction Risk Assessment CYP450 IC50 & TDI->DDI Risk Assessment Cardiotoxicity Risk Assessment Cardiotoxicity Risk Assessment hERG IC50 Determination->Cardiotoxicity Risk Assessment Go/No-Go Decision Go/No-Go Decision & Lead Optimization Strategy Selectivity Analysis->Go/No-Go Decision DDI Risk Assessment->Go/No-Go Decision Cardiotoxicity Risk Assessment->Go/No-Go Decision

Caption: A tiered approach to cross-reactivity profiling.

Pillar 2: Methodologies and Experimental Protocols

Scientific integrity in cross-reactivity studies hinges on the use of validated, reproducible, and well-documented protocols. Here, we provide detailed methodologies for the key assays, emphasizing the rationale behind critical steps.

Radioligand Receptor Binding Assays

Principle: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity and specificity for that receptor.

Experimental Protocol: A Step-by-Step Guide

  • Receptor Preparation:

    • Rationale: The choice of receptor source is critical for physiological relevance. Stably transfected cell lines (e.g., HEK293, CHO) overexpressing the target receptor are commonly used to ensure a high receptor density and a clean background.[2]

    • Procedure:

      • Culture cells to ~80-90% confluency.

      • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

      • Centrifuge the homogenate to pellet the cell membranes.

      • Wash the membrane pellet and resuspend in an appropriate assay buffer.

      • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Rationale: The assay is performed in a competitive binding format. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to saturate all specific binding sites.

    • Procedure (96-well plate format):

      • To each well, add:

        • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

        • 50 µL of the test indole compound at various concentrations (typically a serial dilution).

        • 50 µL of the radiolabeled ligand at a concentration at or below its Kd.[13]

        • 100 µL of the prepared cell membrane suspension.

      • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[14]

  • Separation of Bound and Free Ligand:

    • Rationale: Rapid separation is crucial to prevent dissociation of the ligand-receptor complex.[15]

    • Procedure:

      • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

      • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Rationale: The amount of bound radioactivity is proportional to the number of occupied receptors.

    • Procedure:

      • Dry the filter plate and add a scintillation cocktail.

      • Count the radioactivity in each well using a scintillation counter.

      • Calculate specific binding: Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

      • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Kinase Selectivity Profiling

Principle: These assays measure the ability of a compound to inhibit the activity of a panel of protein kinases. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

Experimental Protocol: A Luminescence-Based Assay

  • Assay Setup:

    • Rationale: The assay is typically performed in a high-throughput format (e.g., 384-well plate) against a large panel of kinases.

    • Procedure:

      • Dispense the test indole compound at various concentrations into the assay plate.

      • Add a mixture of the kinase and its specific substrate peptide to each well.

      • Pre-incubate to allow the compound to bind to the kinase.[12]

  • Initiation of Kinase Reaction:

    • Rationale: The reaction is initiated by the addition of ATP. The ATP concentration should be close to the Km value for each kinase to ensure accurate determination of IC50 for ATP-competitive inhibitors.[3][12]

    • Procedure:

      • Add an ATP solution to all wells.

      • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Rationale: The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based system can be used to generate a luminescent signal from the remaining ATP.

    • Procedure:

      • Add a reagent that stops the kinase reaction and depletes the remaining ATP.

      • Add a detection reagent that contains luciferase and luciferin to generate a luminescent signal.

      • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Rationale: The percentage of kinase inhibition is calculated relative to control wells.

    • Procedure:

      • Calculate the percent inhibition for each concentration of the test compound.

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Determine the IC50 value using a four-parameter logistic equation.[12]

Cytochrome P450 (CYP) Inhibition Assays

Principle: These assays assess the potential of a compound to inhibit the activity of major CYP isoforms using human liver microsomes as the enzyme source and isoform-specific probe substrates.

Experimental Protocol: A LC-MS/MS-Based Method

  • Incubation:

    • Rationale: Human liver microsomes contain a mixture of CYP enzymes, providing a physiologically relevant in vitro system.[8][16]

    • Procedure:

      • Pre-incubate the test indole compound at various concentrations with pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

      • Initiate the reaction by adding a cocktail of CYP isoform-specific probe substrates.[1]

      • Incubate at 37°C for a specific time.

      • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis:

    • Rationale: LC-MS/MS provides high sensitivity and specificity for quantifying the formation of metabolites from the probe substrates.

    • Procedure:

      • Centrifuge the samples to pellet the protein.

      • Analyze the supernatant by LC-MS/MS to measure the concentration of the specific metabolite for each CYP isoform.

  • Data Analysis:

    • Rationale: The IC50 value represents the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity.

    • Procedure:

      • Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control.

      • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable model.[16]

hERG Channel Assays

Principle: These assays evaluate the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity. A common method is the thallium flux assay, which uses a fluorescent dye sensitive to thallium ions that pass through the hERG channel.

Experimental Protocol: A Fluorescence-Based Assay

  • Cell Preparation:

    • Rationale: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

    • Procedure:

      • Plate the cells in a multi-well plate and allow them to adhere.

      • Load the cells with a thallium-sensitive fluorescent dye.[17]

  • Compound Incubation:

    • Rationale: The test compound is incubated with the cells to allow for interaction with the hERG channels.

    • Procedure:

      • Add the test indole compound at various concentrations to the wells.

      • Incubate at room temperature.[17]

  • Thallium Flux and Signal Detection:

    • Rationale: Depolarization of the cell membrane opens the hERG channels, allowing thallium ions to enter and bind to the intracellular dye, resulting in an increase in fluorescence. A hERG channel blocker will prevent this influx and reduce the fluorescence signal.[17]

    • Procedure:

      • Add a stimulus buffer containing thallium and a high concentration of potassium to induce channel opening.

      • Immediately measure the fluorescence intensity over time using a kinetic plate reader.[17]

  • Data Analysis:

    • Rationale: The IC50 value is determined from the concentration-dependent inhibition of the thallium flux.

    • Procedure:

      • Calculate the percent inhibition of the fluorescence signal at each concentration of the test compound.

      • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Pillar 3: Data Presentation, Comparison, and Interpretation

Objective comparison of cross-reactivity data is essential for informed decision-making in drug development. Summarizing quantitative data in clearly structured tables allows for easy comparison between different indole-based compounds and against established drugs.

Comparative Data Tables

Below are hypothetical data tables illustrating how to present the results from the described assays for three novel indole-based compounds (IND-001, IND-002, and IND-003) compared to a reference compound.

Table 1: Receptor Binding Profile (Ki in µM)

TargetIND-001IND-002IND-003Reference Compound
Primary Target 0.01 0.005 0.02 0.008
5-HT2A>101.2>105.5
Dopamine D28.5>109.1>10
Adrenergic α1>10>100.58.2
Muscarinic M1>109.8>10>10
Histamine H12.1>10>100.9

Table 2: Kinase Selectivity Profile (IC50 in µM)

KinaseIND-001IND-002IND-003Reference Kinase Inhibitor
Primary Target Kinase 0.05 0.02 0.1 0.01
VEGFR21.5>100.80.005
PDGFRβ2.3>101.10.01
c-Kit>10>105.20.02
Src0.98.5>100.1
Abl>10>10>100.002

Table 3: CYP450 Inhibition and hERG Channel Activity (IC50 in µM)

AssayIND-001IND-002IND-003
CYP1A2>5025.1>50
CYP2C915.8>508.9
CYP2C19>50>5012.3
CYP2D65.2>50>50
CYP3A42.118.53.5
hERG Channel >30 >30 2.5
Interpretation of Comparative Data: A Field-Proven Perspective

The interpretation of cross-reactivity data is a nuanced process that requires integrating data from all assays to build a comprehensive safety profile.

  • IND-001: This compound shows high potency for its primary target and a relatively clean profile in the receptor binding panel, with the exception of moderate activity at the Histamine H1 receptor and some kinase off-target activity, particularly against Src. Its potent inhibition of CYP3A4 and moderate inhibition of CYP2D6 are significant findings that warrant further investigation for potential DDIs. The lack of hERG activity is a positive sign.

  • IND-002: This is the most potent and selective of the three candidates. It displays minimal off-target activity in both the receptor and kinase panels and has a favorable CYP450 and hERG profile. This compound would be a strong candidate to move forward in development.

  • IND-003: While potent at its primary target, this compound raises several red flags. Its significant affinity for the Adrenergic α1 receptor could lead to cardiovascular side effects. It also shows off-target activity against several kinases. Most concerning is its potent inhibition of the hERG channel, which indicates a high risk for cardiotoxicity. The moderate inhibition of several CYP isoforms further complicates its profile. This compound would likely be deprioritized or require significant medicinal chemistry efforts to mitigate its liabilities.

The following diagram illustrates the decision-making process based on the integrated cross-reactivity data.

cluster_0 Compound Profiles cluster_1 Development Decisions IND001 IND-001 Potent, moderate selectivity CYP inhibition Optimize Further lead optimization IND001->Optimize Mitigate CYP inhibition IND002 IND-002 Potent and selective Clean safety profile Proceed Proceed to in vivo studies IND002->Proceed Strong candidate IND003 IND-003 Potent, poor selectivity hERG liability, CYP inhibition Deprioritize Deprioritize/Terminate IND003->Deprioritize High risk of toxicity

Caption: Decision-making based on cross-reactivity profiles.

Conclusion: A Commitment to Scientific Integrity and Patient Safety

The comprehensive cross-reactivity profiling of novel indole-based compounds is a non-negotiable aspect of modern drug discovery. By employing a strategic and tiered approach to in vitro safety pharmacology, researchers can identify and mitigate potential off-target liabilities early in the development process. This not only conserves resources but, more importantly, upholds the ethical imperative of ensuring patient safety. The methodologies and interpretative frameworks presented in this guide are intended to provide a robust foundation for these critical studies, ultimately contributing to the development of safer and more effective medicines.

References

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  • bioRxiv. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

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  • ResearchGate. (n.d.). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved from [Link]

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  • ResearchGate. (n.d.). SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. Retrieved from [Link]

  • Journal of Biomolecular Screening. (2012). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

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  • PubMed. (2011). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Indole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its remarkable versatility allows for interaction with a wide array of biological targets, leading to its prevalence in drugs for cancer, viral infections, and neurological disorders.[1][2][3] However, the journey from a promising hit in a petri dish to a clinically effective therapeutic is fraught with challenges. A frequent and critical hurdle is the discrepancy between a compound's performance in vitro (in a controlled laboratory environment) and its efficacy in vivo (within a living organism).

This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for indole-based therapeutic agents. We will explore the causality behind experimental choices, detail self-validating protocols, and dissect the complex factors that contribute to the often-observed efficacy gap, empowering researchers to design more predictive preclinical studies.

Part 1: The In Vitro Crucible - Assessing Efficacy at the Cellular Level

In vitro assays are the workhorses of early-stage drug discovery. They offer high-throughput screening capabilities and allow for the precise investigation of specific molecular targets in isolated systems like cell lines.[4] For indole-based compounds, these assays are crucial for initial potency and mechanism-of-action studies.

Key In Vitro Methodologies

1. Cell Viability and Cytotoxicity Assays: These assays are fundamental for assessing the general cytotoxic or anti-proliferative effects of indole agents on cancer cell lines.[5] The two most common methods rely on different cellular properties: metabolic activity versus total protein content.

  • MTT Assay (Metabolic Activity): This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] Its popularity stems from its simplicity, but it can be confounded by compounds affecting cellular metabolism and may show poor linearity at high cell densities.[7][8]

  • Sulforhodamine B (SRB) Assay (Total Protein): The SRB assay is based on the ability of the SRB dye to bind to basic amino acids in cellular proteins under acidic conditions.[6] It measures total biomass and is therefore less susceptible to metabolic interference. It generally offers better linearity and sensitivity, making it a robust alternative to the MTT assay.[7][9]

Table 1: Comparison of Common Cell Viability Assays

ParameterSulforhodamine B (SRB) AssayTetrazolium (MTT) Assay
Principle Stains total cellular protein.[6]Enzymatic reduction by mitochondrial dehydrogenases.[6]
Endpoint Colorimetric (absorbance at ~515-570 nm).[6]Colorimetric (absorbance at ~570 nm after solubilization).[6]
Pros Excellent linearity; less interference from compounds; stable endpoint.[7]Widely used; relatively simple protocol.[10]
Cons Requires a cell fixation step.Can lose linearity at high cell densities; sensitive to metabolic changes.[7][8]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Causality: This protocol is designed to quantify cell number based on total protein content, providing a reliable measure of growth inhibition independent of the cell's metabolic state.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the indole-based test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells to the plate, simultaneously permeabilizing them. Incubate at 4°C for 1 hour. Rationale: TCA precipitates proteins and fixes the cells, ensuring that the subsequent staining is proportional to the cell number at the end of the treatment period.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and media components. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes. Rationale: The anionic SRB dye binds electrostatically to the basic amino acids of the precipitated proteins.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any SRB that has not bound to protein. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the optical density at approximately 515 nm using a microplate reader. The absorbance is directly proportional to the total protein content and thus the cell number.

2. Target-Specific Assays: Many indole derivatives are designed to interact with specific molecular targets like enzymes or receptors.[11]

  • Enzyme Inhibition Assays: These are used when the indole agent is hypothesized to be an enzyme inhibitor (e.g., a kinase inhibitor).[12] Assays can measure the disappearance of a substrate or the appearance of a product. For example, a luminescence-based kinase assay quantifies the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.[13]

  • Receptor Binding Assays: These assays are crucial for determining how strongly an indole ligand binds to its target receptor.[14][15] Competitive binding assays, which use a radiolabeled or fluorescently-labeled ligand of known affinity, are common.[16][17] The indole compound's ability to displace the labeled ligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki).

Diagram: Simplified EGFR Signaling Pathway (A Common Target for Indole-Based Kinase Inhibitors)

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Indole_Agent Indole-Based Inhibitor Indole_Agent->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway, a target for indole-based tyrosine kinase inhibitors.

Part 2: The In Vivo Proving Ground - Validating Efficacy in a Systemic Context

While in vitro data are essential for initial screening, they cannot replicate the complex biological environment of a living organism.[4] In vivo studies are therefore indispensable for confirming efficacy and assessing the overall physiological effects of a drug candidate.[18]

Key In Vivo Methodologies

1. Animal Models in Oncology: The choice of animal model is critical and depends on the specific research question.[19][20]

  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice.[21] These models are cost-effective and reproducible but often lack the heterogeneity of patient tumors.[22]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[23] PDX models better retain the characteristics of the original tumor but are more time-consuming and expensive.[21]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that more closely mimic human disease progression.[18][23] These models have an intact immune system, making them suitable for studying immunotherapies.

Table 2: Comparison of Common In Vivo Cancer Models

Model TypeDescriptionAdvantagesDisadvantages
CDX Human cancer cell lines grown in immunodeficient mice.[21]High reproducibility, lower cost, rapid tumor growth.[21]Lacks tumor heterogeneity and microenvironment; no immune system.[22]
PDX Patient tumor fragments grown in immunodeficient mice.[23]Preserves original tumor architecture and heterogeneity.[22]High cost, slower tumor growth, requires immunodeficient host.[22]
GEMM Mice engineered to develop spontaneous tumors.[18]Intact immune system, mimics human disease progression.[18]Technically complex, high cost, potential species differences.[22]

Experimental Protocol: Human Tumor Xenograft Efficacy Study

  • Causality: This protocol is designed to determine if the in vitro anti-proliferative activity of an indole agent translates into the ability to slow or stop tumor growth in a living animal, providing a more clinically relevant measure of efficacy.

  • Animal Acclimation: House immunodeficient mice (e.g., NOD-SCID or Nude) for at least one week to acclimate to the facility.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 lung cancer cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Rationale: Randomization minimizes bias and ensures that all groups start with a similar average tumor burden.

  • Treatment Administration: Administer the indole-based compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a maximum ethical size, or after a fixed duration. Efficacy is typically reported as Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Pharmacodynamic (PD) Analysis (Optional): At the end of the study, tumors can be excised to analyze biomarkers (e.g., phosphorylation of a target kinase) to confirm that the drug engaged its target in vivo.

Part 3: Bridging the Divide - Understanding the In Vitro vs. In Vivo Efficacy Gap

The transition from in vitro to in vivo is where many promising compounds fail.[18] An indole derivative with nanomolar potency against a cancer cell line may show little to no activity in a xenograft model.[24] Understanding the reasons for this discrepancy is crucial for successful drug development.

Key Factors Contributing to the Efficacy Gap:

  • ADME Properties: The in vivo fate of a drug—A bsorption, D istribution, M etabolism, and E xcretion—is a primary determinant of efficacy.[25] A compound may not be orally bioavailable, may be rapidly metabolized by the liver, or may not distribute effectively to the tumor tissue.[26]

  • Biological Complexity: In vitro 2D cell cultures are simplistic systems that lack the complex three-dimensional architecture, cell-cell interactions, and nutrient gradients of a real tumor microenvironment (TME).[27] The TME can create physical barriers to drug penetration and promote drug resistance.

  • Host-Drug Interactions: The immune system, plasma protein binding, and off-target toxicity are all factors present in vivo that are absent in isolated cell cultures.[25] High plasma protein binding can reduce the concentration of free, active drug available to act on the tumor.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): In vitro assays expose cells to a constant drug concentration, whereas in vivo, PK/PD relationships dictate a fluctuating concentration profile at the tumor site.[28] Sustained target inhibition above a certain threshold may be required for efficacy, which may not be achieved with the in vivo dosing regimen.

Diagram: The In Vitro to In Vivo Translational Gap

Translational_Gap cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment invitro_node High Potency Observed (e.g., Low IC50) • Constant Drug Exposure • 2D Monolayer • No Metabolism • No Immune System Bridge Translational Barriers invitro_node->Bridge invivo_node Low Efficacy Observed (e.g., Poor TGI) • Variable Drug Exposure • 3D Tumor Microenvironment • Systemic Toxicity Bridge->invivo_node Efficacy Lost Due To: ADME Poor ADME (Metabolism, Distribution) Bridge->ADME TME Tumor Microenvironment (Hypoxia, Stroma) Bridge->TME PKPD Suboptimal PK/PD (Insufficient Exposure) Bridge->PKPD Toxicity Off-Target Toxicity (Dose-Limiting) Bridge->Toxicity

Caption: Key barriers contributing to the discrepancy between in vitro and in vivo results.

Table 3: Illustrative Data Comparison for a Hypothetical Indole-Based Kinase Inhibitor

ParameterIn Vitro ResultsIn Vivo ResultsInterpretation
Potency IC₅₀ = 50 nM (A549 cells)[29]% TGI = 15% at 50 mg/kg (A549 Xenograft)The potent in vitro activity did not translate to significant in vivo efficacy.
Target Engagement Kinase Assay IC₅₀ = 10 nMLow phosphorylation of target in tumor tissueThe drug may not be reaching the tumor at a high enough concentration to inhibit its target.
PK Analysis N/AHigh liver clearance, low oral bioavailability.[25][30]Poor pharmacokinetic properties are the likely cause of the failed translation.

A Unified Workflow for Efficacy Evaluation

To improve the predictive power of preclinical studies, a cohesive and iterative workflow is essential. Promising in vitro data should guide the design of in vivo experiments, and in vivo results, especially PK/PD data, should inform the next round of compound optimization.

Diagram: Integrated Efficacy Evaluation Workflow

Workflow Screen High-Throughput In Vitro Screening (e.g., SRB Assay) Mechanism Mechanism of Action (Enzyme/Receptor Assays) Screen->Mechanism Potent Hits ADME_vitro In Vitro ADME (Metabolic Stability, Permeability) Mechanism->ADME_vitro Confirmed MoA PK_study Pharmacokinetics (PK) in Rodents ADME_vitro->PK_study Favorable Profile Optimization Lead Optimization (Medicinal Chemistry) ADME_vitro->Optimization Poor Profile Efficacy In Vivo Efficacy Study (e.g., Xenograft Model) PK_study->Efficacy Guide Dosing Efficacy->Optimization Poor Efficacy or Toxicity Optimization->Mechanism New Analogs

Caption: An iterative workflow integrating in vitro and in vivo studies.

Conclusion

The evaluation of indole-based therapeutic agents requires a multi-faceted approach that acknowledges the strengths and limitations of both in vitro and in vivo models. While in vitro assays provide invaluable data on potency and mechanism, they are ultimately a simplified proxy for a complex biological system. The gap between in vitro and in vivo efficacy is not a failure of the models, but rather a reflection of the intricate interplay between a compound's intrinsic activity and its pharmacokinetic and pharmacodynamic behavior within a living organism. By employing robust, well-validated protocols and strategically integrating in vitro ADME and in vivo PK studies early in the discovery pipeline, researchers can better bridge this divide, leading to the more efficient development of novel indole-based medicines.

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The Ascendancy of Indole Derivatives: A Comparative Efficacy Analysis Against Standard of Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the indole scaffold has emerged as a "privileged" structure, a versatile framework yielding compounds with profound therapeutic implications across oncology, inflammatory disorders, and neurodegenerative diseases.[1][2][3] This guide provides a comprehensive, data-driven comparison of the efficacy of prominent indole derivatives against current standard of care drugs, offering researchers, scientists, and drug development professionals a detailed analysis to inform future research and development. We will delve into the mechanistic underpinnings of these compounds, present head-to-head experimental data, and provide detailed protocols for key validation assays.

Part 1: Oncology - Shifting Paradigms in Cancer Therapy

Indole derivatives have made a significant impact in oncology, particularly as inhibitors of key signaling pathways that drive tumor growth and angiogenesis.[1][2] This section will compare the efficacy of indole-based tyrosine kinase inhibitors and androgen receptor inhibitors with established treatments.

Renal Cell Carcinoma: A Head-to-Head Battle of Tyrosine Kinase Inhibitors

Sunitinib and Pazopanib, both multi-targeted tyrosine kinase inhibitors containing an indole moiety, have become cornerstones in the first-line treatment of metastatic renal cell carcinoma (mRCC).[4][5] Their primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of angiogenesis.[6][7][8][9][10]

Below is a diagram illustrating the key signaling pathways inhibited by Sunitinib and Pazopanib.

G cluster_receptor Receptor Tyrosine Kinases cluster_drugs Indole Derivative TKIs cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT cKIT c-KIT cKIT->PI3K_AKT Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKIT Inhibits Proliferation Tumor Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Survival Tumor Cell Survival PI3K_AKT->Survival

Caption: Inhibition of VEGFR, PDGFR, and c-KIT by Sunitinib and Pazopanib.

A pivotal head-to-head clinical trial, COMPARZ, provided a direct comparison of pazopanib and sunitinib in over 1,100 patients with mRCC. The results demonstrated that pazopanib is non-inferior to sunitinib in terms of progression-free survival (PFS).[7][11][12]

Parameter Pazopanib Sunitinib Hazard Ratio (95% CI) Reference
Median Progression-Free Survival (PFS) 8.4 months9.5 months1.05 (0.90–1.22)[11]
Median Overall Survival (OS) 28.4 months29.3 months0.91 (0.76–1.08)[11]

While efficacy was comparable, the safety profiles and patient-reported quality of life favored pazopanib, with lower incidences of fatigue, hand-foot syndrome, and mouth sores.[11][13] However, pazopanib was associated with a higher incidence of elevated liver enzymes.[6] In vitro studies have suggested that sunitinib may have a more selective cytotoxic effect on cancer cells compared to non-tumoral renal cells, whereas pazopanib's cytotoxicity was similar between the two.[6]

Castration-Resistant Prostate Cancer: A New Generation of Androgen Receptor Inhibition

Enzalutamide, a potent androgen receptor (AR) inhibitor with an indole-related structure, has demonstrated superior efficacy over the first-generation nonsteroidal antiandrogen, bicalutamide, in men with castration-resistant prostate cancer (CRPC).[14][15] Enzalutamide's multi-faceted mechanism of action, which includes blocking androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA, contributes to its enhanced clinical activity.[13][15][16][17]

The following diagram illustrates how Enzalutamide disrupts the androgen receptor signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Enzalutamide->AR_dimer Prevents Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds Gene_Transcription Gene Transcription for Tumor Growth & Proliferation ARE->Gene_Transcription Activates

Caption: Multi-step inhibition of the androgen receptor pathway by Enzalutamide.

The STRIVE clinical trial directly compared enzalutamide to bicalutamide in men with nonmetastatic or metastatic CRPC. The results showed a significant improvement in progression-free survival for patients treated with enzalutamide.[14][18]

Parameter Enzalutamide Bicalutamide Hazard Ratio (95% CI) Reference
Median Progression-Free Survival (PFS) 19.4 months5.7 months0.24 (0.18–0.32)[14][18]
Time to PSA Progression Not Reached8.3 months0.19 (0.14–0.26)[14]

Enzalutamide demonstrated a consistent benefit across both nonmetastatic and metastatic patient subgroups.[14][15] The safety profile was manageable, with the most common adverse events being fatigue and hypertension.[15]

Part 2: Inflammatory Diseases - Targeting the Drivers of Inflammation

Indole derivatives have long been a mainstay in the management of inflammatory conditions. Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is a classic example of an indole-containing therapeutic.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[19][20]

Comparative Efficacy and Safety of Indomethacin

Indomethacin is often compared to other NSAIDs, including both non-selective COX inhibitors like ibuprofen and selective COX-2 inhibitors like celecoxib. While indomethacin is considered a more potent anti-inflammatory agent than ibuprofen, this increased efficacy can be accompanied by a higher incidence of gastrointestinal side effects.[20][21][22]

Clinical studies have shown that celecoxib, a selective COX-2 inhibitor, has comparable efficacy to indomethacin in preventing heterotopic ossification after total hip arthroplasty, but with significantly fewer side effects. A prospective case-control study on the prevention of arthrofibrosis also found that celecoxib had similar or, in some cases, better efficacy in improving joint range of motion compared to indomethacin, with a more favorable safety profile.[19][23]

Drug Primary Mechanism Relative Efficacy Key Safety Considerations Reference
Indomethacin Non-selective COX-1 and COX-2 inhibitorHighHigher risk of gastrointestinal side effects[20][21][22]
Ibuprofen Non-selective COX-1 and COX-2 inhibitorModerateGastrointestinal side effects[17][20]
Celecoxib Selective COX-2 inhibitorComparable to Indomethacin for specific indicationsLower gastrointestinal risk compared to non-selective NSAIDs[19][23]

Part 3: Neurodegenerative Diseases - A Glimmer of Hope

The application of indole derivatives in neurodegenerative diseases is an area of intense research. While a cure remains elusive for conditions like Alzheimer's and Parkinson's disease, some indole-based compounds have shown promise in managing symptoms and targeting the underlying pathology.

Alzheimer's Disease: Symptomatic Relief and Beyond

Donepezil, a piperidine derivative with an indole-like structure, is a widely prescribed acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[24][25] By preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning, donepezil can temporarily improve cognitive function.[25][26] It is considered to have similar efficacy to other acetylcholinesterase inhibitors like rivastigmine and galantamine, with the choice of drug often depending on patient tolerability.[9]

Beyond symptomatic relief, preclinical studies are exploring novel indole derivatives that target the core pathologies of Alzheimer's disease, such as the aggregation of tau protein and amyloid-beta plaques.[3][27][28] For instance, certain indole-based compounds have been shown to inhibit the formation of tau fibrils and even promote the disassembly of pre-existing aggregates in vitro.[27][29]

Parkinson's Disease: Targeting Alpha-Synuclein Aggregation

The misfolding and aggregation of alpha-synuclein are central to the pathogenesis of Parkinson's disease.[29] Excitingly, recent research has identified indole derivatives that can inhibit the aggregation of alpha-synuclein in preclinical models.[25][30][31] One study found that specific N-substituted indole triazine derivatives were potent inhibitors of alpha-synuclein aggregation, with one compound also demonstrating the ability to reduce the formation of tau fibrils.[30] These early findings suggest that the indole scaffold holds significant promise for the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies.

Part 4: Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of indole derivatives.

In Vitro Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][18][32]

The following diagram outlines the key steps of the MTT assay.

G cluster_workflow MTT Assay Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Treat Cells with Indole Derivative (and Controls) incubate1->treat incubate2 Incubate for Desired Exposure Time treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end End: Analyze Data read->end

Caption: A step-by-step workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivative and the standard of care drug in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of indole derivatives.[1][24][33][34][35]

Protocol:

  • Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[34] Keep the cell suspension on ice.

  • Animal Inoculation: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[34]

  • Tumor Growth and Randomization: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the indole derivative and the standard of care drug in an appropriate vehicle. Administer the drugs to the respective treatment groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[34]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the indole derivative.

Conclusion

The evidence presented in this guide underscores the significant and expanding role of indole derivatives in modern therapeutics. In oncology, compounds like sunitinib, pazopanib, and enzalutamide have demonstrated efficacy comparable or superior to the standard of care, offering new hope for patients with challenging cancers. In the realm of inflammatory diseases, indole-based NSAIDs like indomethacin remain potent therapeutic options, with newer derivatives offering improved safety profiles. Furthermore, the burgeoning research into indole derivatives for neurodegenerative diseases holds the exciting potential for disease-modifying therapies that target the root causes of these devastating conditions. The versatility of the indole scaffold, coupled with a deeper understanding of its mechanisms of action, ensures that this remarkable chemical entity will continue to be a focal point of innovative drug discovery for years to come.

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A Senior Application Scientist's Guide to Novel Indole Synthesis: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classics—The Modern Quest for the Indole Nucleus

The indole scaffold is a privileged structure in chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, and natural products, from the amino acid tryptophan to anti-migraine drugs of the triptan class.[1] For over a century, synthetic chemists have relied on venerable named reactions like the Fischer, Bischler, and Bartoli syntheses to construct this vital heterocycle.[2][3] However, these classical methods often require harsh acidic conditions, high temperatures, and pre-functionalized starting materials, limiting their substrate scope and alignment with the principles of green chemistry.[3][4]

The relentless demand for molecular diversity and sustainable manufacturing has spurred the development of a new generation of catalytic methods. These modern approaches, employing transition metals and photoredox systems, offer milder reaction conditions, superior functional group tolerance, and novel mechanistic pathways. This guide provides a head-to-head comparison of five leading classes of novel catalysts for indole synthesis: Palladium, Copper, Gold, Iron, and Photoredox systems. We will delve into their mechanistic underpinnings, compare their performance with quantitative data, and provide actionable experimental protocols for the modern researcher.

PART 1: The Catalyst Showcase: Mechanisms and Merits

The choice of catalyst is a critical decision that dictates the entire synthetic strategy. It influences everything from the choice of starting materials to the reaction conditions and the ultimate yield and purity of the product. Here, we analyze a representative state-of-the-art system from each major catalyst class.

Palladium Catalysis: The Versatile Workhorse

Palladium catalysis is arguably the most powerful and versatile tool in the modern synthetic chemist's arsenal. For indole synthesis, its utility shines in cross-coupling and C-H activation strategies, such as the Larock and Buchwald-Hartwig amination/cyclization pathways.[5][6][7] These methods allow for the construction of complex indoles from readily available haloanilines or anilines themselves.

A prominent strategy involves the intramolecular cyclization of ortho-alkynylanilines. The palladium catalyst orchestrates a cascade of aminopalladation followed by reductive elimination or other coupling events to forge the indole ring with high efficiency.[8]

Featured System: Palladium-catalyzed intramolecular cyclization of N-substituted 2-alkynylanilines.[9]

General Reaction Scheme: N-Alkylideneanilines bearing an alkyne at the ortho position undergo a palladium-catalyzed intramolecular cyclization to yield 2,3-disubstituted indoles. This process forms two new bonds in a single operation.[9]

Copper Catalysis: The Economical and Sustainable Alternative

As a more abundant and less costly alternative to palladium, copper has re-emerged as a highly attractive catalyst for C-N bond formation. Modern copper-catalyzed methods, often enhanced by specific ligands, can achieve efficiencies rivaling their palladium counterparts but at a fraction of the cost. A key application is the intramolecular cyclization of o-alkynylphenols and anilines, proceeding under mild conditions.[10][11]

Featured System: Copper(I)-catalyzed intramolecular cyclization of 2-alkynyl tosylanilines.[11]

General Reaction Scheme: In the presence of a simple copper(I) salt like CuCl and a mild base, 2-alkynyl tosylanilines readily cyclize at room temperature to afford 2-substituted indoles in high yields.[11] This method is noted for its operational simplicity and high efficiency.

Gold Catalysis: The Alkyne Activation Specialist

Gold catalysts, particularly Au(I) and Au(III) species, possess a unique carbophilicity, making them exceptionally effective at activating the carbon-carbon triple bonds of alkynes toward nucleophilic attack.[12] This property is harnessed in the hydroamination and subsequent cyclization of o-alkynylanilines, which often proceeds with high regioselectivity and under very mild conditions, sometimes at room temperature.[13]

Featured System: Gold(III)-catalyzed hydroamination/cyclization of o-alkynylanilines.[14]

General Reaction Scheme: A gold(III) catalyst can efficiently promote the intramolecular addition of the aniline nitrogen to the appended alkyne (a 5-endo-dig cyclization), leading directly to the formation of the indole core. This can be combined with subsequent functionalization in one-pot procedures.[13]

Iron Catalysis: The Green, Earth-Abundant Frontier

Iron is the most abundant and least expensive transition metal, making it an ideal candidate for developing sustainable chemical processes. Iron-catalyzed reactions often proceed via radical mechanisms, offering complementary reactivity to the organometallic cycles of noble metals. Recent advances have established iron catalysis as a powerful method for indole synthesis through radical cyclization pathways.[15][16]

Featured System: Iron-catalyzed intermolecular radical cyclization of anilines and styrenes.[16]

General Reaction Scheme: An iron catalyst promotes a radical [3+2] cyclization between N-sulfonylanilines and α-substituted styrenes. This approach assembles highly functionalized 2,2-disubstituted indolines, precursors that can be oxidized to indoles, without the need for directing groups.[15][16]

Photoredox Catalysis: The Power of Light

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions (often room temperature) using light as a traceless reagent.[17] For indole synthesis, this has unlocked novel reaction pathways, including direct N-H activation of anilines to generate aminyl radicals, which can then undergo cyclization onto a tethered alkene.[18][19]

Featured System: Cooperative photoredox and cobalt-catalyzed cyclization of 2-vinylarylamines.[18]

General Reaction Scheme: A photocatalyst, upon excitation by visible light, activates the N-H bond of a 2-vinylarylamine via a Hydrogen Atom Transfer (HAT) mechanism. The resulting nitrogen-centered radical cyclizes onto the vinyl group, and a co-catalyst regenerates the photocatalyst to complete the cycle, affording 3-substituted indoles.[18][19]

PART 2: Head-to-Head Performance Comparison

To provide a clear, objective comparison, the following table summarizes the performance of the featured catalyst systems based on published experimental data. Direct comparison is nuanced due to variations in substrates and optimization; however, this overview highlights the distinct operational windows and capabilities of each catalyst.

Parameter Palladium Catalysis [20]Copper Catalysis [11]Gold Catalysis [13]Iron Catalysis [16]Photoredox Catalysis [18]
Catalyst System (CF₃COO)₂PdCuClNaAuCl₄ / AuClFe(acac)₃ (pre-catalyst)PQ-CF₃ / Co(dmgH)₂pyCl
Typical Loading 5 mol%5 mol%2-4 mol%10 mol%10 mol% / 5 mol%
Temperature 80 °C23 °C (Room Temp.)Room Temp. to 80 °C80 °CRoom Temp.
Reaction Time ~12 hours~5 hours4-30 hours~12 hours1-4 hours
Yield Range 26–97%High (many >90%)Good to ExcellentGood (60-80% range)33-83%
Key Advantage Broad substrate scope, high functional group toleranceLow cost, mild conditions, operational simplicityExcellent alkyne activation, very mild conditionsSustainable, inexpensive, unique radical pathwaysExtremely mild conditions, novel reactivity (N-H activation)
Key Limitation High cost of catalyst, potential for catalyst poisoningRequires N-activation (e.g., tosyl group) for simple anilinesCan be substrate-specific, cost of goldCan require specific radical precursors/acceptorsRequires specialized photoreactor setup

PART 3: Mechanistic Insights & Visualized Workflows

Understanding the "how" is as crucial as knowing the "what." The causality behind a catalyst's function informs troubleshooting, optimization, and future reaction development. Below are simplified catalytic cycles for each featured system, rendered using Graphviz.

Catalytic Cycle Diagrams

Palladium_Cycle cluster_0 Palladium-Catalyzed Indole Synthesis Pd0 Pd(0) Pd(II)-Alkyne Pd(II)-Alkyne Pd0->Pd(II)-Alkyne Coordination OA Oxidative Addition RE Reductive Elimination Cyclization Aminopalladation (5-endo-dig) Indolyl-Pd(II) Indolyl-Pd(II) Pd(II)-Alkyne->Indolyl-Pd(II) Aminopalladation Product Product Indolyl-Pd(II)->Product β-H Elimination or Coupling Product->Pd0 Reductive Elimination

Caption: Simplified Palladium Catalytic Cycle.

Copper_Cycle cluster_1 Copper-Catalyzed Cyclization Aniline o-Alkynyl Aniline Anilide Anilide Anion Aniline->Anilide -H+ CuSalt Cu(I) Base Base (-BH+) CuAnilide Cu-Anilide Anilide->CuAnilide +Cu(I) CuPi Cu π-Complex CuAnilide->CuPi Coordination Product Indole Product CuPi->Product Intramolecular Nucleophilic Attack Product->CuSalt -Cu(I), +H+

Caption: Copper-Catalyzed Cyclization Pathway.

Gold_Cycle cluster_2 Gold-Catalyzed Hydroamination AuCat [Au]⁺ AuPi Au π-Alkyne Complex AuCat->AuPi + Alkyne Alkyne Substrate VinylAu Vinyl-Au Intermediate AuPi->VinylAu Intramolecular N-Attack Attack N-Attack Product Indole Product VinylAu->Product + H⁺ Protodeauration Protodeauration Product->AuCat Catalyst Regeneration

Caption: Gold-Catalyzed Alkyne Activation Cycle.

Photoredox_Cycle cluster_3 Photoredox N-H Activation Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Regeneration by Co-catalyst Radical Aminyl Radical (R-N•) PC_star->Radical HAT from R-NH Substrate Aniline Substrate (R-NH) Cyclized Cyclized Radical Radical->Cyclized Radical Cyclization Product Indole Product Cyclized->Product Oxidation CoCat Co-catalyst

Caption: Photoredox Catalysis via HAT Mechanism.

PART 4: Field-Proven Experimental Protocols

Theoretical knowledge must be paired with practical application. The following protocols are detailed, self-validating methodologies for synthesizing indoles using two of the discussed catalytic systems.

Protocol 1: Copper-Catalyzed Synthesis of 2-Phenyl-1-tosyl-1H-indole

This protocol is adapted from a procedure for the facile synthesis of 2-substituted indoles via copper-catalyzed intramolecular cyclization.[11]

Materials & Reagents:

  • N-(2-(phenylethynyl)phenyl)-4-methylbenzenesulfonamide (Substrate, 0.5 mmol)

  • Copper(I) Chloride (CuCl, 0.025 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 0.025 mmol, 5 mol%)

  • Acetonitrile (CH₃CN, 2 mL)

  • Round-bottom flask, magnetic stirrer, standard glassware

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-(phenylethynyl)phenyl)-4-methylbenzenesulfonamide (0.5 mmol, 1.0 equiv).

  • Catalyst & Base Addition: Add copper(I) chloride (2.5 mg, 0.025 mmol, 0.05 equiv) and cesium carbonate (8.1 mg, 0.025 mmol, 0.05 equiv) to the flask.

    • Causality Note: Cesium carbonate acts as a mild base to deprotonate the tosylamide, generating the nucleophilic nitrogen anion required for the cyclization. CuCl is the active catalyst that coordinates to the alkyne.

  • Solvent Addition: Add acetonitrile (2 mL) to the flask. The solvent should be of sufficient quality (e.g., anhydrous) to prevent side reactions, though this specific protocol is robust.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 23 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane/Ethyl Acetate). The reaction is typically complete within 5 hours.

  • Work-up & Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenyl-1-tosyl-1H-indole.

Protocol 2: Photoredox-Catalyzed Synthesis of 3-Phenyl-1-(pyridin-2-yl)-1H-indole

This protocol is based on a visible-light-mediated indole synthesis via direct N-H activation.[18]

Materials & Reagents:

  • 2-Amino-N-(2-styrylphenyl)picolinamide (Substrate, 0.2 mmol)

  • 3,6-Bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃, 0.02 mmol, 10 mol%)

  • Chloro(pyridine)cobaloxime(III) (Co(dmgH)₂pyCl, 0.01 mmol, 5 mol%)

  • Acetonitrile (MeCN, 2 mL, degassed)

  • Schlenk tube or vial, magnetic stirrer, blue LED light source (e.g., 450 nm)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Place the substrate (0.2 mmol, 1.0 equiv), photocatalyst PQ-CF₃ (0.02 mmol, 0.1 equiv), and cobalt co-catalyst (0.01 mmol, 0.05 equiv) into a Schlenk tube equipped with a stir bar.

  • Degassing: Seal the tube, and subject it to three cycles of vacuum backfilling with an inert gas (e.g., Argon or Nitrogen).

    • Causality Note: Oxygen can quench the excited state of the photocatalyst and lead to undesired side reactions or over-oxidation of the product. An inert atmosphere is crucial for reaction efficiency.[18]

  • Solvent Addition: Add 2 mL of degassed acetonitrile via syringe.

  • Reaction Execution: Place the sealed tube approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A cooling fan may be used to maintain ambient temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up & Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Directly purify the residue by flash column chromatography on silica gel using a suitable eluent to isolate the desired 3-phenyl-1-(pyridin-2-yl)-1H-indole.

Conclusion and Future Outlook

The modern landscape of indole synthesis is rich and varied, offering chemists an unprecedented selection of tools to build this essential heterocyclic core.

  • Palladium and Copper remain the go-to systems for reliability and scope, with copper offering a significant cost advantage.

  • Gold catalysis provides an exceptionally mild entry point, particularly for alkyne-containing substrates.

  • Iron catalysis is the leading contender for sustainable, large-scale synthesis, though its scope is still expanding.

  • Photoredox catalysis operates in a unique chemical space, enabling transformations under the mildest conditions imaginable and unlocking novel bond disconnections through radical pathways.

The future of indole synthesis will likely involve the synergistic use of these methods. We anticipate the development of more dual-catalytic systems, such as the Nickel/Photoredox platform for indoline synthesis, which combines the advantages of different catalytic cycles to achieve previously challenging transformations.[21] Furthermore, the application of machine learning and high-throughput experimentation will undoubtedly accelerate the discovery of next-generation catalysts with even greater efficiency, selectivity, and sustainability, ensuring that the synthesis of the indole nucleus remains a vibrant and innovative field for years to come.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,7-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate our compounds into your workflow with the highest degree of safety and efficiency. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,7-Dimethyl-1H-indole-2-carbaldehyde (CAS: 1463-72-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to a culture of safety in the laboratory.

Section 1: Hazard Assessment & Characterization

Proper disposal begins with a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile can be reliably inferred from its structural class—aromatic indole aldehydes. The primary hazards are associated with its irritant properties.

Based on data from closely related analogs, the compound should be handled as a hazardous substance with the following likely classifications under the Globally Harmonized System (GHS)[1][2]:

Hazard ClassificationGHS CategoryHazard StatementSource (Analog)
Skin IrritationCategory 2H315: Causes skin irritationIndole-3-carboxaldehyde[1]
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritationIndole-2-carboxaldehyde, Indole-3-carboxaldehyde[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationIndole-3-carboxaldehyde[1]

Causality: The aldehyde functional group and the indole ring system contribute to the irritant nature of this class of compounds. Direct contact with skin or eyes can lead to inflammation, while inhalation of the dust can irritate the respiratory tract. Therefore, all handling and disposal procedures must be designed to prevent direct contact and aerosolization.

Section 2: Personnel Protection & Engineering Controls

To mitigate the risks identified above, a stringent protocol of personal protective equipment (PPE) and engineering controls is mandatory.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of the compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles are required to prevent any contact with the eyes[3].

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

    • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

Section 3: Step-by-Step Waste Disposal Protocol

The cardinal rule for chemical disposal is that hazardous waste must never be disposed of via standard trash or sewer systems [1]. All waste containing this compound must be treated as hazardous waste and disposed of through a licensed environmental management company.

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions within a waste container[4].

  • Unused or Expired Compound: The original container holding the pure compound must be treated as hazardous waste. Do not empty it[4].

  • Contaminated Solid Waste: This stream includes items like used gloves, weigh boats, and contaminated paper towels. Collect this waste in a designated, compatible container separate from liquid waste.

  • Contaminated Liquid Waste: Solutions containing this compound (e.g., from a reaction work-up) must be collected in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents or bases[3].

Step 2: Waste Container Selection and Labeling Compliance and safety hinge on correct container management.

  • Container Choice: Use only containers that are in good condition, free of leaks, and compatible with the chemical waste. For solid waste, a sealable plastic pail or bag is appropriate. For liquid waste, a glass or polyethylene container with a secure, screw-on cap is required[4].

  • Labeling: All waste containers must be labeled correctly before the first piece of waste is added. The label must include[4]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" . Do not use abbreviations.

    • An accurate list of all contents, including any solvents and their approximate concentrations.

    • The date when waste was first added (the "accumulation start date").

Step 3: Storage and Accumulation Generated waste must be stored safely pending pickup.

  • Satellite Accumulation Area (SAA): Store sealed waste containers in a designated SAA within the laboratory. This area should be near the point of generation and under the control of laboratory personnel[4].

  • Container Management: Keep waste containers closed at all times except when adding waste. This prevents the release of vapors and protects against spills.

  • Segregation in Storage: Ensure that the waste container is stored separately from incompatible materials, particularly strong oxidizing agents and bases[3].

Step 4: Arranging for Final Disposal The final step is the transfer of waste to a certified entity.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.

  • Professional Disposal: The ultimate disposal of this compound must be handled by a certified hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF)[4].

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, contaminated labware) ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check hood_check Is work being done in a chemical fume hood? ppe_check->hood_check Yes stop_ppe STOP Don appropriate PPE ppe_check->stop_ppe No stop_hood STOP Move operations to a fume hood hood_check->stop_hood No characterize Characterize Waste Stream hood_check->characterize Yes solid Solid Waste (Gloves, Weigh Paper, etc.) characterize->solid Solid liquid Liquid Waste (Solutions, Solvents) characterize->liquid Liquid pure Unused/Expired Product (Original Container) characterize->pure Pure container_solid Place in labeled 'Hazardous Waste' SOLID container solid->container_solid container_liquid Place in labeled 'Hazardous Waste' LIQUID container liquid->container_liquid container_pure Label original container as 'Hazardous Waste' pure->container_pure store Store sealed container in Satellite Accumulation Area (SAA) container_solid->store container_liquid->store container_pure->store pickup Arrange for pickup by EH&S or certified waste vendor store->pickup

Caption: Decision workflow for handling and segregating waste.

Section 5: Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency line.

  • Containment: For small spills within a fume hood, use a chemical spill kit with an absorbent material to contain the powder. Avoid raising dust.

  • Cleaning: Gently sweep the absorbent material and spilled compound into a designated container. Decontaminate the area as appropriate.

  • Disposal: The cleanup materials must be disposed of as hazardous solid waste, following the protocol in Section 3.

This guide is intended to provide a robust framework for the safe disposal of this compound. Always prioritize safety and adhere to the specific regulations set forth by your institution and local governing bodies.

References

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Mastering the Safe Handling of 3,7-Dimethyl-1H-indole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, 3,7-Dimethyl-1H-indole-2-carbaldehyde (CAS No. 1463-72-5) presents a valuable molecular scaffold. However, realizing its full potential requires an unwavering commitment to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by establishing a self-validating system of safe laboratory practices.

Hazard Identification: Understanding the Adversary

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive toxicological profile for this compound is not extensively published, data from closely related indole-aldehyde analogs and supplier Safety Data Sheets (SDS) provide a clear hazard profile. The primary risks are associated with direct contact and inhalation.

Based on available data for indole-carboxaldehydes, the compound is classified with the following hazards[1][2][3]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

This classification corresponds to the GHS07 pictogram (exclamation mark) and the signal word "Warning"[3][4]. It is crucial to treat this compound not as benign, but as a substance that demands respect and careful handling to avoid potentially harmful exposure.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a scientifically-driven choice based on the identified hazards. The goal is to create an impermeable barrier between you and the chemical, mitigating the risks of skin/eye irritation and respiratory exposure.

Engineering Controls: The Foundational Layer of Safety

Before considering wearable PPE, always prioritize engineering controls.[5]

  • Fume Hood: All weighing, handling, and transferring of this compound, which is typically a solid powder, must be conducted inside a certified chemical fume hood.[6] This is the most critical step to prevent the inhalation of airborne particles and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[1][5]

Personal Protective Equipment: Your Essential Armor

The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale and Field Insights
Hand Protection Nitrile or Butyl Rubber GlovesAldehydes can be aggressive toward certain materials. Studies and compatibility charts show that butyl rubber and nitrile offer good to very good resistance against aldehydes, providing a robust barrier during handling.[7][8][9] Latex gloves are not recommended as they offer poor protection against this chemical class.[8] Always double-glove if there is a high risk of splashing. Inspect gloves for any signs of degradation or perforation before and during use.
Eye & Face Protection ANSI Z87.1-compliant Safety GogglesGiven the classification as a serious eye irritant, chemical splash goggles are required to form a complete seal around the eyes.[1] Standard safety glasses do not offer sufficient protection from powders or splashes. When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to goggles.[8]
Skin & Body Protection Fully-Buttoned Laboratory Coat & Full-Length ClothingA flame-resistant lab coat, fully buttoned, protects the skin on your torso and arms from accidental contact.[10] Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[6]
Respiratory Protection NIOSH-approved Respirator (if applicable)Under normal conditions of use within a fume hood, a respirator is not typically required. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk and ensures reproducible, safe science.

Preparation and Weighing
  • Designate an Area: Clearly label a specific area within the fume hood for handling the compound.[6]

  • Pre-Weighing: Tare a sealed container (e.g., a vial with a cap) on the balance outside the hood.

  • Transfer in Hood: Move the tared container into the fume hood. Carefully transfer the desired amount of this compound powder into the container. Keep the stock bottle and the transfer container as low as possible to the work surface to minimize dust.

  • Seal and Re-weigh: Securely cap the container inside the hood before moving it back to the balance for final weighing. This "weigh-in-a-closed-container" method drastically reduces the risk of inhaling airborne powder.[6]

Dissolution and Reaction Setup
  • Solvent Addition: Perform all solvent additions and dissolutions within the fume hood.

  • Vessel Sealing: If the reaction is to be heated, ensure the reaction vessel is equipped with a condenser to prevent the release of vapors.

  • Monitoring: Use appropriate shielding for the reaction apparatus, especially for reactions run under pressure or at elevated temperatures.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response Protocol

In the event of a spill, remaining calm and executing a practiced plan is critical.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions cluster_disposal Final Steps Assess Assess Spill Size & Location Alert Alert Colleagues & Supervisor Assess->Alert All Spills Evacuate Evacuate Area (If Large Spill) Assess->Evacuate Large / Outside Hood Secure Secure Area & Restrict Access Assess->Secure Small / Contained Evacuate->Secure PPE Don Appropriate PPE (Respirator if needed) Secure->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Area with Decontaminating Solution Contain->Cleanup Collect Collect Waste in Labeled Container Cleanup->Collect Dispose Dispose of Waste via EH&S Collect->Dispose Report Report Incident Dispose->Report

Waste Disposal

Chemical waste management is a legal and ethical responsibility to protect our environment.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, contaminated paper towels) and any liquid waste (e.g., reaction residues, cleaning solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[10]

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used.[10]

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to ensure waste is managed correctly from "cradle to grave."[2] Consult your institution's Environmental Health & Safety (EH&S) department for specific collection and disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[2]

By integrating these principles of hazard assessment, diligent PPE use, and structured operational and disposal plans, you can confidently and safely harness the scientific potential of this compound.

References

  • PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemstock. (n.d.). BENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

  • East Carolina University, Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • Duke University, Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.